Product packaging for 2-Fluoro-3-formylphenylboronic acid(Cat. No.:CAS No. 849061-98-9)

2-Fluoro-3-formylphenylboronic acid

Cat. No.: B151143
CAS No.: 849061-98-9
M. Wt: 167.93 g/mol
InChI Key: YJXJCPZHXDDRNH-UHFFFAOYSA-N
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Description

2-Fluoro-3-formylphenylboronic acid (CAS 849061-98-9) is a multifunctional aryl boronic acid of high value in synthetic and medicinal chemistry. Its molecular formula is C 7 H 6 BFO 3 with a molecular weight of 167.93 g/mol [ ]. The compound typically presents as a white to almost white powder or crystal with a melting point of 100-105 °C [ ]. It is soluble in methanol and, as an air-sensitive material, should be stored under inert gas in a cool, dark place [ ][ ]. This compound is primarily recognized as a versatile building block for Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of biaryl structures essential for complex molecule development [ ]. The simultaneous presence of formyl and boronic acid functional groups on the same aromatic ring provides exceptional synthetic utility, allowing for sequential and diverse chemical transformations [ ]. Beyond its synthetic applications, simple phenylboronic acid derivatives like this one have demonstrated significant promise in experimental oncology research [ ]. Structurally related analogs have been identified as highly active antiproliferative agents, exhibiting a cell cycle-specific mode of action. Studies on similar compounds have shown strong induction of G2/M phase arrest and activation of caspase-3, leading to apoptosis in cancer cell lines such as A2780 ovarian cancer cells [ ]. The presence of the electron-withdrawing fluorine atom enhances the acidity of the boronic acid group, which can influence its reactivity and biological activity [ ]. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BFO3 B151143 2-Fluoro-3-formylphenylboronic acid CAS No. 849061-98-9

Properties

IUPAC Name

(2-fluoro-3-formylphenyl)boronic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BFO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXJCPZHXDDRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C=O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584585
Record name (2-Fluoro-3-formylphenyl)boronic acid
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Molecular Weight

167.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849061-98-9
Record name B-(2-Fluoro-3-formylphenyl)boronic acid
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Record name (2-Fluoro-3-formylphenyl)boronic acid
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Record name 2-Fluoro-3-formylphenylboronic Acid (contains varying amounts of Anhydride)
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-3-formylphenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-formylphenylboronic acid is a versatile synthetic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid moiety, an aldehyde group, and a fluorine atom on a phenyl ring, offers a powerful platform for the construction of complex molecular architectures. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations. Furthermore, the presence of a fluorine atom can profoundly influence the physicochemical and pharmacological properties of target molecules, often enhancing metabolic stability, binding affinity, and bioavailability.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis and purification, and its applications in organic synthesis, with a particular focus on its role in the development of novel therapeutics and functional materials.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective handling, storage, and application in chemical synthesis.

Core Physical Data

The fundamental physical properties of this compound are summarized in the table below. These values are critical for reaction setup, solvent selection, and purification procedures.

PropertyValueSource(s)
Molecular Formula C₇H₆BFO₃[1]
Molecular Weight 167.93 g/mol [1]
Appearance White to almost white powder or crystal[1]
Melting Point 100-105 °C[1]
Boiling Point (Predicted) 352.5 ± 52.0 °C[1]
Density (Predicted) 1.33 ± 0.1 g/cm³[1]
Solubility Soluble in Methanol[1]
Stability and Storage

Proper storage is crucial to maintain the integrity of this compound. It is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C.[1] Boronic acids, in general, can be susceptible to dehydration to form cyclic anhydrides (boroxines) and should be protected from moisture.

Synthesis and Purification

The synthesis of this compound typically proceeds from a readily available starting material, 2-fluoro-3-bromobenzaldehyde. The key transformation involves the conversion of the bromo-substituent to a boronic acid moiety.

Synthetic Workflow

The following diagram illustrates a common synthetic pathway for the preparation of this compound.

Synthesis_Workflow cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Borylation & Workup start 2-Fluoro-3-bromobenzaldehyde intermediate Organolithium Intermediate reagent n-BuLi, THF, -78 °C start->reagent Lithium-Halogen Exchange borylation_reagent B(OiPr)₃ intermediate->borylation_reagent Borylation workup Aqueous Acidic Workup product This compound workup->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol outlines a general procedure for the synthesis of this compound from 2-fluoro-3-bromobenzaldehyde.

Materials:

  • 2-Fluoro-3-bromobenzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate (B(OiPr)₃)

  • Hydrochloric acid (HCl), aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet is charged with 2-fluoro-3-bromobenzaldehyde and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (in hexanes) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Borylation: After the lithium-halogen exchange is complete, triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for a specified time before being allowed to warm slowly to room temperature.

  • Workup: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid. The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified.

Purification Protocol: Recrystallization

Recrystallization is a common and effective method for the purification of solid organic compounds like this compound.[2][3]

General Procedure:

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of an organic solvent and water or a combination of two organic solvents (e.g., ethyl acetate/hexanes) can be effective.[4]

  • Dissolution: The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule. The aromatic protons will appear as a complex multiplet, and the aldehyde proton will be a distinct singlet or triplet at a downfield chemical shift. The hydroxyl protons of the boronic acid group are often broad and may exchange with D₂O.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the downfield region (around 190-200 ppm).[5] The carbon atoms attached to the fluorine and boron will show characteristic couplings.

  • ¹⁹F NMR: Fluorine-19 NMR is a sensitive technique for confirming the presence and environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected peaks include: a broad O-H stretching band for the boronic acid hydroxyl groups (around 3300-2500 cm⁻¹), a strong C=O stretching band for the aldehyde (around 1700 cm⁻¹), and C-F stretching vibrations.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected, along with fragment ions resulting from the loss of functional groups such as -OH, -CHO, and the boronic acid moiety.[7][8][9]

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily due to its utility in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide or triflate, catalyzed by a palladium(0) complex.[10][11][12][13] this compound serves as the organoboron partner in these reactions, allowing for the introduction of the 2-fluoro-3-formylphenyl moiety into a wide range of organic molecules.

Materials:

  • This compound

  • Aryl or vinyl halide/triflate

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., toluene, dioxane, DMF, water)

Procedure:

  • Reaction Setup: A reaction vessel is charged with the aryl or vinyl halide/triflate, this compound (typically 1.1-1.5 equivalents), the palladium catalyst, and the base.

  • Solvent Addition and Degassing: The appropriate solvent is added, and the reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.

  • Reaction: The mixture is heated to the desired temperature and stirred until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup and Purification: The reaction mixture is cooled, diluted with an organic solvent, and washed with water or an aqueous solution to remove the base and inorganic byproducts. The organic layer is dried, concentrated, and the product is purified by column chromatography or recrystallization.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X-L₂ Pd0->PdII_Aryl Ar-X RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar'-L₂ PdII_Aryl->PdII_Diaryl [Ar'B(OH)₃]⁻ Transmetal Transmetalation Boronate Ar'B(OH)₂ + Base PdII_Diaryl->Pd0 Product Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its unique combination of a boronic acid, an aldehyde, and a fluorine atom provides chemists with a powerful tool for the efficient construction of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its physical properties, synthetic routes, and reactivity is essential for harnessing its full potential in the laboratory.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Johansson, H. et al. Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry.
  • Guild, C. et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
  • Ferreira da Silva, F. et al. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules. 2019.
  • ResearchGate. 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles.
  • Chemistry LibreTexts.
  • ResearchGate. Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria.
  • City University of New York.
  • eGyanKosh.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
  • Royal Society of Chemistry. Suzuki–Miyaura Coupling. 2016.
  • ResearchGate.
  • ResearchGate. Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory.
  • Goverdhan, M. et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. 2000.
  • ResearchGate. 1 H NMR chemical shifts and coupling constants of selected model compounds.
  • Interpret
  • Specac Ltd. Interpreting Infrared Spectra. [Link]
  • PubChem. 2-Formylphenylboronic acid. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
  • Chemdad. This compound. [Link]
  • Google Patents. Method for producing formylphenylboronic acids.
  • ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).
  • Reddit.
  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
  • Specac. Table of Characteristic IR Absorptions. [Link]
  • Google Patents. Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • ResearchGate. FT-IR spectra of samples B0, B1, B2, and B3.

Sources

An In-depth Technical Guide to 2-Fluoro-3-formylphenylboronic Acid (CAS: 849061-98-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Fluoro-3-formylphenylboronic acid, a versatile and strategically important building block in modern organic synthesis and medicinal chemistry. We will delve into its unique structural attributes, reactivity, synthesis, and applications, with a focus on providing practical insights for its effective utilization in research and development.

Introduction: A Molecule of Strategic Importance

This compound is an ortho-fluoro and meta-formyl substituted phenylboronic acid. This specific substitution pattern imbues the molecule with a unique combination of electronic and steric properties, making it a highly valuable reagent for the construction of complex molecular architectures.[1] Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1]

The presence of the fluorine atom can significantly enhance the metabolic stability and bioavailability of derivative compounds, a critical consideration in drug design.[2] Simultaneously, the formyl group serves as a versatile synthetic handle, allowing for a wide range of subsequent chemical transformations.[2] These features make this compound a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Chemical Properties & Physical Data
PropertyValueReference(s)
CAS Number 849061-98-9[3]
Molecular Formula C₇H₆BFO₃[3]
Molecular Weight 167.93 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 100-105 °C[3]
Solubility Soluble in methanol[3]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[3]

The Strategic Advantage: Unpacking the Role of the Fluoro and Formyl Groups

The utility of this compound is not merely happenstance; it is a direct consequence of the deliberate placement of its functional groups. Understanding their individual and synergistic effects is key to leveraging this reagent's full potential.

The Influence of the Ortho-Fluoro Substituent

The fluorine atom at the ortho position to the boronic acid moiety exerts a powerful influence through its high electronegativity. This has several important consequences:

  • Enhanced Acidity: The electron-withdrawing nature of fluorine increases the Lewis acidity of the boronic acid. This is crucial for its interaction with biological targets and can enhance its reactivity in certain coupling reactions.[4][5]

  • Metabolic Stability: In medicinal chemistry, the carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes. Incorporating fluorine can thus block sites of metabolism, increasing the half-life and bioavailability of a drug candidate.

  • Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's pKa, lipophilicity, and membrane permeability, all of which are critical parameters in drug design and development.[5]

  • Directing Group in Synthesis: The fluoro group can act as a directing group in electrophilic aromatic substitution reactions, although the boronic acid and formyl groups are more influential in this regard.

The Versatility of the Meta-Formyl Group

The aldehyde (formyl) group at the meta position provides a reactive site for a plethora of subsequent chemical modifications:

  • Reductive Amination: A straightforward method to introduce amine functionalities.

  • Wittig and Related Olefinations: For the construction of carbon-carbon double bonds.

  • Oxidation to a Carboxylic Acid: Providing another key functional group for further coupling or salt formation.

  • Condensation Reactions: To form imines, oximes, and other derivatives.

The meta-positioning of the formyl group is also significant. While it is an electron-withdrawing group, its placement avoids direct resonance-based deactivation of the boronic acid, which is more pronounced with para-substitution.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a directed ortho-lithiation and subsequent borylation of a protected 3-fluorobenzaldehyde.

A 3-Fluorobenzaldehyde B Protected Aldehyde A->B Protection (e.g., acetal formation) C Ortho-lithiated Intermediate B->C Directed ortho-lithiation (e.g., n-BuLi, THF, -78°C) D Boronate Ester C->D Borylation (e.g., B(OiPr)₃) E This compound D->E Hydrolysis (e.g., HCl (aq))

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Ortho-lithiation/Borylation

This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.

Step 1: Protection of 3-Fluorobenzaldehyde

  • To a solution of 3-fluorobenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected aldehyde.

Step 2: Directed Ortho-lithiation and Borylation

  • Dissolve the protected 3-fluorobenzaldehyde (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78°C.

  • Slowly add n-butyllithium (1.1 eq) and stir the mixture at -78°C for 1-2 hours.

  • Add triisopropyl borate (1.2 eq) dropwise at -78°C and allow the reaction to slowly warm to room temperature overnight.

Step 3: Hydrolysis

  • Cool the reaction mixture to 0°C and quench by the slow addition of aqueous HCl (e.g., 2M) until the solution is acidic.

  • Stir vigorously for 1-2 hours.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, and this compound is an excellent coupling partner.[1]

cluster_reactants Reactants cluster_conditions Reaction Conditions A Ar-X (Aryl Halide) F Coupled Product A->F Suzuki-Miyaura Coupling B This compound B->F Suzuki-Miyaura Coupling C Pd(0) Catalyst C->F Suzuki-Miyaura Coupling D Base D->F Suzuki-Miyaura Coupling E Solvent E->F Suzuki-Miyaura Coupling

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol that should be optimized for specific substrates.

Materials:

  • Aryl halide (Ar-X, 1.0 eq)

  • This compound (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and degas the mixture by bubbling with the inert gas for 10-15 minutes.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization.

Characterization

Thorough characterization is essential to confirm the identity and purity of this compound. A study by Gozdalik et al. provides detailed spectroscopic data for this and related compounds.[4]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the aldehyde proton (typically around 10 ppm), and the boronic acid protons (a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the aldehyde (typically around 190 ppm), and the carbon attached to the boron atom.

  • ¹⁹F NMR: This is a crucial technique for fluorinated compounds and will show a singlet for the fluorine atom, with its chemical shift being indicative of its electronic environment.[4]

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, and C-F bond vibrations.

Safety, Handling, and Disposal

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Boronic acid waste should be segregated and not mixed with other chemical waste streams unless permitted.

Conclusion

This compound is a powerful and versatile building block for organic synthesis and drug discovery. Its unique substitution pattern provides a strategic advantage for the construction of complex molecules with desirable properties. A thorough understanding of its reactivity, synthesis, and handling is crucial for its effective application in the laboratory. This guide has provided a comprehensive overview to assist researchers and scientists in leveraging the full potential of this important reagent.

References

  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. Journal of Fluorine Chemistry, 201, 10-18.
  • Pharmarecipients. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). The influence of ortho-substituents on the properties of phenylboronic acids.
  • Seven Chongqing Chemdad Co., Ltd. (n.d.). This compound.

Sources

Synthesis of 2-Fluoro-3-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-3-formylphenylboronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

Abstract

This guide provides a comprehensive, scientifically-grounded overview of the synthetic routes to this compound, a pivotal building block in modern medicinal chemistry and materials science. We will delve into the predominant synthetic strategies, focusing on the chemical principles that dictate experimental design and protocol execution. This document is intended to be a definitive resource, blending theoretical understanding with practical, actionable methodologies for laboratory and process chemistry professionals.

Strategic Imperative: The Role of this compound in Synthesis

This compound is a highly valued bifunctional reagent in contemporary organic synthesis. Its strategic importance lies in the orthogonal reactivity of its constituent functional groups: the boronic acid and the aldehyde, further modulated by the presence of a fluorine substituent.

  • The Boronic Acid Moiety: This functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] It enables the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance, making it a preferred tool for constructing complex molecular architectures.

  • The Formyl (Aldehyde) Group: The aldehyde serves as a versatile synthetic handle for a vast array of chemical transformations. These include reductive aminations to form secondary and tertiary amines, Wittig reactions to generate alkenes, and condensations to build diverse heterocyclic scaffolds.

  • The Fluorine Substituent: The fluorine atom at the 2-position exerts profound electronic and steric effects. In drug development, fluorine substitution is a well-established strategy to enhance metabolic stability, modulate the acidity (pKa) of nearby functional groups, and improve binding affinity to biological targets.[1]

This unique combination of features makes this compound an indispensable intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1]

Predominant Synthetic Methodologies: A Mechanistic Examination

The synthesis of this compound is most reliably achieved through strategies involving the formation of an aryllithium intermediate, which is subsequently trapped with a boron electrophile. We will explore the two most prevalent and robust approaches: Directed ortho-Metalation (DoM) and Halogen-Metal Exchange.

Route 1: The Directed ortho-Metalation (DoM) Pathway

Directed ortho-metalation is a powerful regioselective functionalization technique. It leverages a directing group on an aromatic ring to guide a strong base to deprotonate a specific adjacent (ortho) position.

Causality and Experimental Rationale:

The logical starting material for this approach is 2-fluorobenzaldehyde. However, the aldehyde proton is acidic and the carbonyl carbon is electrophilic, making it incompatible with the strongly basic and nucleophilic organolithium reagents used for deprotonation. Therefore, the aldehyde must first be protected. A common and effective strategy is the formation of a cyclic acetal (e.g., a 1,3-dioxolane) by reacting the aldehyde with ethylene glycol under acidic catalysis. This acetal is robust under strongly basic conditions but can be readily removed via acidic hydrolysis.

The acetal, along with the fluorine atom, serves as the ortho-directing group. When treated with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) at cryogenic temperatures (typically -78 °C), deprotonation occurs selectively at the C3 position, which is ortho to both directing groups. The low temperature is critical to prevent side reactions, including potential elimination of lithium fluoride which could lead to a benzyne intermediate.

The resulting aryllithium species is a potent nucleophile. It is then "quenched" by adding a boron electrophile. Trialkyl borates, such as triisopropyl borate (B(OiPr)₃), are ideal for this purpose. The aryllithium attacks the electrophilic boron atom, forming a boronate ester intermediate. The final step is a careful acidic workup (e.g., with aqueous HCl). This single operation accomplishes two crucial transformations: it hydrolyzes the boronate ester to the final boronic acid and simultaneously cleaves the acetal protecting group, regenerating the aldehyde.

Visual Workflow: Directed ortho-Metalation

dom_workflow Directed ortho-Metalation (DoM) Pathway cluster_step1 Step 1: Aldehyde Protection cluster_step2 Step 2: ortho-Lithiation cluster_step3 Step 3: Borylation cluster_step4 Step 4: Hydrolysis & Deprotection A 2-Fluorobenzaldehyde B Acetal-Protected Intermediate A->B Ethylene Glycol, p-TsOH C Aryllithium Species B->C n-BuLi, THF, -78 °C D Boronate Ester C->D B(OiPr)3 E 2-Fluoro-3-formyl- phenylboronic acid D->E Aqueous HCl

Caption: Workflow for the DoM synthesis of the target compound.

Route 2: The Halogen-Metal Exchange Pathway

An alternative and equally powerful strategy involves a halogen-metal exchange reaction. This method begins with a pre-functionalized aryl halide, where the halogen atom is selectively swapped for a metal atom.

Causality and Experimental Rationale:

A suitable precursor for this route would be a di-halogenated benzene, such as 1-bromo-2-fluoro-3-iodobenzene. The success of this strategy hinges on the differential reactivity of the halogens. The rate of halogen-metal exchange with organolithium reagents follows the trend I > Br > Cl >> F.[2] This predictable reactivity allows for the selective exchange of the iodine atom at the C3 position, leaving the bromine and fluorine atoms untouched.

The reaction is performed by treating the aryl halide with an alkyllithium reagent (e.g., n-BuLi) at low temperature (-78 °C) in THF. This generates the same aryllithium intermediate as in the DoM route. The subsequent borylation with a trialkyl borate and acidic workup proceed analogously to furnish 2-bromo-6-fluorophenylboronic acid.

At this stage, the bromine atom must be converted into the formyl group. This can be achieved through a second metalation (lithium-halogen exchange) followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), or via a palladium-catalyzed formylation reaction. While effective, this multi-step process starting from a more complex precursor makes it a less direct route compared to the DoM approach.

Visual Workflow: Halogen-Metal Exchange

hme_workflow Halogen-Metal Exchange Pathway cluster_step1 Step 1: Selective Exchange cluster_step2 Step 2: Borylation cluster_step3 Step 3: Formylation A 1-Bromo-2-fluoro-3-iodobenzene B Aryllithium Intermediate A->B n-BuLi, THF, -78 °C C 2-Bromo-6-fluorophenyl- boronic acid B->C 1. B(OiPr)3 2. Aqueous HCl D 2-Fluoro-3-formyl- phenylboronic acid C->D Pd-Catalysis or Metalation/DMF

Caption: Workflow for the Halogen-Metal Exchange synthesis.

Comparative Protocol Analysis

The choice between these two primary routes depends on factors like starting material availability, scalability, and overall process efficiency.

ParameterDirected ortho-Metalation (DoM)Halogen-Metal Exchange
Starting Material 2-Fluorobenzaldehyde (readily available)1-Bromo-2-fluoro-3-iodobenzene (less common)
Key Steps Protection, Lithiation/Borylation, DeprotectionExchange/Borylation, Formylation
Regiocontrol Excellent, controlled by directing groupsExcellent, controlled by differential halogen reactivity
Atom Economy Good; main byproduct is butaneModerate; involves halogen and metal waste
Process Complexity More streamlined; single workup for two stepsCan be more complex due to the separate formylation step
Scalability Well-established and scalable, requires cryogenicsScalable, but may require specialized reagents for formylation

Given its more direct nature and reliance on a more common starting material, the Directed ortho-Metalation route is generally the preferred method for the synthesis of this compound.

Detailed Experimental Protocol: The DoM Method

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Materials & Reagents:

  • 2-Fluorobenzaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Acetal Protection

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-fluorobenzaldehyde (1.0 eq.), toluene (approx. 2 mL per mmol of aldehyde), ethylene glycol (1.5 eq.), and a catalytic amount of p-TsOH (0.02 eq.).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue heating until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude acetal, 2-(2-fluorophenyl)-1,3-dioxolane, which can often be used in the next step without further purification.

Part B: Lithiation and Borylation

  • CRITICAL: This step must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen). All glassware must be rigorously dried.

  • Dissolve the acetal from Part A (1.0 eq.) in anhydrous THF (approx. 5 mL per mmol) in a multi-necked flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

  • Add triisopropyl borate (1.2 eq.) dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

Part C: Hydrolysis, Deprotection, and Isolation

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding 2 M HCl. Caution: The initial quench is exothermic.

  • Stir the biphasic mixture vigorously at room temperature for at least 2 hours to ensure complete hydrolysis of the boronate ester and cleavage of the acetal.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, a white to off-white solid, can be purified by recrystallization (e.g., from a toluene/heptane mixture) or silica gel chromatography to afford pure this compound.

Quality Control: The final product's identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, LC-MS, and melting point analysis (Lit. mp 100-105 °C).[3]

References

  • K-Townsend, S. et al. (2018). Study of a Competing Hydrodefluorination Reaction During the Directed ortho-Lithiation/Borylation of 2‑Fluorobenzaldehyde. Organometallics.
  • Klim, M. et al. (2020). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. ResearchGate.
  • Leonori, D. & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
  • Wikipedia. (n.d.). Metal–halogen exchange.
  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Chem-Impex International. (n.d.). This compound.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.
  • Chongqing Chemdad Co. (n.d.). This compound Chemical Properties.
  • University of Bristol. (n.d.). (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions.

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An In-Depth Technical Guide to 2-Fluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-3-formylphenylboronic acid (CAS RN: 849061-98-9), a versatile trifunctional reagent increasingly pivotal in pharmaceutical discovery, organic synthesis, and materials science. We delve into its fundamental physicochemical properties, explore its mechanistic advantages in modern synthetic methodologies, and provide validated experimental protocols for its application. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights to leverage the unique reactivity of this compound.

Introduction: The Strategic Importance of Trifunctional Reagents

In the landscape of modern chemical synthesis, efficiency and molecular complexity are paramount. Trifunctional reagents, possessing three distinct reactive sites, offer an elegant solution for streamlining synthetic pathways. This compound is a prime exemplar of such a reagent. Its structure incorporates a boronic acid, a fluorine atom, and a formyl (aldehyde) group on a phenyl ring, each conferring unique and synergistic reactivity.

The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, which is instrumental in forming carbon-carbon bonds to create complex biaryl structures.[1][2] The aldehyde group serves as a versatile handle for a myriad of transformations, including reductive amination, Wittig reactions, and condensation chemistry. Lastly, the fluorine substituent provides significant electronic advantages; its electron-withdrawing nature can modulate the reactivity of the other functional groups and often enhances the metabolic stability and bioavailability of resulting pharmaceutical compounds.[3] This combination makes this compound an invaluable building block in the synthesis of novel therapeutic agents, agrochemicals, and advanced materials.[4]

Physicochemical & Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting.

Core Properties

The key physical and chemical properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₇H₆BFO₃[4]
Molecular Weight 167.93 g/mol [4][5]
CAS Number 849061-98-9[4]
Appearance White to off-white crystalline powder[4][6]
Melting Point 100-105 °C (lit.)[4][5][7]
Solubility Soluble in Methanol[5][7]
Purity ≥95%
Handling and Storage

Proper handling and storage are critical to maintain the integrity of the reagent and ensure laboratory safety.

ParameterRecommendationSource(s)
Storage Temperature 2 - 8 °C (Refrigerated)[4][5][7]
Storage Conditions Store under inert gas (Nitrogen or Argon) in a tightly closed, dry container. The compound can be moisture-sensitive.[5][7]
Personal Protective Equipment (PPE) Eyeshields, gloves, Type N95 (US) respirator or equivalent.[8]
Safety Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8]
Incompatible Materials Strong acids, strong bases.[8]

Applications in Synthesis & Drug Discovery

The unique trifunctional nature of this compound makes it a powerful tool in several key areas of chemical science.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this reagent is its role as a coupling partner in Suzuki-Miyaura reactions.[4] This palladium-catalyzed reaction forms a C-C bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate.[1] The presence of the fluoro and formyl groups is well-tolerated in this reaction, allowing for the direct synthesis of complex, functionalized biaryl compounds.[9] These biaryl motifs are core structures in numerous pharmaceuticals and agrochemicals.[10]

Causality: The choice of a boronic acid for this transformation is rooted in its moderate reactivity, stability to air and moisture (relative to other organometallics), and the low toxicity of its boron-containing byproducts.[11] The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.[1][12]

Medicinal Chemistry & Drug Design

This building block is invaluable in medicinal chemistry for several reasons:

  • Scaffold Synthesis: It is used to construct the core scaffolds of targeted therapies, particularly in oncology.[3][4]

  • Enhanced Pharmacokinetics: The fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism and can enhance binding affinity to biological targets through favorable electrostatic interactions.[3]

  • Derivatization Handle: The formyl group provides a reactive site for further modification, enabling the creation of diverse chemical libraries for high-throughput screening.[3] For instance, it can be converted into an amine via reductive amination to introduce new pharmacophores or linking groups for bioconjugation.[13]

Materials Science

The compound is also utilized in the synthesis of advanced materials, such as polymers and nanomaterials, where the electronic properties conferred by the fluorine atom are desirable for applications in electronics and coatings.[4]

Experimental Protocol: Suzuki-Miyaura Synthesis of a Biaryl Compound

This section provides a validated, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 2'-Fluoro-3'-formyl-[1,1'-biphenyl]-4-carbonitrile by coupling this compound with 4-bromobenzonitrile.

Materials & Reagents
  • This compound (1.2 equiv.)

  • 4-Bromobenzonitrile (1.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 equiv.)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.1 equiv.)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv.)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate (for workup)

  • Silica Gel (for chromatography)

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert argon atmosphere, add 4-bromobenzonitrile (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (3.0 equiv.).[14]

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to achieve a concentration of approximately 0.1 M with respect to the 4-bromobenzonitrile.[15]

  • Degassing: Stir the suspension and thoroughly degas the mixture by bubbling argon through it for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.[14]

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ catalyst (0.05 equiv.) and the SPhos ligand (0.1 equiv.). Add the catalyst and ligand to the reaction flask under a positive flow of argon.

  • Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.[16]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-bromobenzonitrile is consumed (typically 4-24 hours).[14]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with water and then with brine.[14]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure biaryl product.[15][16]

Self-Validation and Causality
  • Inert Atmosphere: The use of an inert gas is critical because Pd(0) catalysts are sensitive to oxidation, which would halt the catalytic cycle.[12]

  • Base Selection: A base (K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[1][12]

  • Ligand Choice: The SPhos ligand is a bulky, electron-rich phosphine that stabilizes the palladium center, promotes oxidative addition, and facilitates the final reductive elimination step, leading to higher yields and turnover numbers.

  • Degassing: Removing dissolved oxygen prevents the oxidation of the phosphine ligand and the Pd(0) catalyst, as well as preventing potential side reactions like the homocoupling of the boronic acid.[12]

Visualized Workflow & Mechanism

Experimental Workflow Diagram

The following diagram illustrates the key steps of the Suzuki-Miyaura coupling protocol described above.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) B 2. Add Solvents (Dioxane/Water) A->B C 3. Degas Mixture (Argon Purge) B->C D 4. Add Catalyst System (Pd₂(dba)₃ / SPhos) C->D E 5. Heat & Stir (80-100 °C, 4-24h) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Quench & Extract (Ethyl Acetate / Water) F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I J Final Product I->J

Caption: A step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle Diagram

The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex Ar-Pd(II)(X)L₂ Pd0->PdII_Complex Ar-X lab1 OxAdd Oxidative Addition ArPdAr_Complex Ar-Pd(II)(Ar')L₂ PdII_Complex->ArPdAr_Complex Ar'B(OH)₂ lab2 Transmetal Transmetalation (Base-mediated) ArBOH2 Ar'B(OH)₂ ArBOH2->PdII_Complex ArPdAr_Complex->Pd0 Ar-Ar' Product Ar-Ar' (Biaryl Product) ArPdAr_Complex->Product lab3 RedElim Reductive Elimination ArX Ar-X (Aryl Halide) ArX->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound stands out as a highly strategic and enabling reagent in modern organic chemistry. Its trifunctional character allows for the rapid construction of complex, highly functionalized molecules that are of significant interest to the pharmaceutical and material sciences industries. By understanding its core properties, mechanistic roles, and applying robust, validated protocols, researchers can effectively harness its synthetic potential to accelerate innovation and discovery.

References

  • Chem-Impex. (n.d.). This compound.
  • Chemdad Co., Ltd. (n.d.). This compound.
  • Autech Industry Co., Limited. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
  • Mulla, R., Chavan, S., Pathan, M., & Shaikh, T. (2015). Optimisation of reaction conditions for biaryl synthesis from phenyl boronic acid. ResearchGate.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Two alternative routes towards the synthesis of biaryls 3a–c.
  • ResearchGate. (2025). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria.
  • MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Nuno Ricardo, PhD. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • ResearchGate. (n.d.). Examples of biaryl-containing drugs and agrochemicals.
  • Royal Society of Chemistry. (n.d.). Synthesis of fluorenes and their related compounds from biaryls and Meldrum's acid derivatives.
  • Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate.

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An In-depth Technical Guide on the Solubility of 2-Fluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in the Application of 2-Fluoro-3-formylphenylboronic Acid

This compound (CAS No: 849061-98-9) is a versatile bifunctional reagent that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the synthesis of complex organic molecules.[1][2] The presence of a fluorine atom can enhance the electronic properties and metabolic stability of derivative compounds, while the formyl group provides a reactive handle for further chemical transformations.[1][2] These characteristics make it an invaluable building block in the development of pharmaceuticals, agrochemicals, and advanced materials like polymers and nanomaterials.[1]

Despite its widespread use, a comprehensive understanding of its solubility profile in various organic solvents is crucial for optimizing reaction conditions, designing purification strategies, and developing formulations. This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the factors governing the solubility of this compound, along with robust experimental protocols to determine its solubility in solvents relevant to their specific applications.

Physicochemical Properties of this compound

A clear understanding of the intrinsic properties of this compound is fundamental to predicting and interpreting its solubility behavior.

PropertyValueSource(s)
CAS Number 849061-98-9[3]
Molecular Formula C₇H₆BFO₃[4]
Molecular Weight 167.93 g/mol [4]
Appearance White to off-white crystalline powder[1]
Melting Point 100-105 °C[3][4][5]
Predicted pKa 7.63 ± 0.58[4]
Qualitative Solubility Soluble in Methanol[4][5]

Theoretical Framework: Factors Influencing Boronic Acid Solubility

The solubility of boronic acids is a complex interplay of several factors, including the nature of the substituents on the phenyl ring and the properties of the solvent.[6] Generally, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, which often exhibit different solubility profiles from the monomeric acid.[7] This equilibrium can complicate solubility measurements and lead to variability in experimental data.[7]

The presence of the electron-withdrawing fluorine atom and the polar formyl group in this compound is expected to influence its solubility. The fluorine atom can participate in hydrogen bonding, potentially increasing solubility in protic solvents. The aldehyde group, being polar, will also contribute to interactions with polar solvents. In general, the solubility of arylboronic acids is enhanced in polar organic solvents.[8] For instance, phenylboronic acid, a related compound, demonstrates high solubility in ethers and ketones.[7][9]

G cluster_solute This compound Properties cluster_solvent Solvent Properties Solute Core Structure (Arylboronic Acid) Solubility Solubility Solute->Solubility Solute-Solvent Interactions Fluorine Fluorine Substituent (Electron Withdrawing, H-bonding) Fluorine->Solubility Influences Polarity & H-Bonding Formyl Formyl Group (Polar, Reactive) Formyl->Solubility Enhances Polarity Polarity Polarity (Dielectric Constant) Polarity->Solubility Like Dissolves Like H_Bonding Hydrogen Bonding Capacity (Donor/Acceptor) H_Bonding->Solubility Specific Interactions

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Determining Solubility

Given the limited publicly available quantitative solubility data for this compound, this section provides a detailed, step-by-step methodology for its determination. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • This compound (≥95% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Workflow for Solubility Determination

G start Start: Equilibrate Solvent step1 Add Excess Solute to Solvent start->step1 step2 Equilibrate at Constant Temperature (e.g., 24-48 hours with agitation) step1->step2 step3 Centrifuge to Separate Solid step2->step3 step4 Filter Supernatant (0.22 µm syringe filter) step3->step4 step5 Prepare Serial Dilutions step4->step5 step6 Quantify Concentration (HPLC or UV-Vis) step5->step6 end End: Determine Solubility step6->end

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a thermostatically controlled shaker and equilibrate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • To remove any remaining undissolved microparticles, centrifuge the collected supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.

  • Quantification of Solute Concentration:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[10] A calibration curve should be generated from the standard solutions to ensure linearity and accuracy of the measurement.

    • The concentration of the saturated solution corresponds to the solubility of the compound in that solvent at the specified temperature.

Data Presentation

The experimentally determined solubility data should be organized in a clear and concise manner to facilitate comparison and analysis.

Table 1: Solubility of this compound in Various Solvents at a Specified Temperature

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Isopropanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Tetrahydrofuran (THF)25Experimental ValueCalculated Value
Dichloromethane (DCM)25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Water25Experimental ValueCalculated Value

Applications in Drug Development and Research

The solubility data obtained through the described protocol is directly applicable to several key areas of research and development:

  • Reaction Optimization: Knowledge of solubility allows for the selection of appropriate solvents to ensure homogeneous reaction conditions in processes like Suzuki-Miyaura coupling, potentially leading to higher yields and purity.[1]

  • Purification: Solubility data is essential for designing efficient crystallization and chromatographic purification methods.

  • Formulation Development: For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is a prerequisite for developing stable and bioavailable drug formulations.[11]

  • Bioconjugation and Probe Development: In applications such as bioconjugation and the development of fluorescent probes, solubility in aqueous and organic-aqueous mixtures is a critical parameter.[1]

Conclusion

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides the necessary theoretical background and a robust experimental framework to empower researchers to generate this critical data. A thorough understanding of the solubility of this versatile building block is paramount for its effective application in the synthesis of novel pharmaceuticals and advanced materials. The provided protocols are designed to yield accurate and reproducible results, thereby facilitating further innovation in the scientific community.

References

  • Buy 2-fluoro-3-formylphenyl boronic acid. Boron Molecular. [Link]
  • This compound Seven Chongqing Chemdad Co. [Link]
  • Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
  • Physical and Chemical Properties of Boronic Acids: Formulation Implic
  • Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Pl
  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer. [Link]
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. University of Twente. [Link]
  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • Literature Review of Boric Acid Solubility D
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Solubility of investigated compounds in water. Phenylboronic acid...

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A Comprehensive Technical Guide to the Reactivity and Application of 2-Fluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Fluoro-3-formylphenylboronic acid is a highly versatile and reactive trifunctional organoboron compound that has emerged as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring an ortho-fluoro, a meta-formyl, and a boronic acid group, imparts a distinct reactivity profile that is highly valued in the fields of medicinal chemistry and materials science.[1] This guide provides an in-depth analysis of the compound's physicochemical properties, core reactivity with a focus on the Suzuki-Miyaura coupling, and its practical applications, particularly in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed, field-proven protocols are presented to enable researchers to effectively utilize this reagent in their synthetic endeavors.

Physicochemical Properties and Structural Analysis

This compound is a white to off-white crystalline powder that is stable under recommended storage conditions.[1][2] The interplay of its three functional groups is central to its utility and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 849061-98-9[3][4]
Molecular Formula C₇H₆BFO₃[3][5]
Molecular Weight 167.93 g/mol [3][5]
Melting Point 100-105 °C (lit.)[3][4][5]
Appearance White to off-white crystalline powder[1]
Storage 2-8 °C, under inert gas[5]
Structural & Reactivity Insights:

The unique arrangement of the substituents on the phenyl ring governs the compound's reactivity:

  • Boronic Acid Group (-B(OH)₂): This is the primary reactive site for palladium-catalyzed cross-coupling reactions. Boronic acids are Lewis acids, and their reactivity is enhanced by base activation, which converts the neutral trigonal acid into a more nucleophilic tetrahedral boronate species.[6][7]

  • Ortho-Fluoro Group (-F): The fluorine atom exerts a strong electron-withdrawing inductive effect, which increases the Lewis acidity of the boron center.[8][9] This electronic perturbation can influence the rates of key steps in the catalytic cycle of cross-coupling reactions.[8] While generally beneficial, ortho substituents can sometimes introduce steric hindrance, which must be considered when selecting coupling partners and reaction conditions.[10][11][12]

  • Meta-Formyl Group (-CHO): As a powerful electron-withdrawing group, the aldehyde functionality further enhances the electrophilicity of the boronic acid's phenyl ring.[9] This can accelerate the rate-determining transmetalation step in Suzuki-Miyaura couplings.[12] Crucially, the formyl group also serves as a synthetic handle for post-coupling transformations, such as reductive amination or olefination, adding a layer of synthetic versatility.[13]

The combination of these groups results in a boronic acid that is sufficiently activated for efficient cross-coupling while retaining a key functional group for subsequent derivatization.

Core Reactivity: The Suzuki-Miyaura Coupling

The cornerstone of this compound's application is its participation in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[14][15] This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[16][17]

General Mechanism:

The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[14] The base plays a crucial role in activating the boronic acid to facilitate the transmetalation step.[6]

Suzuki_Mechanism cluster_reactants Inputs Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Transmetalation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)3- (from Base + Ar'-B(OH)2) Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration Ar-X Aryl Halide (Ar-X) Ar'-B(OH)2 Boronic Acid (Ar'-B(OH)2) Base Base

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: Synthesis of PARP Inhibitors

A prominent application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[18][19]

This boronic acid is a key building block for constructing the core scaffolds of many potent PARP inhibitors.[20][21] The biaryl structure formed via Suzuki coupling often serves to mimic the nicotinamide moiety of the NAD+ substrate, while the formyl group is elaborated into functionalities that interact with the adenosine-binding pocket, enhancing potency and selectivity.[18]

Experimental Protocols

The following protocols are provided as robust starting points for researchers. Optimization may be necessary depending on the specific coupling partner.

Protocol 4.1: Validated Suzuki-Miyaura Coupling

This procedure details a typical cross-coupling of this compound with a generic aryl bromide.

Reagents & Equipment:

  • This compound

  • Aryl bromide (Ar-Br)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃) or similar base

  • 1,4-Dioxane and Water (degassed)

  • Round-bottom flask, condenser, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Inerting: Seal the flask and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Workflow_Suzuki start Start reagents Combine Ar-Br, Boronic Acid, Base start->reagents inert Purge with N2/Ar reagents->inert catalyst Add Pd(dppf)Cl2 inert->catalyst solvent Add Degassed Dioxane/Water catalyst->solvent heat Heat to 80-100 °C (4-12h) solvent->heat workup Cool & Perform Aqueous Workup heat->workup purify Purify via Column Chromatography workup->purify end Final Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 4.2: Post-Coupling Derivatization via Reductive Amination

This protocol describes the conversion of the formyl group on the biaryl product into an aminomethyl group.[22]

Reagents & Equipment:

  • Biaryl aldehyde product from Protocol 4.1

  • Primary or secondary amine (R₂NH)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Round-bottom flask, magnetic stirrer

Step-by-Step Procedure:

  • Setup: Dissolve the biaryl aldehyde (1.0 mmol) in DCM (10 mL) in a round-bottom flask.

  • Amine Addition: Add the desired amine (1.1 mmol, 1.1 equiv). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equiv) to free the amine.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A small amount of acetic acid can be added to catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise to control any effervescence.

  • Reaction: Stir at room temperature until the reaction is complete (typically 2-24 hours), as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography or crystallization to obtain the final aminated product.

Safety, Handling, and Storage

Safety Precautions:

  • Causes skin and serious eye irritation. May cause respiratory irritation.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Handle in a well-ventilated area or a chemical fume hood.[23]

  • Avoid breathing dust.[23]

Stability and Storage:

  • The compound is stable under recommended storage conditions.[2]

  • Store in a tightly closed container in a cool, dry place (2-8 °C) under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[5]

  • Boronic acids can undergo dehydration to form cyclic boroxine anhydrides. While this is often a reversible process, storing the compound under dry, inert conditions minimizes this possibility.[8]

Incompatible Materials:

  • Strong oxidizing agents, strong acids, and strong bases.[2][23]

Conclusion

This compound is a powerful and enabling reagent for synthetic chemists. Its well-defined reactivity, particularly in the robust and versatile Suzuki-Miyaura coupling, combined with the strategic placement of its functional groups, makes it an invaluable asset for the construction of complex molecular architectures. The insights and protocols provided in this guide are intended to equip researchers in drug discovery and materials science with the knowledge to fully exploit the synthetic potential of this key building block.

References

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). National Institutes of Health (NIH). [Link]
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • This compound. Chemdad. [Link]
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). National Institutes of Health (NIH). [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria.
  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. (2018). National Institutes of Health (NIH). [Link]
  • Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. (2022). PubMed. [Link]
  • Buy 2-fluoro-3-formylphenyl boronic acid. Boron Molecular. [Link]
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH). [Link]
  • Reductive amin
  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). PubMed. [Link]
  • Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Degruyter. [Link]
  • Fine Chemicals & Intermedi
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). MDPI. [Link]
  • On the Way to Selective PARP-2 Inhibitors.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. (2013). National Institutes of Health (NIH). [Link]
  • Reductive Amination | Synthesis of Amines. YouTube. [Link]
  • Chemoselective Primary Amination of Aryl Boronic Acids. (2020). National Institutes of Health (NIH). [Link]
  • Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2019). National Institutes of Health (NIH). [Link]
  • Comparison of reactivity of different boron reagents.
  • Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

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An In-Depth Technical Guide to 2-Fluoro-3-formylphenylboronic Acid: A Keystone Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Fluoro-3-formylphenylboronic acid, a versatile bifunctional building block that has garnered significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. We will delve into its unique chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its role in the widely utilized Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.

Unveiling the Molecular Architecture and Physicochemical Profile

This compound is a trifunctional molecule featuring a phenyl ring substituted with a boronic acid group, a fluorine atom, and a formyl (aldehyde) group. This specific arrangement of functional groups at the 2-, and 3- positions bestows upon it a unique combination of reactivity and electronic properties, making it an invaluable tool for the construction of complex molecular architectures.

The presence of the electron-withdrawing fluorine and formyl groups significantly influences the Lewis acidity of the boronic acid moiety. This enhanced acidity can facilitate transmetalation in palladium-catalyzed cross-coupling reactions and can also play a role in its interactions with biological targets.[1][2] The aldehyde functionality serves as a versatile synthetic handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

Below is a summary of the key physicochemical properties of this compound:

PropertyValueReference
CAS Number 849061-98-9[3][4][5]
Molecular Formula C₇H₆BFO₃[3]
Molecular Weight 167.93 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 100-105 °C[4][6][7][8]
Solubility Soluble in methanol[6][8]
Storage Store at 2-8 °C under an inert atmosphere (Nitrogen or Argon)[6][8]

Chemical Structure:

Synthesis_Workflow Start 2-Fluorobenzaldehyde (Starting Material) Step1 Protection of Aldehyde Group Start->Step1 e.g., Acetal formation Intermediate1 Protected 2-Fluorobenzaldehyde Step1->Intermediate1 Step2 Directed ortho-Metalation (e.g., with LDA or n-BuLi) Intermediate1->Step2 Intermediate2 Ortho-lithiated Intermediate Step2->Intermediate2 Step3 Borylation (e.g., with Triisopropyl borate) Intermediate2->Step3 Intermediate3 Boronate Ester Step3->Intermediate3 Step4 Hydrolysis and Deprotection Intermediate3->Step4 Acidic workup End This compound (Final Product) Step4->End

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative Example):

Disclaimer: This is a generalized protocol and may require optimization based on laboratory conditions and reagent purity. Appropriate safety precautions must be taken at all times.

Step 1: Protection of the Aldehyde

  • To a solution of 2-fluorobenzaldehyde in a suitable solvent (e.g., toluene), add a diol such as ethylene glycol and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture and neutralize the catalyst with a mild base.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected aldehyde.

Step 2: Directed ortho-Metalation and Borylation

  • Dissolve the protected 2-fluorobenzaldehyde in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise while maintaining the temperature at -78 °C. The fluorine atom and the protected aldehyde direct the lithiation to the 3-position.

  • Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) to ensure complete metalation.

  • To the resulting solution, add triisopropyl borate dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • The acidic workup also serves to hydrolyze the boronate ester and deprotect the aldehyde.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

The Powerhouse Application: Suzuki-Miyaura Cross-Coupling Reactions

This compound is an exemplary coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. [3]This palladium-catalyzed reaction allows for the coupling of the boronic acid with a variety of organic halides or triflates, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals and advanced materials. [9][10] The fluorine substituent can enhance the metabolic stability and bioavailability of the final products, while the formyl group provides a reactive site for further molecular elaboration, making this compound particularly valuable in drug discovery programs. [9] Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction:

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation Ar-B(OH)₂ Base PdII_R_Ar R-Pd(II)L_n-Ar Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 R-Ar ArylHalide Aryl/Vinyl Halide (R-X) BoronicAcid This compound (Ar-B(OH)₂) Biaryl Coupled Product (R-Ar)

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Practical, Step-by-Step Protocol for Suzuki-Miyaura Coupling:

Disclaimer: This is a representative protocol. The choice of palladium catalyst, ligand, base, and solvent system is crucial and often requires optimization for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., a mixture of toluene/ethanol/water or dioxane/water)

Procedure:

  • In a Schlenk flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Broader Applications and Future Perspectives

Beyond its prominent role in Suzuki-Miyaura couplings, this compound is a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The aldehyde functionality can participate in condensation reactions with various nucleophiles to construct quinazolines, indoles, and other pharmacologically relevant scaffolds.

The unique electronic properties imparted by the fluorine atom also make this compound and its derivatives of interest in materials science for the development of organic light-emitting diodes (OLEDs) and fluorescent probes. [11]Furthermore, the boronic acid moiety itself can act as a sensor for diols, including biologically important molecules like carbohydrates.

As the demand for novel, functionalized molecules continues to grow in drug discovery and materials science, the utility of strategically designed building blocks like this compound is poised to expand. Its trifunctional nature provides a powerful platform for the efficient and modular construction of complex and diverse chemical entities.

Conclusion

This compound stands out as a highly versatile and valuable reagent in modern organic synthesis. Its unique structural features, including the strategically positioned fluorine, formyl, and boronic acid groups, provide a powerful toolkit for chemists to construct complex molecules with desirable properties. A thorough understanding of its synthesis, reactivity, and applications, particularly in the context of the Suzuki-Miyaura cross-coupling, is essential for researchers aiming to innovate in the fields of medicinal chemistry, agrochemicals, and materials science. This guide has provided a comprehensive overview to empower scientists in harnessing the full potential of this remarkable building block.

References

  • Chem-Impex. This compound. [Link]
  • Chemdad. This compound. [Link]
  • National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
  • LookChem.
  • National Institutes of Health.
  • ResearchGate. Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. [Link]
  • MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Link]
  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
  • Lanhai Industry. 3-FLUORO-2-FORMYLPHENYLBORONIC ACID cas 871126-15-7. [Link]

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Introduction: The Strategic Importance of Functionalized Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-3-formylphenylboronic Acid: Synthesis, Properties, and Applications

In the landscape of modern organic synthesis and drug discovery, boronic acids have established themselves as indispensable building blocks. Their versatility, stability, and reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, have revolutionized the construction of carbon-carbon bonds.[1][2][3] Among the vast array of available boronic acids, multi-functionalized derivatives offer chemists precise tools for assembling complex molecular architectures.

This compound (CAS No. 849061-98-9) is a prime example of such a strategic reagent. It incorporates three distinct functional groups onto a phenyl ring:

  • A boronic acid group, the reactive handle for cross-coupling reactions.

  • A formyl (aldehyde) group , which can be further derivatized through a multitude of classic organic reactions.

  • A fluorine atom , an element prized in medicinal chemistry for its ability to modulate a molecule's electronic properties, metabolic stability, and bioavailability.[1][4]

This unique combination makes this compound a highly valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of its properties, a validated protocol for its synthesis, and a detailed examination of its application in the cornerstone Suzuki-Miyaura coupling reaction.

Physicochemical Properties and Characterization

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 849061-98-9[1][5]
Molecular Formula C₇H₆BFO₃[1]
Molecular Weight 167.93 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 100-105 °C[6]
Solubility Soluble in methanol[7]
Storage Store at 2-8 °C under an inert atmosphere[1][7]

Synthesis: A Directed ortho-Metalation Approach

While the initial "discovery" is not detailed in a single seminal paper, the synthesis of polysubstituted phenylboronic acids is well-established. A robust and logical pathway to this compound involves a directed ortho-metalation (DoM) strategy. This approach leverages a directing group to selectively deprotonate a specific C-H bond, followed by quenching the resulting aryllithium species with a boron electrophile.

In this case, the synthesis can be envisioned starting from 2-fluorobenzaldehyde, where the aldehyde must first be protected to prevent nucleophilic attack by the organolithium reagent.

Synthesis_Workflow Start 2-Fluorobenzaldehyde Protection Protection of Aldehyde (e.g., Acetal Formation) Start->Protection Ethylene glycol, p-TsOH Metalation Directed ortho-Metalation (n-BuLi, -78 °C) Protection->Metalation LDA or n-BuLi Borylation Borylation (Triisopropyl borate) Metalation->Borylation B(O-iPr)₃ Hydrolysis Acidic Workup & Deprotection Borylation->Hydrolysis HCl (aq) Product 2-Fluoro-3-formyl- phenylboronic acid Hydrolysis->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Directed ortho-Metalation

This protocol describes a representative, field-proven method.

Step 1: Protection of the Aldehyde

  • To a solution of 2-fluorobenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Cool the reaction to room temperature, wash with saturated aqueous NaHCO₃, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected acetal, 2-(2-fluorophenyl)-1,3-dioxolane.

    • Causality: The aldehyde is protected as an acetal because it is inert to the strongly nucleophilic and basic conditions of the subsequent lithiation step. The Dean-Stark trap removes water to drive the equilibrium towards product formation.

Step 2: ortho-Lithiation and Borylation

  • Dissolve the protected acetal (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.

    • Expertise: The fluorine atom is a weak ortho-directing group, but in combination with the acetal, it sufficiently acidifies the C3 proton for selective deprotonation. The extremely low temperature is critical to prevent side reactions and decomposition of the aryllithium intermediate.

  • To the resulting deep red solution, add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Trustworthiness: Quenching the aryllithium with an electrophilic borate ester is a standard and high-yielding method for forming the C-B bond.

Step 3: Hydrolysis and Deprotection

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl.

  • Stir vigorously for 2-4 hours at room temperature to facilitate the hydrolysis of both the borate ester and the acetal protecting group.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous NaSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization or column chromatography to afford pure this compound.

    • Self-Validation: The acidic workup serves the dual purpose of hydrolyzing the borate ester to the desired boronic acid and removing the acetal to regenerate the formyl group. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura reaction, enabling the synthesis of complex biaryl compounds.[1][7] The general catalytic cycle is a well-understood process involving oxidative addition, transmetalation, and reductive elimination.[2][8]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L₂-R² OxAdd->Transmetalation Transmetalation (R²-B(OH)₂, Base) Transmetalation->Pd0 Reductive Elimination ReductiveElim Product R¹-R² Transmetalation->ReductiveElim ReductiveElim->Pd0 reagents R¹-X = Aryl Halide R²-B(OH)₂ = this compound

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol details a general procedure for coupling this compound with an aryl bromide.

Reaction Setup:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and a base (e.g., K₂CO₃, 2.5 eq).

    • Expertise: The choice of catalyst and base is crucial. Pd(PPh₃)₄ is a common and effective catalyst. Carbonate bases are frequently used; the base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[2]

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

    • Causality: Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The presence of water can often accelerate the reaction.

Reaction and Workup:

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

    • Self-Validation: The successful formation of the C-C bond and the purity of the final product must be confirmed by spectroscopic methods (NMR, MS). The presence of the formyl and fluoro groups from the boronic acid starting material should be evident in the final product's spectrum.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a testament to the power of rational molecular design. By positioning a reactive boronic acid alongside a versatile formyl group and a modulating fluorine atom, it provides a powerful platform for synthetic innovation. Its utility in constructing the core scaffolds of potential new medicines and materials ensures its continued importance in research and development.[1][4] As synthetic methodologies become more sophisticated, the demand for such precisely functionalized, high-value building blocks will undoubtedly continue to grow, paving the way for future discoveries in science and technology.

References

  • Boron Molecular. (n.d.). 2-fluoro-3-formylphenyl boronic acid.
  • Chemdad Co. (n.d.). This compound.
  • J&K Scientific. (n.d.). 3-Fluoro-2-formylphenylboronic acid | 871126-15-7.
  • Autechem. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
  • MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
  • Lanhai Industry. (n.d.). 3-FLUORO-2-FORMYLPHENYLBORONIC ACID cas 871126-15-7.
  • ResearchGate. (n.d.). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria.
  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • European Patent Office. (n.d.). PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678.
  • Autechem. (n.d.). 3-Fluoro-2-Formylphenylboronic Acid: Your Key Intermediate for Advanced Applications.
  • National Institutes of Health. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
  • Google Patents. (n.d.). US20040049050A1 - Method for producing formylphenylboronic acids.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • YouTube. (2020). Suzuki Coupling.
  • Royal Society of Chemistry. (n.d.). Cs[B3O3F2(OH)2]: discovery of a hydroxyfluorooxoborate guided by selective organic–inorganic transformation.

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A Technical Guide to 2-Fluoro-3-formylphenylboronic Acid: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical examination of 2-Fluoro-3-formylphenylboronic acid (CAS No. 849061-98-9), a versatile trifunctional building block of significant interest in pharmaceutical and materials science research. We will explore its fundamental physicochemical properties, detail a robust laboratory-scale synthesis, and provide validated protocols for its application in the Suzuki-Miyaura cross-coupling reaction. The guide emphasizes the causality behind experimental choices, focusing on the unique reactivity imparted by the ortho-fluoro and meta-formyl substituents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in complex organic synthesis.

Introduction: A Multifunctional Synthetic Building Block

This compound is a strategically important reagent in modern organic synthesis. Its utility stems from the orthogonal reactivity of its three functional groups: the boronic acid, the aldehyde (formyl group), and the fluorine atom.

  • The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds to construct complex biaryl systems.

  • The formyl group serves as a versatile synthetic handle for subsequent transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

  • The ortho-fluoro substituent exerts a strong electron-withdrawing inductive effect, which modulates the electronic properties and reactivity of the aromatic ring and the boronic acid. In a medicinal chemistry context, the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1]

This combination makes the title compound an invaluable starting material for creating diverse molecular libraries, particularly in the development of novel therapeutic agents and advanced organic materials.

Physicochemical Properties and Characterization

This compound is typically supplied as a white to off-white crystalline powder. Its key properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 849061-98-9[2][3]
Molecular Formula C₇H₆BFO₃[2]
Molecular Weight 167.93 g/mol [2][3]
Appearance White to off-white crystalline powder
Melting Point 100-105 °C[2][3][4]
Solubility Soluble in methanol, dioxane, THF[3]
Storage Store under inert gas at 2-8°C[3][5]
Expected Analytical Characterization

Verifying the integrity of the starting material is critical. A typical characterization would include:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) at approximately δ 10.2 ppm. The aromatic protons will appear as complex multiplets between δ 7.4 and 8.1 ppm, with splitting patterns influenced by both fluorine-proton (³J H-F, ⁴J H-F) and proton-proton (³J H-H, ⁴J H-H) coupling. The acidic protons of the boronic acid, B(OH)₂, will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and the solvent used (e.g., acetone-d₆, DMSO-d₆).

  • ¹⁹F NMR: The fluorine-19 NMR spectrum provides a direct confirmation of the fluorine atom's presence and chemical environment.[6] A single resonance is expected, with its chemical shift providing insight into the electronic nature of the ring.[6]

  • ¹³C NMR: The carbon spectrum will show a distinctive resonance for the aldehyde carbonyl carbon around δ 192 ppm. The aromatic carbons will appear in the δ 120-165 ppm range, with the carbon directly attached to the fluorine exhibiting a large one-bond coupling constant (¹J C-F).

  • Mass Spectrometry: Electrospray ionization (ESI-MS) would confirm the molecular weight of the compound.

Synthesis of this compound

The synthesis of this compound is readily achieved from commercially available 2-fluoro-3-bromobenzaldehyde via a lithium-halogen exchange followed by borylation and hydrolysis. This method is a staple of organometallic chemistry for preparing arylboronic acids.

Synthesis Workflow

SynthesisWorkflow A 2-Fluoro-3-bromobenzaldehyde B 1. n-BuLi, THF, -78°C (Lithium-Halogen Exchange) A->B Reactant C Organolithium Intermediate B->C Forms D 2. B(OiPr)₃, -78°C (Borylation) C->D Trapped with E Boronate Ester Intermediate D->E Forms F 3. Aqueous HCl (Hydrolysis) E->F Quenched with G This compound F->G Yields Product

Caption: Synthesis of this compound via lithium-halogen exchange.

Detailed Experimental Protocol

Materials:

  • 2-Fluoro-3-bromobenzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Triisopropyl borate (B(OiPr)₃)

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Allow the flask to cool to room temperature under a stream of dry nitrogen.

  • Initial Solution: Add 2-fluoro-3-bromobenzaldehyde (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

    • Scientific Rationale: This is a lithium-halogen exchange reaction. It is performed at very low temperatures because the resulting aryllithium intermediate is highly reactive and thermally unstable.[7] The fluorine atom and the adjacent aldehyde (which can coordinate to the lithium) help to stabilize the organometallic species at the desired position.

  • Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq) dropwise. Stir the mixture at -78 °C for 2 hours.

    • Scientific Rationale: The highly nucleophilic carbon of the aryllithium species attacks the electrophilic boron atom of the borate ester to form a tetracoordinate boronate "ate" complex.

  • Quench and Hydrolysis: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Quench the reaction by slowly adding 2 M HCl solution until the pH is acidic (pH ~2). Stir vigorously for 1 hour.

    • Scientific Rationale: The acidic workup serves two purposes: it hydrolyzes the boronate ester to the desired boronic acid and neutralizes any remaining organolithium or basic species.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: The crude solid can be purified by recrystallization or trituration with a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.

Chemical Reactivity and Key Applications

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this reagent is the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a C-C bond between the boronic acid and an organic halide or triflate.[2] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid.[8]

The Catalytic Cycle: The generally accepted mechanism involves three key steps:[9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step.[9]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species.[2][8]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which re-enters the cycle.

SuzukiCycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_ox->pd2_trans Transmetalation out_x pd2_ox->out_x pd2_trans->pd0 Reductive Elimination out_boron pd2_trans->out_boron out_prod pd2_trans->out_prod in_arx in_arx->pd0 in_boron in_boron->pd2_ox

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Aryl bromide, e.g., 4-bromoanisole (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium carbonate (Na₂CO₃), 2 M aqueous solution (3.0 eq)

  • Toluene

  • Ethanol

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a stir bar and reflux condenser, add this compound (1.0 eq), 4-bromoanisole (1.2 eq), and the palladium catalyst Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition & Degassing: Add toluene and ethanol in a 4:1 ratio. Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

    • Scientific Rationale: Degassing is absolutely critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. It can also promote unwanted side reactions like the homocoupling of the boronic acid.[2]

  • Base Addition: Add the 2 M aqueous solution of Na₂CO₃ (3.0 eq).

    • Scientific Rationale: The base is essential for the transmetalation step. It converts the neutral boronic acid into an anionic "ate" complex (e.g., Ar-B(OH)₃⁻), which is significantly more nucleophilic and readily transfers its aryl group to the palladium center.[8]

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Safety and Handling

As with all boronic acids, proper laboratory safety protocols must be followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Avoid contact with skin and eyes.[12] Avoid inhalation of dust by handling the solid material in a well-ventilated area or a fume hood.[12][13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8 °C) and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3][11] Boronic acids can be susceptible to dehydration to form cyclic boroxine anhydrides.

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[12] In case of eye contact, rinse cautiously with water for several minutes.[12] If swallowed or if irritation persists, seek medical attention.[11]

Conclusion

This compound is a powerful and versatile reagent for synthetic chemists. Its unique arrangement of functional groups provides a platform for complex molecule synthesis through well-established and reliable methodologies like the Suzuki-Miyaura coupling. The strategic placement of the fluoro and formyl groups offers opportunities for fine-tuning molecular properties, making it a highly valuable asset in the fields of drug discovery, agrochemicals, and materials science. Understanding the principles behind its synthesis and reactivity, as detailed in this guide, is key to successfully employing this building block in advanced research and development projects.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
  • ACS Publications. A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System.
  • Liberty University. Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids.
  • ResearchGate. Study of a Competing Hydrodefluorination Reaction During the Directed ortho -Lithiation/Borylation of 2-Fluorobenzaldehyde | Request PDF.
  • Google Patents. US20040049050A1 - Method for producing formylphenylboronic acids.
  • NIH National Center for Biotechnology Information. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
  • NIH National Center for Biotechnology Information. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021).
  • Organic Chemistry Portal. Suzuki Coupling.
  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023).
  • University of Illinois Urbana-Champaign. Directed (ortho) Metallation.
  • University of Bristol. Lithiation- Borylation in Synthesis.
  • Organic Syntheses. Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. (2013).
  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023).
  • Chemdad. This compound Seven Chongqing Chemdad Co.
  • University of Arizona. Fluorine NMR.
  • ResearchGate. Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes.

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An In-depth Technical Guide to 2-Fluoro-3-formylphenylboronic Acid: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic value of a chemical building block is measured by its versatility, reactivity, and the molecular complexity it can generate. 2-Fluoro-3-formylphenylboronic acid (CAS No: 849061-98-9) has emerged as a pivotal reagent, embodying these characteristics.[1][2][3] This guide provides an in-depth examination of this compound, moving beyond a simple catalog of properties to explain the causality behind its applications and the logic of its experimental use.

This molecule is more than just a reagent; it is a carefully designed synthetic tool. Its architecture features three key components on a phenyl ring:

  • A boronic acid moiety, the workhorse for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for constructing C-C bonds.[1][4]

  • An ortho-fluoro substituent, which modulates the electronic properties and metabolic stability of resulting compounds—a critical feature in medicinal chemistry.[1][5]

  • An adjacent formyl (aldehyde) group , which serves as a versatile reactive handle for a plethora of subsequent chemical transformations, such as reductive amination, oxidation, or olefination.[6]

This unique trifecta of functional groups makes this compound an invaluable intermediate for synthesizing complex, biologically active molecules, targeted cancer therapies, and advanced materials.[1][7] This guide will delve into its properties, synthesis, reaction mechanisms, and provide field-proven protocols for its effective use.

Physicochemical Properties and Characterization

The physical and chemical properties of a reagent dictate its handling, storage, and application. This compound is typically a white to off-white crystalline powder.[1] Key quantitative data are summarized below for easy reference.

PropertyValueReference(s)
CAS Number 849061-98-9[1][2][3][8][9]
Molecular Formula C₇H₆BFO₃[1][2][3]
Molecular Weight 167.93 g/mol [1][2][3]
Melting Point 100-105 °C (lit.)[2][3][8]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in Methanol[3][8]
pKa 7.63 ± 0.58 (Predicted)[3]

Stability and Storage: Like many boronic acids, this compound is sensitive to moisture and can undergo dehydration to form cyclic anhydrides (boroxines).[10][11] Therefore, it is critical to store it under an inert atmosphere (nitrogen or argon) at 2-8°C.[3][8] Proper handling in a dry environment is essential to ensure its purity and reactivity for consistent experimental outcomes.

Spectroscopic Characterization: Full characterization is crucial for verifying purity. A review of fluorinated phenylboronic compounds highlights the utility of ¹⁹F NMR spectroscopy as an excellent tool for studying structures, equilibria in solution, and reaction kinetics.[10] The presence of the fluorine atom provides a unique spectroscopic handle for monitoring reactions and confirming the structure of both the starting material and its products.[10]

Synthesis: A Strategic Approach

While multiple synthetic routes may exist, a common and effective strategy for preparing ortho-functionalized phenylboronic acids involves a directed ortho-lithiation followed by borylation. This approach offers high regioselectivity, which is critical for producing the desired isomer.

A plausible synthetic workflow is outlined below. The causality is clear: the process starts with a commercially available and correctly substituted precursor, 2-fluorobenzaldehyde. A "traceless" directing group is used to facilitate lithiation at the specific ortho position before introducing the boron moiety.[12]

G A Start: 2-Fluorobenzaldehyde B Protection of Aldehyde (e.g., as acetal) A->B Protect reactive group C Directed ortho-Lithiation (e.g., with n-BuLi/TMEDA) B->C Activate C-H bond D Borylation (Quench with Trialkyl borate, e.g., B(OiPr)₃) C->D Introduce Boron E Acidic Workup & Deprotection D->E Hydrolyze borate ester & remove protecting group F Product: this compound E->F

Caption: General synthetic workflow for this compound.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming biaryl structures.[1][4] These structures are central to many pharmaceuticals and functional materials.[4] The reaction's power lies in its mild conditions and high tolerance for various functional groups, including the aldehyde present on this specific reagent.[4]

Reaction Mechanism: The Palladium Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process is a catalytic cycle involving a palladium complex.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. The base (e.g., carbonate, phosphate) is crucial here; it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² (Biaryl Product) transmetalation_complex->product center aryl_halide R¹–X (Aryl Halide) aryl_halide->pd_complex boronic_acid R²–B(OH)₂ (Boronic Acid) boronic_acid->transmetalation_complex base Base (e.g., K₂CO₃) base->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system, including checkpoints for reaction completion and purification. It is a generalized procedure that serves as a robust starting point for optimization.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., Aryl bromide) (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.1 eq), this compound (1.0 eq), and the base (2-3 eq).

    • Causality: Using a slight excess of the aryl halide can help drive the reaction to completion if the boronic acid is prone to decomposition. The base is essential for activating the boronic acid for transmetalation.[13]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

    • Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic activity and reproducibility.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst.

    • Causality: Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

    • Self-Validation: Regular monitoring prevents unnecessary heating, which can lead to side reactions or decomposition. It provides a clear endpoint for the reaction.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., Ethyl Acetate) three times. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Applications in Medicinal Chemistry and Beyond

The true value of this reagent is realized in the molecules it helps create.

  • Drug Discovery: It is a key building block for targeted therapies, particularly in oncology.[1][5][7] The fluorine atom can enhance properties like metabolic stability and binding affinity, while the aldehyde allows for the introduction of pharmacophores that interact with biological targets.[5]

  • Synthesis of Heterocycles: The aldehyde and boronic acid groups can participate in tandem or sequential reactions to construct complex heterocyclic scaffolds, which are prevalent in pharmaceuticals.

  • Materials Science: This building block is also used to create advanced materials, such as polymers and nanomaterials with specific electronic properties.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Wear appropriate safety goggles, gloves, and a lab coat.[2]

  • Handling: Handle in a well-ventilated area or a fume hood. Avoid generating dust.

  • Stability: The compound is stable under recommended storage conditions but is sensitive to moisture.[14][15]

  • Incompatibilities: Avoid strong acids and strong bases.[14][15]

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere.[1]

Conclusion

This compound is a prime example of a modern synthetic building block where functionality is precisely engineered. Its strategic combination of a reactive boronic acid, an electronically-tuning fluorine atom, and a versatile aldehyde handle provides chemists with a powerful tool for efficient and innovative molecular construction. From creating novel drug candidates to developing next-generation materials, its importance in the research and development landscape is well-established and continues to grow.

References

  • This compound - Chem-Impex. (URL: )
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  • This compound Seven Chongqing Chemdad Co. (URL: )
  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (URL: )
  • 3-Fluoro-2-formylphenylboronic acid | 871126-15-7 - J&K Scientific. (URL: )
  • Key Synthesis Materials: Understanding 4-Formylphenylboronic Acid. (URL: )
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - NIH. (URL: )
  • SAFETY DATA SHEET - Fisher Scientific (3-Formylphenylboronic acid). (URL: )
  • SAFETY DATA SHEET - Fisher Scientific (2-Formylphenylboronic acid). (URL: )
  • 4-Formylphenylboronic acid - Wikipedia. (URL: [Link])
  • Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria | Request PDF - ResearchG
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (URL: [Link])

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An In-Depth Technical Guide to the Safe Handling and Application of 2-Fluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety and handling overview for 2-Fluoro-3-formylphenylboronic acid, a key building block in modern synthetic chemistry. As a Senior Application Scientist, the focus of this document is to move beyond mere compliance, offering a framework for understanding the chemical's behavior and implementing self-validating safety protocols rooted in scientific principles. The causality behind each recommendation is explained to empower researchers to not only follow procedures but to understand and adapt them to their specific experimental contexts.

Chemical Identity and Properties

This compound (CAS No. 849061-98-9) is a bifunctional organoboron compound, valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its utility stems from the presence of both a reactive boronic acid moiety and a formyl group, allowing for sequential or directed chemical modifications.

Understanding its physical properties is the first step in safe handling. This compound is typically a white to off-white crystalline powder or solid. Key physical and chemical data are summarized below.

PropertyValueSource
CAS Number 849061-98-9[2]
Molecular Formula C₇H₆BFO₃[2]
Molecular Weight 167.93 g/mol [2]
Appearance White to Almost white powder to crystal[1]
Melting Point 100-105 °C[1][2][3]
Solubility Soluble in Methanol[1][3]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1][3]

The specified storage under inert gas at refrigerated temperatures is critical. Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[4] This process, which can be accelerated by atmospheric moisture and heat, alters the stoichiometry of the reagent and can lead to inconsistent results in sensitive applications like catalysis.

Hazard Identification and GHS Classification

While specific toxicological data for this compound is not extensively published, data from structurally similar arylboronic acids allows for a reliable hazard assessment based on the Globally Harmonized System (GHS).[5]

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[6][7]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[6][7]

Expert Insight: The primary hazards are irritant effects upon direct contact. The fine, dusty nature of the solid increases the risk of inadvertent inhalation, leading to respiratory tract irritation.[8] Furthermore, while the boronic acid functional group itself generally has low systemic toxicity, recent studies have indicated that some boronic acids and their derivatives may act as mutagens in Ames assays.[9][10] This potential genotoxicity necessitates handling this compound with appropriate care, especially in drug development settings where impurity profiles are critical.[9]

Risk Mitigation and Safe Handling Protocols

A proactive approach to safety involves a multi-layered strategy encompassing engineering controls, personal protective equipment, and stringent handling procedures.

Engineering Controls and Personal Protective Equipment (PPE)

The primary goal is to minimize exposure. The following diagram outlines the hierarchy of controls for handling this compound.

G cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls ppe_eyes Safety Goggles (EN166 Compliant) [4, 7] ppe_hands Nitrile Gloves (Inspect Before Use) [4, 10] ppe_body Laboratory Coat ppe_resp N95 Respirator (if weighing outside fume hood) [2, 4] eng_hood Certified Chemical Fume Hood eng_hood->ppe_eyes Primary Barrier eng_hood->ppe_hands eng_hood->ppe_body eng_storage Inert Atmosphere Storage (Glovebox or Desiccator with N₂) [1] eng_vent Adequate General Ventilation eng_vent->ppe_resp Secondary Control G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Exposure Event skin_remove Remove contaminated clothing. [7] start->skin_remove eye_rinse Rinse cautiously with water for several minutes. [8] start->eye_rinse inh_fresh_air Move person to fresh air. [4, 7] start->inh_fresh_air skin_wash Immediately wash with soap and plenty of water for 15 mins. [7] skin_seek Seek medical attention if irritation persists. [8] skin_wash->skin_seek skin_remove->skin_wash eye_remove Remove contact lenses, if present and easy to do. Continue rinsing. [8] eye_rinse->eye_remove eye_seek Immediately seek medical attention. [7] eye_remove->eye_seek inh_breathe Keep comfortable for breathing. [8] inh_fresh_air->inh_breathe inh_seek Seek medical attention if you feel unwell. [8, 17] inh_breathe->inh_seek

Caption: Decision tree for emergency response to exposure.

Accidental Release Measures

For a small laboratory spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.

  • Don PPE: Wear appropriate PPE, including a respirator, gloves, and eye protection.

  • Containment: Prevent further spreading. Do not use water to clean up, as this can create a slurry that is difficult to manage.

  • Clean-up: Cover the spill with a plastic sheet to minimize dust. Carefully sweep or scoop the material into a designated, labeled waste container. Avoid actions that generate dust.

  • Decontamination: Clean the spill area thoroughly with a damp cloth (using an appropriate solvent if necessary), and place all cleaning materials in the hazardous waste container.

  • Disposal: Dispose of the waste according to institutional and local regulations. [8]

Stability, Storage, and Disposal

The long-term integrity of this compound is directly linked to proper storage.

G storage Optimal Storage Conditions Temperature: 2-8°C [1, 3] Atmosphere: Inert Gas (N₂ or Ar) [1] Container: Tightly Sealed [7] Environment: Dry, Well-Ventilated [4] stability Chemical Stability & Purity Maintained storage->stability Ensures degradation Degradation Pathways storage->degradation Prevents boroxine Boroxine Formation (Dehydration) [15] degradation->boroxine Leads to oxidation Oxidative Deboronation degradation->oxidation Leads to

Caption: Relationship between storage and chemical stability.

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases. [11][12]* Hazardous Decomposition Products: Under fire conditions, hazardous products such as carbon oxides and hydrogen fluoride can be formed. * Disposal: Chemical waste must be disposed of in accordance with local, regional, and national regulations. [12]Do not dispose of it down the drain.

This guide provides a foundational understanding of the safety and handling requirements for this compound. Adherence to these principles will not only ensure a safe research environment but also enhance the quality and reproducibility of experimental outcomes.

References

  • This compound CAS#: 849061-98-9 - ChemicalBook.
  • This compound = 95 849061-98-9 - Sigma-Aldrich.
  • This compound Seven Chongqing Chemdad Co.
  • SAFETY DATA SHEET - Santa Cruz Biotechnology.
  • This compound | 849061-98-9 - ChemicalBook.
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development - ACS Publications.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 3-Fluoro-2-formylphenylboronic acid = 95 871126-15-7 - Sigma-Aldrich.
  • Butylboronic acid-SDS-MedChemExpress.
  • Protecting Groups for Boronic Acids | Chem-Station Int. Ed.
  • This compound - Safety Data Sheet - ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity.
  • Molecular recognition with boronic acids—applications in chemical biology - PMC - NIH.
  • Chemwatch GHS SDS 5586675 - Sdfine.
  • This compound | 849061-98-9 - TCI Chemicals.

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An In-Depth Technical Guide to 2-Fluoro-3-formylphenylboronic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Fluoro-3-formylphenylboronic acid, a versatile and highly valuable reagent for researchers, medicinal chemists, and drug development professionals. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific literature, focusing on the compound's commercial availability, core chemical principles, and practical applications in synthetic chemistry.

Strategic Importance in Modern Synthesis

This compound (CAS No. 849061-98-9) has emerged as a critical building block in organic synthesis, prized for its unique combination of reactive functional groups.[1] The strategic placement of a fluorine atom, a formyl group, and a boronic acid moiety on a phenyl ring offers a trifecta of synthetic handles, enabling complex molecular architectures to be constructed with precision and efficiency.

The fluorine atom can enhance the metabolic stability and bioavailability of target molecules, a desirable trait in pharmaceutical development.[2] The formyl group provides a reactive site for a wide array of transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for further molecular diversification.[2] Most notably, the boronic acid functionality is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1]

Commercial Availability and Supplier Information

This compound is readily available from a multitude of commercial suppliers, ensuring a reliable supply chain for research and development activities. The compound is typically supplied as a white to off-white crystalline powder with purity levels of 95% or higher.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight
Sigma-Aldrich≥95%849061-98-9C₇H₆BFO₃167.93
Chem-Impex95-105% (by titration)849061-98-9C₇H₆BFO₃167.93
TCI America>97.0%849061-98-9C₇H₆BFO₃167.93
ChemicalBook97%-99%849061-98-9C₇H₆BFO₃167.93

Storage and Handling: Due to the hygroscopic nature of many boronic acids and their propensity to form anhydrides (boroxines), it is recommended to store this compound under an inert atmosphere (nitrogen or argon) at 2-8°C.[3][4] Proper handling in a dry, well-ventilated area is essential to maintain the integrity of the reagent.

Core Chemical Principles and Reactivity

A deep understanding of the chemical behavior of this compound is paramount for its effective utilization. Two key equilibria govern its stability and reactivity in solution: the formation of boroxines and a tautomeric relationship with its cyclic benzoxaborole form.

Boroxine Formation: A Reversible Dehydration

Like many boronic acids, this compound can undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[5][6][7] This equilibrium is influenced by factors such as solvent, temperature, and the presence of water. In non-aqueous, aprotic solvents, the boroxine form may be favored, while in the presence of water, the equilibrium shifts back towards the monomeric boronic acid. For quantitative applications such as Suzuki-Miyaura coupling, it is crucial to be aware of this equilibrium, as the boroxine can also be an active participant in the catalytic cycle.

Boroxine_Formation cluster_0 Boronic Acid Monomers cluster_1 Boroxine Trimer 3_Boronic_Acid 3 x Boroxine 3_Boronic_Acid->Boroxine - 3 H₂O Boronic_Acid Boroxine->3_Boronic_Acid + 3 H₂O

Figure 1: Reversible dehydration of this compound to its corresponding boroxine.

Tautomeric Equilibrium with Benzoxaborole

A fascinating and synthetically relevant property of ortho-formylphenylboronic acids is their ability to exist in a tautomeric equilibrium with the corresponding cyclic 1,3-dihydro-1,3-dihydroxybenzo[c][1][8]oxaborole.[8][9] This intramolecular cyclization is influenced by the electronic nature of substituents on the phenyl ring and the solvent system. The presence of the electron-withdrawing fluorine atom in this compound can impact this equilibrium.[9] This tautomerism is significant as the cyclic form can exhibit different reactivity and biological activity compared to the open-chain form.[10]

Tautomeric_Equilibrium cluster_0 Open-Chain Form cluster_1 Cyclic Benzoxaborole Form Boronic_Acid Benzoxaborole Boronic_Acid->Benzoxaborole Intramolecular Cyclization Benzoxaborole->Boronic_Acid Ring Opening

Figure 2: Tautomeric equilibrium between this compound and its cyclic benzoxaborole form.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, and this compound is an excellent substrate for this transformation. It allows for the coupling of the 2-fluoro-3-formylphenyl moiety to a variety of aryl, heteroaryl, or vinyl halides and triflates.

General Reaction Scheme

Suzuki_Coupling A plus1 + B R-X (Aryl/Vinyl Halide or Triflate) C B->C Pd Catalyst, Base

Figure 3: General scheme for the Suzuki-Miyaura cross-coupling of this compound.

Exemplary Experimental Protocol

The following is a representative, non-optimized protocol for a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize conditions for their specific substrates.

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and a suitable base such as K₂CO₃ or K₃PO₄ (3.0 equiv.).[8][11]

  • Add an anhydrous solvent, such as a mixture of dioxane and water or THF.[8][11]

  • Degas the mixture by bubbling argon through it for 15-20 minutes.[8]

  • In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5-5 mol%) and add it to the reaction flask under a positive flow of argon.[11]

Reaction Execution:

  • Seal the flask and heat the reaction mixture to 80-100°C with vigorous stirring.[11]

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS) until the starting aryl halide is consumed.[8]

Workup and Purification:

  • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.[8]

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.[8]

Utility in the Synthesis of Bioactive Molecules

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.[2] The biaryl scaffold, readily accessible through Suzuki-Miyaura coupling, is a common feature in many kinase inhibitors.

Case Study: Synthesis of FMS Kinase Inhibitors

The macrophage colony-stimulating factor-1 receptor (FMS) is a tyrosine kinase that plays a role in various inflammatory diseases and cancers. A series of 3,4,6-substituted 2-quinolones have been developed as potent FMS kinase inhibitors.[12] While a specific example using this compound is not detailed in the provided search results, its structural motifs are highly relevant to the synthesis of such compounds. The 2-fluoro-3-formylphenyl group could be introduced via Suzuki-Miyaura coupling to a suitable quinolone core, and the formyl group could then be elaborated to introduce other key functionalities required for potent inhibition.

Conclusion

This compound is a commercially accessible and highly versatile reagent with significant applications in organic synthesis and medicinal chemistry. Its unique combination of a fluorine atom, a formyl group, and a boronic acid allows for the efficient construction of complex molecular architectures. A thorough understanding of its chemical properties, including its tendency to form boroxines and its tautomeric equilibrium with the cyclic benzoxaborole form, is crucial for its effective use. The ability to participate in robust Suzuki-Miyaura cross-coupling reactions makes it an invaluable tool for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules, including kinase inhibitors. This guide provides a solid foundation for researchers to harness the full potential of this powerful synthetic building block in their drug discovery and development endeavors.

References

  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [Link]
  • Havelková, M., et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synthesis, 2001, (11), 1704–1710. [Link]
  • Request PDF. Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. [Link]
  • Synthesis and evaluation of novel 3,4,6-substituted 2-quinolones as FMS kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008, 18(6), 1903-1907. [Link]
  • ResearchGate.
  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 2013, 87(5), 995. [Link]
  • ResearchGate. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]
  • MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Fluoro-3-formylphenylboronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-3-formylphenylboronic acid (CAS No. 849061-98-9) has emerged as a uniquely versatile and powerful building block in contemporary organic synthesis.[1] Its strategic placement of three distinct functional moieties—a boronic acid, a formyl group, and a fluorine atom—on an aromatic scaffold provides chemists with a powerful tool for constructing complex molecular architectures. The boronic acid function serves as a linchpin for palladium-catalyzed cross-coupling reactions, the aldehyde provides a reactive handle for condensation and multicomponent reactions, and the fluorine atom modulates electronic properties and metabolic stability. This guide provides an in-depth exploration of its applications, from fundamental cross-couplings to the streamlined synthesis of novel heterocycles, complete with detailed, field-tested protocols for immediate laboratory implementation.

Physicochemical Properties and Handling

Understanding the fundamental properties of a reagent is critical for its successful application and storage. This compound is a stable, solid compound, but like many boronic acids, it requires specific handling to ensure its integrity.

PropertyValueSource(s)
CAS Number 849061-98-9
Molecular Formula C₇H₆BFO₃
Molecular Weight 167.93 g/mol [1]
Appearance White to off-white crystalline powder[1][2]
Melting Point 100-105 °C[1][2]
Solubility Soluble in methanol and other polar organic solvents[1][2]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[1][2]

Expert Insight: Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[3] While this is often a reversible process, storing the reagent under dry, inert conditions is crucial to prevent this and other degradation pathways, ensuring consistent reactivity in sensitive catalytic cycles.

The Tautomeric Equilibrium: A Key Structural Feature

A defining characteristic of ortho-formylphenylboronic acids is their existence in a tautomeric equilibrium with the cyclic 3-hydroxybenzoxaborole form.[4][5] The electron-withdrawing fluorine atom in the 2-position influences this equilibrium. This structural duality is not merely a curiosity; it is fundamental to the reagent's reactivity and its documented biological activity, as the cyclic form can be crucial for interactions with biological targets like enzymes.[6]

Figure 1: Tautomeric equilibrium between the open-chain boronic acid and its cyclic benzoxaborole isomer.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is arguably the most prominent application of this compound, enabling the formation of carbon-carbon bonds to construct complex biaryl structures.[1][7] These structures are pivotal in the development of pharmaceuticals and advanced materials.[8][9] The reaction's tolerance for a wide array of functional groups, including the aldehyde present on this reagent, makes it exceptionally powerful.[7]

Mechanistic Rationale

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11] The choice of base is critical; it activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step, where the organic moiety is transferred from boron to the palladium center. The electron-withdrawing nature of the formyl and fluoro groups can influence the rate of transmetalation.[12]

Suzuki_Cycle cluster_trans pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R¹-X (Aryl Halide) pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_intermediate R¹-Pd(II)L₂-Ar transmetal->pd_intermediate boronate Ar-B(OH)₃⁻ (from Boronic Acid + Base) boronate->transmetal red_elim Reductive Elimination pd_intermediate->red_elim red_elim->pd0 Regeneration product R¹-Ar (Product) red_elim->product MCR_Workflow reagent 2-Fluoro-3-formyl- phenylboronic acid one_pot One-Pot Synthesis (Solvent, Catalyst/Heat) reagent->one_pot amine Amine (e.g., Hydrazide) amine->one_pot component3 Third Component (e.g., Salicylaldehyde) component3->one_pot product Complex Product (e.g., Stereogenic-at-Boron Fluorophore) one_pot->product Formation of multiple bonds

Sources

Application Notes & Protocols: 2-Fluoro-3-formylphenylboronic Acid as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Trifunctional Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the efficiency of synthesizing complex molecular architectures is paramount. The strategic selection of starting materials—versatile building blocks that offer multiple points for diversification—can dramatically accelerate the drug discovery process. 2-Fluoro-3-formylphenylboronic acid (CAS: 849061-98-9) has emerged as an exemplary trifunctional reagent, providing chemists with a powerful tool for constructing novel pharmaceutical candidates.[1][2]

This guide provides an in-depth exploration of this building block, detailing its unique structural attributes, providing field-tested protocols for its application, and explaining the scientific rationale behind its use. The molecule's value lies in the orthogonal reactivity of its three key functional groups:

  • The Boronic Acid Moiety: A cornerstone for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4]

  • The ortho-Formyl Group: A versatile aldehyde that serves as a reactive handle for a wide array of transformations, including the synthesis of heterocyclic scaffolds and the introduction of diverse side chains.[2][5]

  • The Fluorine Atom: A critical substituent for modulating the physicochemical and pharmacokinetic properties of a final drug compound, often enhancing metabolic stability, membrane permeability, and binding affinity.[2][6]

This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique synthetic advantages of this compound.

Physicochemical Properties and Handling

Proper handling and storage are critical to ensure the integrity and reactivity of the reagent.

PropertyValueReference
CAS Number 849061-98-9[7]
Molecular Formula C₇H₆BFO₃[7]
Molecular Weight 167.93 g/mol [7]
Appearance White to off-white solid[7]
Melting Point 100-105 °C[7][8]

Storage and Handling Recommendations:

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Avoid inhalation of dust.

The Strategic Advantage: A Trifunctional Reactivity Hub

The power of this compound lies in the distinct and synergistic roles of its functional groups. This unique arrangement allows for sequential and highly controlled modifications, making it a superior building block for creating libraries of complex molecules.[2][9]

G main This compound boronic Boronic Acid [-B(OH)₂] Suzuki-Miyaura Coupling C-C Bond Formation main->boronic Site for Cross-Coupling formyl Formyl Group [-CHO] Heterocycle Synthesis Reductive Amination Further Derivatization main->formyl Reactive Handle for Condensation/Functionalization fluoro Fluorine Atom [-F] Modulates pKa Enhances PK Properties Increases Binding Affinity main->fluoro Electronic & Property Modifier G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)L₂-Ar' (Transmetalation Complex) pd_ox->pd_trans Transmetalation (Ar'-B(OH)₂) + Base pd_trans->pd0 Reductive Elimination (Ar-Ar') product Product: Ar-Ar' pd_trans->product reagents Reagents: Ar-X (Electrophile) Ar'-B(OH)₂ (Nucleophile) Base reagents->pd_ox

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Protocol 1: General Procedure for Coupling with (Hetero)Aryl Bromides

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl bromides.

Materials:

ReagentMolar Eq.MW ( g/mol )Sample Amount (1 mmol scale)Purpose
(Hetero)Aryl Bromide1.0-1.0 mmolElectrophile
This compound 1.2167.93201.5 mgNucleophile
Pd(dppf)Cl₂·CH₂Cl₂0.03816.6424.5 mgCatalyst Precursor
Cesium Carbonate (Cs₂CO₃)2.5325.82814.6 mgBase
1,4-Dioxane--4 mLSolvent
Water--1 mLCo-Solvent

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the (hetero)aryl bromide (1.0 mmol), this compound (1.2 mmol, 201.5 mg), and cesium carbonate (2.5 mmol, 814.6 mg).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24.5 mg).

  • Solvent Addition: Add the degassed solvents, 1,4-dioxane (4 mL) and water (1 mL), via syringe. The reaction mixture should be a suspension.

    • Expert Insight: Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) is crucial for removing dissolved oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Workup: After the reaction is complete (as judged by consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Application in Heterocycle Synthesis

The ortho-formyl group is perfectly positioned for tandem or one-pot reactions post-coupling to construct valuable heterocyclic cores, such as quinolines and quinazolines. [5]

Synthetic Workflow: From Coupling to Heterocycle

This workflow illustrates a common strategy: a Suzuki-Miyaura coupling to install a desired aryl group, followed by a condensation/cyclization reaction to form a heterocyclic ring system.

G start This compound + Ar-Br step1 Step 1: Suzuki-Miyaura Coupling (Protocol 1) start->step1 intermediate Biaryl Aldehyde Intermediate step1->intermediate step2 Step 2: Condensation/Cyclization (e.g., with an Amidine) intermediate->step2 product Final Heterocyclic Product (e.g., 2-Arylquinazoline) step2->product

Caption: A two-step workflow for heterocycle synthesis.

Protocol 2: Synthesis of a 2-Arylquinazoline (Conceptual)

This conceptual protocol outlines the steps following the successful isolation of the biaryl aldehyde intermediate from Protocol 1.

  • Reaction Setup: Dissolve the biaryl aldehyde intermediate (1.0 mmol) and an appropriate amidine hydrochloride (e.g., benzamidine HCl, 1.1 mmol) in a suitable solvent such as ethanol or DMF.

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0 mmol) or an organic base like DBU, to neutralize the hydrochloride and facilitate the reaction.

  • Cyclization: Heat the reaction mixture, often to reflux, until the reaction is complete. The reaction involves an initial condensation to form an imine, followed by an intramolecular cyclization and subsequent aromatization (often via oxidation by air or an added oxidant).

  • Workup and Purification: Upon completion, the reaction is cooled and worked up similarly to Protocol 1, involving extraction and purification by column chromatography or recrystallization to yield the final quinazoline product.

Conclusion

This compound is more than a simple reagent; it is a highly engineered building block that offers a pre-installed strategic plan for the synthesis of complex pharmaceutical targets. Its trifunctional nature enables robust C-C bond formation, provides a handle for subsequent diversification or heterocycle formation, and incorporates a fluorine atom to favorably modulate drug-like properties. By understanding the principles and protocols outlined in this guide, researchers can effectively unlock the full synthetic potential of this versatile compound, accelerating their path toward the discovery of novel therapeutic agents.

References

  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.Autech Industry Co., Limited. [Link]
  • 3-Fluoro-2-formylphenylboronic acid | 871126-15-7 - J&K Scientific.J&K Scientific. [Link]
  • 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 3-Fluoro-2-Formylphenylboronic Acid: Your Key Intermediate for Advanced Applications.
  • The Role of Boronic Acids in Advanced Pharmaceutical Intermediates.Autech Industry Co., Limited. [Link]
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria | Request PDF.
  • Recent developments in the medicinal chemistry of single boron atom-containing compounds.PMC - NIH. [Link]
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters.Canadian Journal of Chemistry. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complex
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs. [Link]
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin

Sources

Application Notes and Protocols for 2-Fluoro-3-formylphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifunctional Linchpin for Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy. 2-Fluoro-3-formylphenylboronic acid (CAS: 849061-98-9) has emerged as a uniquely versatile and powerful building block in the synthesis of complex pharmaceuticals.[1] Its value lies in the orthogonal reactivity of its three key functional groups: a boronic acid moiety for carbon-carbon bond formation, a formyl group as a handle for diverse chemical transformations, and a fluorine atom to enhance pharmacological properties.

This guide provides an in-depth exploration of the applications of this compound, moving beyond simple cataloging to explain the causality behind its utility. We will delve into its role in constructing targeted therapies, particularly in oncology, and provide detailed, field-proven protocols for its use in key synthetic transformations. The methodologies described herein are designed to be self-validating, offering researchers a reliable foundation for their drug discovery programs.

Core Physicochemical Properties and Strategic Value

The utility of this compound stems from the distinct roles played by each of its functional components. Understanding these roles is crucial for leveraging its full synthetic potential.

PropertyValue
CAS Number 849061-98-9
Molecular Formula C₇H₆BFO₃
Molecular Weight 167.93 g/mol
Appearance White to off-white crystalline powder
Melting Point 105 °C
Storage 2 - 8 °C
  • The Boronic Acid Group: This moiety is the cornerstone of the molecule's application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl systems that are prevalent in drug candidates.[2][3] The boronic acid participates in the transmetalation step of the catalytic cycle, transferring its aryl group to the palladium center.[4]

  • The Fluoro Substituent: The strategic placement of a fluorine atom offers significant advantages in drug design. Fluorine can improve a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its high electronegativity can modulate the pKa of nearby functional groups and enhance binding affinity to biological targets through favorable electrostatic interactions. This often leads to improved bioavailability and a better overall pharmacokinetic profile.[2][5]

  • The Formyl (Aldehyde) Group: This reactive handle provides a gateway for a multitude of subsequent chemical modifications. It can be readily transformed into other functional groups or used to construct heterocyclic rings.[2] This versatility allows chemists to build molecular diversity from a common intermediate, which is a highly efficient strategy in exploring structure-activity relationships (SAR).

Key Applications in Medicinal Chemistry

Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to create complex biaryl structures.[1][2] These motifs are central to a vast number of therapeutic agents. The reaction's tolerance for a wide range of functional groups makes it an indispensable tool in modern synthesis.[3]

Workflow: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar R¹-Pd(II)L₂-Ar Transmetalation->PdII_Ar Base Base (e.g., K₂CO₃) Base->Transmetalation Boronate Ar-B(OR)₂ Boronate->Transmetalation BoronicAcid Ar-B(OH)₂ (this compound) BoronicAcid->Boronate with Base RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product R¹-Ar (Coupled Product) RedElim->Product RX R¹-X (Aryl/Heteroaryl Halide) RX->OxAdd PARP_Synthesis_Workflow start This compound suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->suzuki partner Heterocyclic Halide (e.g., Bromopyridine derivative) partner->suzuki intermediate Biaryl Intermediate with Formyl Group suzuki->intermediate modification Reductive Amination or Condensation Reaction intermediate->modification final_product Final PARP Inhibitor Scaffold modification->final_product amine Amine or Amidine Reagent amine->modification

Caption: Synthetic workflow for a PARP inhibitor using the title compound.

Versatile Precursor for Heterocycle Synthesis

The formyl group serves as an excellent starting point for constructing various heterocyclic ring systems, which are ubiquitous in medicinal chemistry. For instance, condensation of 2-formylphenylboronic acids with amidines can yield 2-arylquinazolines. [6]This dual functionality—the ability to first undergo a Suzuki coupling and then a cyclization reaction—makes it a highly efficient building block for rapidly accessing complex molecular architectures.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust method for the palladium-catalyzed coupling of this compound with a representative aryl bromide.

Materials and Equipment:

  • This compound

  • Aryl or heteroaryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Solvent system (e.g., Dioxane/Water 4:1 or Toluene/Ethanol/Water)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) to the flask. The reaction mixture should be a suspension.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

Causality and Insights:

  • Choice of Base: An inorganic base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. [4]The choice between K₂CO₃, Cs₂CO₃, or K₃PO₄ can significantly impact yield, especially with challenging substrates.

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation. Maintaining an inert atmosphere prevents catalyst degradation and avoids side reactions like the homocoupling of the boronic acid. [4]* Excess Boronic Acid: A slight excess of the boronic acid is often used to compensate for potential protodeboronation, a common side reaction where the C-B bond is cleaved by water or other protic sources. [7]

Protocol 2: Illustrative Synthesis of a 2-Aryl-3-fluoroquinazoline Derivative

This protocol demonstrates the utility of the formyl group in a subsequent cyclization step after a Suzuki coupling.

Materials and Equipment:

  • The biaryl product from Protocol 1 (containing the 2-fluoro-3-formylphenyl moiety)

  • An amidine hydrochloride salt (e.g., benzamidine HCl, 1.2 eq)

  • Base (e.g., K₂CO₃, 2.5 eq)

  • Solvent (e.g., DMF or DMSO)

  • Reaction vial with a magnetic stir bar

  • Heating block or oil bath

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vial, combine the biaryl aldehyde (1.0 eq), the amidine hydrochloride salt (1.2 eq), and the base (2.5 eq).

  • Solvent Addition: Add the solvent (e.g., DMF) to the vial.

  • Heating and Monitoring: Heat the reaction mixture to 100-120 °C. Monitor the reaction progress by LC-MS until the starting aldehyde is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice water, which should precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization or silica gel chromatography to yield the final quinazoline derivative.

Conclusion

This compound is more than a mere chemical reagent; it is a strategic tool for accelerating drug discovery. Its trifunctional nature allows for a modular and efficient approach to synthesizing complex molecules with desirable pharmacological properties. By enabling the reliable construction of biaryl cores through Suzuki-Miyaura coupling and offering a reactive handle for subsequent diversification, it provides medicinal chemists with a powerful platform for developing next-generation therapeutics, from PARP inhibitors to other targeted agents. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to harness the full potential of this invaluable building block.

References

  • This compound - Chem-Impex. (URL: [Link])
  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (URL: [Link])
  • 3-Fluoro-2-formylphenylboronic acid - Chem-Impex. (URL: [Link])
  • Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed. (URL: [Link])
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])
  • Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria | Request PDF - ResearchG
  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed. (URL: [Link])
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH. (URL: [Link])
  • Boronic acids as building blocks for the construction of therapeutically useful bioconjug
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - MDPI. (URL: [Link])
  • Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed. (URL: [Link])
  • Boronic acids as building blocks for the construction of therapeutically useful bioconjug
  • On the Way to Selective PARP-2 Inhibitors.
  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. (URL: [Link])
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: [Link])
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

Sources

Introduction: The Strategic Importance of Fluorinated Biaryl Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Using 2-Fluoro-3-formylphenylboronic Acid

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on a particularly valuable building block: This compound . The presence of an ortho-fluoro substituent and a formyl (aldehyde) group on the boronic acid ring introduces unique electronic and steric properties. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the aldehyde provides a versatile handle for subsequent chemical transformations. However, these same features can present challenges, including steric hindrance and potential side reactions, necessitating carefully optimized protocols.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, enabling users to not only replicate the protocol but also to adapt it and troubleshoot effectively.

The Catalytic Cycle and Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5][6] Understanding this cycle is crucial for rationalizing the choice of reagents and conditions. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halogen bond of the aryl halide (Ar-X). This forms a Pd(II) intermediate.[1] This step is often the rate-determining step of the entire cycle.

  • Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻).[6][7] This boronate complex then exchanges its organic group with the halide on the Pd(II) center.

  • Reductive Elimination : The two organic groups on the palladium center (Ar and Ar') couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5]

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_outputs Product pd0 Pd(0)L₂ pdiix Ar-Pd(II)L₂-X pd0->pdiix Oxidative Addition pdiioh Ar-Pd(II)L₂-OR pdiix->pdiioh Metathesis pdiibiaryl Ar-Pd(II)L₂-Ar' pdiioh->pdiibiaryl Transmetalation pdiibiaryl->pd0 Reductive Elimination product Biaryl (Ar-Ar') pdiibiaryl->product aryl_halide Aryl Halide (Ar-X) aryl_halide->pdiix boronic_acid Boronic Acid (Ar'-B(OH)₂) boronic_acid->pdiibiaryl base Base (e.g., K₂CO₃) base->pdiioh

Figure 1. The Suzuki-Miyaura catalytic cycle.
Rationale for Component Selection
  • Palladium Catalyst & Ligand : The choice of catalyst and its associated ligand is critical. For a sterically hindered substrate like this compound, bulky, electron-rich phosphine ligands are often required.[8] Ligands like SPhos or XPhos can promote the reaction with challenging substrates, including aryl chlorides, by accelerating both the oxidative addition and reductive elimination steps.[9] Modern palladium precatalysts (e.g., G2, G3, G4 catalysts) are often air- and moisture-stable, simplifying reaction setup while generating the active Pd(0) species in situ.[10]

  • Base : A base is essential for activating the boronic acid for transmetalation.[7] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact yield, and stronger bases may be needed for less reactive coupling partners.

  • Solvent : The solvent system must be capable of dissolving the various components and facilitating the reaction. Often, a mixture of an organic solvent (like dioxane, toluene, or DMF) and water is used.[11][12] Water aids in dissolving the inorganic base and promotes the formation of the active boronate species. The solvent must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki coupling of this compound with a generic aryl bromide. Optimization may be necessary for different coupling partners.

Materials and Reagents
Reagent/MaterialMolar Equiv.Purpose
Aryl Bromide1.0Electrophilic coupling partner
This compound1.2Nucleophilic coupling partner
Palladium Precatalyst (e.g., SPhos-Pd-G2)0.01-0.03Catalyst
SPhos (if not using a precatalyst)0.02-0.06Ligand
Potassium Carbonate (K₂CO₃)2.0Base
1,4-Dioxane-Organic Solvent
Deionized Water-Co-solvent
Anhydrous Magnesium or Sodium Sulfate-Drying agent
Inert Gas (Argon or Nitrogen)-Prevents catalyst oxidation
Silica Gel-Stationary phase for chromatography
Solvents for Chromatography (e.g., Hexanes/EtOAc)-Mobile phase for purification
Step-by-Step Procedure
  • Reaction Setup :

    • Place a magnetic stir bar into an oven-dried round-bottom flask or reaction vial.

    • Add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium precatalyst (e.g., 0.02 equiv), and potassium carbonate (2.0 equiv) to the flask.

    • Seal the flask with a rubber septum.

  • Inert Atmosphere :

    • Evacuate the flask under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10]

  • Solvent Addition :

    • Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., a 4:1 or 5:1 ratio). Solvents can be degassed by sparging with argon for 20-30 minutes or by using a freeze-pump-thaw technique.

    • Using a syringe, add the degassed solvent to the reaction flask. The final concentration of the limiting reagent (aryl bromide) should be approximately 0.1 M.

  • Reaction Execution :

    • Place the flask in a preheated oil bath set to the desired temperature (typically 80-100 °C).[5]

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)). A typical reaction time is 4-24 hours.

  • Work-up :

    • Once the reaction is complete (as indicated by the consumption of the limiting starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification :

    • The crude product will likely contain impurities such as unreacted starting materials, homocoupled byproducts, and residual catalyst.[13]

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.[5]

  • Characterization :

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow start Start: Reagent Preparation setup 1. Combine Solids (Aryl Halide, Boronic Acid, Catalyst, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvents 3. Add Degassed Solvents (e.g., Dioxane/Water) inert->solvents react 4. Heat and Stir (e.g., 80-100 °C, 4-24h) solvents->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup 5. Cool, Dilute, and Extract monitor->workup Complete purify 6. Purify by Column Chromatography workup->purify characterize 7. Characterize Product (NMR, MS) purify->characterize end End: Pure Product characterize->end

Figure 2. Experimental workflow for the Suzuki coupling protocol.

Troubleshooting and Potential Side Reactions

  • Low or No Conversion : This may be due to an inactive catalyst. Ensure all solvents were properly degassed and that an inert atmosphere was maintained throughout the reaction. Consider a more active catalyst/ligand system or a higher reaction temperature.

  • Protodeboronation : This is a common side reaction where the boronic acid reacts with residual water or protic sources to revert to the corresponding arene, consuming the starting material.[12] Using a slight excess of the boronic acid (1.2-1.5 equiv) can help compensate for this.

  • Homocoupling : The formation of symmetrical biaryls (Ar-Ar or Ar'-Ar') can occur, especially at high temperatures or if the reaction is oxygen-contaminated. A well-maintained inert atmosphere minimizes this side reaction.

  • Difficult Purification : The ortho-formyl group can sometimes chelate to the silica gel, leading to tailing during column chromatography. Adding a small amount of a polar solvent like methanol to the eluent or using a different stationary phase (e.g., alumina) may improve separation.

Safety Precautions

  • Reagent Handling : Handle all chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Palladium Catalysts : Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents : Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Avoid open flames and ensure proper ventilation.

  • Thermal Hazards : Suzuki reactions can be exothermic. While typically manageable on a lab scale, caution should be exercised, especially during scale-up.[14][15] Do not heat a sealed vessel without proper pressure relief.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • International Journal of Trend in Scientific Research and Development. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
  • Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
  • American Chemical Society Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
  • ResearchGate. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
  • National Center for Biotechnology Information. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • ResearchGate. Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • American Chemical Society Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]
  • National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
  • Organic-Reaction.com.
  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
  • National Center for Biotechnology Information. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

Sources

Application Notes & Protocols for Palladium-Catalyzed Coupling of 2-Fluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The synthesis of highly functionalized biaryl compounds is a cornerstone of modern drug discovery and materials science.[1] Specifically, structures containing fluorinated and formyl-substituted phenyl rings are valuable pharmacophores and synthetic intermediates.[2][3] This document provides an in-depth guide to the Suzuki-Miyaura cross-coupling of 2-fluoro-3-formylphenylboronic acid, a challenging substrate due to the steric and electronic demands imposed by its ortho substituents. We will explore the mechanistic nuances, delve into the critical parameters for reaction optimization—including catalyst, ligand, base, and solvent selection—and provide a detailed, field-proven experimental protocol for researchers. The causality behind experimental choices is emphasized to empower scientists to not only replicate but also rationally troubleshoot and adapt these methods for their specific synthetic targets.

Mechanistic Deep Dive: The Suzuki-Miyaura Reaction with a Challenging Substrate

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, typically proceeding through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition : A low-valent Pd(0) complex reacts with an organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[4]

  • Transmetalation : The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.[5]

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[6]

However, the specific substitution pattern of this compound introduces significant challenges. The ortho-fluoro and ortho-formyl groups create considerable steric hindrance around the reactive C-B bond. This steric clash can impede both the transmetalation and the subsequent reductive elimination steps, requiring a carefully tailored catalytic system to overcome these hurdles.[7][8]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)-X      |     L₂ pd0->pd2_ox Oxidative Addition pdi Ar-X pdo Ar-Ar' pd2_trans Ar-Pd(II)-Ar'      |     L₂ pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination boronic Ar'B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Success: A Scientist's Guide

Achieving high yields with this compound requires meticulous optimization of each reaction component. The choice of ligand, in particular, is paramount.

The Palladium Source (Precatalyst)

While simple palladium salts like Pd(OAc)₂ or complexes like Pd₂(dba)₃ are effective, they require in situ reduction to the active Pd(0) species. For challenging substrates that may be unstable or prone to side reactions, using a precatalyst is highly advantageous.[9] Modern precatalysts, such as those developed by the Buchwald group, are air-stable Pd(II) complexes that rapidly and quantitatively generate the active, monoligated Pd(0) species under the reaction conditions.[10][11] This fast catalyst activation minimizes reaction time and can suppress side reactions like protodeboronation of the sensitive boronic acid.[9][11]

The Ligand: The Catalyst's Co-pilot

For sterically hindered substrates, the ligand is the most critical variable. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[12] Success hinges on using bulky and electron-rich dialkylbiaryl phosphine ligands .[6][12]

  • Steric Bulk: Ligands like XPhos, SPhos, or DavePhos possess bulky biaryl backbones. This steric hindrance promotes the formation of a highly reactive, monoligated L₁Pd(0) intermediate, which is believed to be a key species in the catalytic cycle for hindered substrates.[6] The bulk also facilitates the final, often difficult, reductive elimination step to release the sterically congested biaryl product.[12]

  • Electron-Donating Character: The alkyl groups on the phosphorus atom (e.g., dicyclohexylphosphino or di-tert-butylphosphino) make the ligand a strong σ-donor. This increases the electron density on the palladium center, which in turn accelerates the rate of the initial oxidative addition step, especially with less reactive aryl chlorides or bromides.[12]

The combination of these properties makes dialkylbiaryl phosphines the ligands of choice for coupling ortho-substituted partners.[6]

The Base and Solvent System

The base is essential for activating the boronic acid by converting it into a more nucleophilic boronate anion, which is necessary for transmetalation.[5]

  • Choice of Base : Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly employed.[6] For substrates sensitive to strong bases, K₃PO₄ is often a good choice. Cesium carbonate (Cs₂CO₃) can also be effective, sometimes providing superior results in difficult couplings.

  • Solvent : The reaction is typically performed in a two-phase system. An organic solvent like dioxane, toluene, or tetrahydrofuran (THF) is used to dissolve the organohalide, catalyst, and ligand, while a small amount of water is required to dissolve the inorganic base and facilitate the formation of the boronate species.[2] Degassing the solvents thoroughly before use is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Comparative Analysis of Catalyst Systems

The selection of the catalyst system is critical and depends on the specific coupling partner. The following table summarizes common systems used for challenging Suzuki-Miyaura couplings.

Catalyst SourceLigandBaseSolvent SystemTemperature (°C)Key Insights
Pd(OAc)₂ / Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O80-110A versatile and robust system for many hindered couplings.[6]
XPhos Pd G3XPhosK₂CO₃Dioxane/H₂ORT - 100Precatalyst allows for rapid catalyst activation, often enabling lower temperatures and shorter reaction times.[11]
Pd(PPh₃)₄PPh₃Na₂CO₃DMF/H₂O90-110"Classical" conditions; often insufficient for di-ortho-substituted products. May require higher catalyst loading.[2]
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O70-90Effective for some heteroaryl couplings but may struggle with severe steric hindrance.[13]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Workflow cluster_protocol Experimental Workflow A 1. Reagent Prep & Degassing B 2. Reaction Vessel Setup (Inert Atmosphere) A->B C 3. Reagent Addition (Solid then Liquid) B->C D 4. Reaction Execution (Heating & Stirring) C->D E 5. Work-up & Extraction D->E F 6. Purification (Column Chromatography) E->F G 7. Analysis F->G

Sources

Application Note: Strategic Selection of Bases for the Suzuki-Miyaura Coupling of 2-Fluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly in the synthesis of biaryls and other conjugated systems.[1][2] Its application is extensive within the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs) and complex intermediates.[3][4] This guide focuses on a particularly valuable yet challenging substrate: 2-Fluoro-3-formylphenylboronic acid . The unique substitution pattern of this molecule—featuring an ortho-fluoro and an ortho-formyl group relative to the boronic acid—presents specific hurdles that demand a carefully considered reaction design.

The electron-withdrawing nature of the fluoro and formyl substituents significantly modulates the reactivity of the boronic acid, increasing its susceptibility to undesired side reactions. The most prominent of these is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to yield loss.[5][6] Consequently, the selection of the base, a critical component of the catalytic cycle, is not a trivial choice but a key parameter that dictates the success or failure of the coupling. This document provides a detailed analysis of base selection, mechanistic considerations, and optimized protocols tailored for researchers, scientists, and drug development professionals working with this and structurally related substrates.

The Multifaceted Role of the Base in the Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction is fundamentally dependent on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2] The reaction mechanism is broadly understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The base is a crucial promoter of the transmetalation step, which is often rate-limiting.

The base's role includes:

  • Activation of the Boronic Acid: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[1][9] This "ate" complex possesses a higher electron density on the organic moiety, facilitating its transfer from boron to the palladium center.

  • Facilitation of Ligand Exchange: The base can promote the exchange of the halide ligand on the Pd(II) complex (formed after oxidative addition) with a hydroxide or alkoxide, generating a more reactive [Ar-Pd-OH] species that accelerates transmetalation.[10]

  • Maintaining Catalytic Activity: The base neutralizes the acid generated during the reaction, preventing catalyst deactivation and maintaining a favorable reaction environment.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_base Role of Base Pd0 Pd(0)L₂ OA Oxidative Addition (R¹-X) Pd0->OA Ar-X PdII_X R¹-Pd(II)L₂-X OA->PdII_X TM Transmetalation PdII_X->TM PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product BoronicAcid R²-B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Boronate [R²-B(OH)₃]⁻ (Activated) Base->Boronate Boronate->TM Activated Nucleophile

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the critical activation of the boronic acid by a base to form the reactive boronate species required for the transmetalation step.

Key Challenges with this compound

The successful coupling of this substrate requires mitigating two primary challenges that stem directly from its structure:

  • Accelerated Protodeboronation: The C-B bond in arylboronic acids is susceptible to protonolysis. This undesired side reaction is significantly accelerated by electron-withdrawing groups.[5][11] The combined inductive effect of the ortho-fluoro and the resonance and inductive effects of the ortho-formyl group make the boron atom more electrophilic and the C-B bond weaker, rendering it highly prone to cleavage, especially under harsh basic conditions or in the presence of protic solvents.[12][13]

  • Steric Hindrance: While not extreme, the presence of two ortho substituents can sterically encumber the transmetalation step, potentially slowing the desired reaction rate and allowing side reactions like protodeboronation to become more competitive.[11][14] For hindered substrates, the choice of both ligand and base becomes paramount to achieving efficient coupling.

Comparative Analysis of Common Bases

The selection of a base must balance the need for sufficient reactivity to promote transmetalation against the risk of inducing substrate degradation. A weaker base may prevent protodeboronation but may not be strong enough to drive the reaction to completion. Conversely, a very strong base might accelerate the reaction but at the cost of significantly increased side-product formation.

Base Class Examples Basicity Advantages Disadvantages for this Substrate Recommendation
Carbonates Na₂CO₃, K₂CO₃, Cs₂CO₃ModerateCost-effective, widely used, good starting point.[15][16] Cs₂CO₃ offers higher solubility and basicity.Can be sufficiently basic to cause significant protodeboronation, especially at elevated temperatures.Use K₂CO₃ or Cs₂CO₃ for initial screening, but monitor closely for protodeboronation.
Phosphates K₃PO₄Moderate-StrongNon-nucleophilic, often excellent for sensitive substrates. Can suppress protodeboronation compared to carbonates.[17]Can be slower than stronger bases. Requires anhydrous conditions for optimal performance.Highly Recommended. Often provides the best balance of reactivity and selectivity for electron-deficient boronic acids.
Hydroxides NaOH, KOH, Ba(OH)₂StrongHighly reactive, can drive difficult couplings to completion.High risk of protodeboronation and potential side reactions with the aldehyde functional group. Generally not recommended.[11]Avoid unless other bases fail and use with extreme caution at low temperatures.
Fluorides KF, CsFWeak-ModerateUnique activation mechanism via fluoride-boron interaction. Effective in anhydrous conditions.[15]Performance can be highly variable and dependent on the absence of water.A good alternative to screen, especially CsF, if phosphate bases are suboptimal.
Organic Amines Et₃N, DIPEAWeakSoluble in organic solvents.Generally too weakly basic to efficiently promote the formation of the boronate complex required for transmetalation.[17]Not recommended for this application.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: General Procedure for Base Screening

This protocol outlines the setup for parallel screening of different bases to identify the optimal conditions for a specific aryl halide partner.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide or iodide (1.2 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (3 mol%) or XPhos Pd G3 (1-2 mol%)

  • Bases: K₃PO₄, Cs₂CO₃, K₂CO₃ (2.5 equiv each)

  • Solvent: Anhydrous 1,4-Dioxane and Degassed Water

  • Reaction vessels (e.g., 5 mL microwave vials with stir bars)

Procedure:

  • Reagent Preparation: In separate, labeled reaction vials, add this compound (e.g., 0.20 mmol, 33.6 mg), the aryl halide (0.24 mmol), and the palladium catalyst.

  • Base Addition: To each respective vial, add the designated base (0.50 mmol): K₃PO₄ (106.1 mg), Cs₂CO₃ (162.9 mg), or K₂CO₃ (69.1 mg).

  • Inert Atmosphere: Seal each vial with a septum cap. Evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: To each vial, add anhydrous 1,4-dioxane (1.8 mL) and degassed water (0.2 mL) via syringe to create a 0.1 M solution with respect to the boronic acid.

  • Reaction: Place the vials in a preheated heating block or oil bath set to 80-100 °C. Stir vigorously.

  • Monitoring: After 2 hours, and then periodically, take a small aliquot from each reaction mixture. Dilute with ethyl acetate, filter through a small plug of silica, and analyze by TLC and LC-MS to determine conversion and the extent of protodeboronation (by observing the formation of 2-fluorobenzaldehyde).

  • Work-up (for analysis or purification): Once a reaction is deemed complete, cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Compare the crude product mixtures to determine which base provided the highest conversion to the desired product with the minimal formation of byproducts.

Protocol 2: Optimized Starting Point for Coupling

Based on general findings for electron-deficient substrates, K₃PO₄ often provides a robust starting point.

Materials:

  • This compound (1.0 mmol, 168 mg)

  • Aryl Bromide (1.1 mmol)

  • XPhos Pd G3 (0.015 mmol, 1.5 mol%, ~12.7 mg)

  • Tripotassium Phosphate (K₃PO₄), anhydrous, powdered (2.5 mmol, 530 mg)

  • Solvent: Anhydrous Toluene (10 mL)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a stir bar and reflux condenser, add the this compound, aryl bromide, XPhos Pd G3, and powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask and condenser assembly. Evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C in a preheated oil bath and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the desired biaryl product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh Reagents (Boronic Acid, Aryl Halide, Catalyst, Base) setup Combine in Flame-Dried Reaction Vessel start->setup inert Establish Inert Atmosphere (Evacuate/Backfill Ar or N₂) setup->inert solvent Add Degassed/ Anhydrous Solvent inert->solvent heat Heat to Desired Temp (e.g., 80-100 °C) with Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Dilute & Wash (Organic Solvent, H₂O, Brine) cool->quench dry Dry Organic Layer (e.g., Na₂SO₄) & Filter quench->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify via Column Chromatography concentrate->purify product Isolated Pure Product purify->product

Figure 2: A generalized experimental workflow for performing and purifying a Suzuki-Miyaura coupling reaction, from reagent preparation to isolation of the final product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Poor quality reagents or solvents (water/oxygen contamination).1. Use a fresh catalyst or a more active pre-catalyst (e.g., Buchwald-type). 2. Screen a stronger base (e.g., move from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 3. Use freshly dried/degassed solvents and high-purity reagents. Ensure the inert atmosphere is maintained.
Significant Protodeboronation 1. Base is too strong or reaction temperature is too high. 2. Presence of excess water/protons. 3. Reaction is too slow, allowing side reaction to dominate.1. Switch to a milder base (e.g., from K₂CO₃ to K₃PO₄ or KF). Lower the reaction temperature. 2. Use anhydrous conditions with a base like K₃PO₄. 3. Use a more active catalyst/ligand combination to accelerate the desired coupling. Consider using a boronate ester (e.g., pinacol ester) of the substrate, which can be more stable.[6]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Catalyst decomposition.1. Thoroughly degas all solvents (including water) and ensure a robust inert atmosphere. 2. Use a more stable catalyst or a higher ligand-to-palladium ratio.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is highly achievable but requires a strategic approach to reaction optimization. The primary challenge of protodeboronation, driven by the substrate's electron-deficient nature, necessitates the avoidance of strong, harsh bases. Milder inorganic bases, particularly tripotassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) , typically offer the optimal balance between activating the boronic acid for transmetalation and preserving the integrity of the crucial C-B bond. Empirical screening, guided by the principles and protocols outlined in this note, remains the most effective method for identifying the ideal conditions for any given coupling partner, ultimately enabling the efficient synthesis of valuable and complex molecular targets.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). chem.libretexts.org. [Link]
  • Suzuki reaction - Wikipedia. (n.d.). en.wikipedia.org. [Link]
  • Amatore, C., et al. (2006). The Role of the Base in the Transmetalation Step of the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). organic-chemistry.org. [Link]
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction - ResearchGate. (2014).
  • Suzuki reaction: easy mechanism,application - Chemistry Notes. (2022). chemistrynotes.com. [Link]
  • Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). byjus.com. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). yonedalabs.com. [Link]
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (2018). chemrxiv.org. [Link]
  • Protodeboronation - Wikipedia. (n.d.). en.wikipedia.org. [Link]
  • Suzuki Coupling for Pharmaceutical Intermedi
  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - Journal of the American Chemical Society. (2017). pubs.acs.org. [Link]
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction - NIH. (2016). ncbi.nlm.nih.gov. [Link]
  • Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions - The Macmillan Group. (2011). macmillan.princeton.edu. [Link]
  • Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling - ACS Public
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023). mdpi.com. [Link]
  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)
  • Organoborane coupling reactions (Suzuki coupling) - NIH. (2002). ncbi.nlm.nih.gov. [Link]
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling - MDPI. (2023). mdpi.com. [Link]
  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed. (2017). pubmed.ncbi.nlm.nih.gov. [Link]
  • Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat - ACS Public
  • Effect of different bases on the Suzuki-Miyaura coupling - ResearchGate. (2015).
  • How to approach choosing reaction conditions for Suzuki? - Reddit. (2022). reddit.com. [Link]
  • Screening of different bases for Suzuki coupling - ResearchGate. (2020).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018). beilstein-journals.org. [Link]

Sources

Application Notes and Protocols: Navigating Solvent Effects in Reactions with 2-Fluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Duality and Tunable Reactivity

2-Fluoro-3-formylphenylboronic acid is a trifunctional synthetic building block poised at a unique intersection of reactivity. Its utility in medicinal chemistry and materials science is derived from the distinct and interactive nature of its three components: an acidic boronic acid moiety, a reactive formyl (aldehyde) group, and an electron-withdrawing fluorine atom. The strategic placement of these groups—particularly the ortho-fluorine relative to the boronic acid and meta to the aldehyde—introduces electronic and steric subtleties that researchers can exploit.

The central theme of this guide is the critical role of the solvent in modulating the reactivity of this molecule. Solvents do not merely act as a medium for dissolution; they actively participate in the reaction by stabilizing intermediates, influencing equilibria, and altering the nucleophilicity or electrophilicity of reactants. For this compound, solvent selection is paramount for controlling reaction outcomes, be it a Suzuki-Miyaura cross-coupling at the C-B bond or a condensation reaction at the formyl group. This document provides a framework for understanding these effects and offers detailed protocols for predictable and efficient synthesis.

Part 1: Foundational Principles of Solvent-Reactivity Relationships

The Ortho-Fluoro Effect: Enhancing Lewis Acidity

The presence of a fluorine atom at the C2 position, immediately adjacent to the boronic acid, is a key structural feature. This ortho-substituent exerts a powerful influence on the boronic acid's Lewis acidity. The high electronegativity of fluorine creates a strong inductive electron-withdrawing effect, which increases the electrophilicity of the boron atom. Furthermore, studies on related ortho-fluorinated phenylboronic acids suggest the possibility of an intramolecular hydrogen bond between the fluorine and a hydroxyl group of the boronic acid.[1][2] This interaction can further enhance the acidity of the boronic acid group.[2]

An increased Lewis acidity is beneficial for several applications, particularly for Suzuki-Miyaura cross-coupling reactions, as it can facilitate the crucial transmetalation step of the catalytic cycle.[3]

The Formyl Group and the Solvent-Dependent Tautomeric Equilibrium

A fascinating characteristic of ortho-formylphenylboronic acids is their existence in a dynamic equilibrium with a cyclic hemiacetal form, a 3-hydroxybenzoxaborole.[2][4] This intramolecular cyclization is a reversible process, and the position of the equilibrium is highly dependent on the solvent.

A -> B [label=< Equilibrium (Solvent Dependent)

  • H₂O >, fontcolor="#202124", color="#4285F4"]; B -> A [label="", color="#4285F4"]; } dot Figure 1: Solvent-dependent equilibrium between the open-chain and cyclic tautomer.
  • Protic and Polar Aprotic Solvents (e.g., DMSO, water): These solvents can stabilize the open-chain form through hydrogen bonding with both the boronic acid and formyl groups. However, studies on analogous compounds have shown that polar solvents like DMSO can also favor the cyclic isomer.[4] The equilibrium in aqueous media is particularly complex, with a strong preference for the closed benzoxaborole form often observed.[5][6][7]

  • Aprotic, Nonpolar Solvents (e.g., Toluene, Dioxane): In these environments, the intramolecular cyclization can be more favorable, as the solvent does not compete as effectively for hydrogen bonding.

This equilibrium has profound implications for reactivity. Reactions targeting the formyl group (e.g., reductive amination, Wittig reactions) require the presence of the open-chain tautomer. Conversely, if the cyclic form predominates, the aldehyde is "masked," and its reactivity will be diminished. NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is an excellent tool for studying this equilibrium in different deuterated solvents.[2]

Part 2: Application Protocols

The following protocols are designed to be self-validating, with explanations for each step grounded in the principles discussed above.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of this compound with an aryl bromide. The choice of a biphasic solvent system is critical for success.

Objective: To synthesize 2'-Fluoro-3'-formyl-[1,1'-biphenyl]-4-carbonitrile.

G

Materials:

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Eq.
This compound958545-21-4167.931.01.0
4-Bromobenzonitrile623-00-7182.021.21.2
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.213.03.0
1,4-Dioxane (Anhydrous)123-91-1-8 mL-
Water (Degassed)7732-18-5-2 mL-

Step-by-Step Methodology:

  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (168 mg, 1.0 mmol), 4-bromobenzonitrile (218 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

    • Causality Explanation: A dioxane/water mixture is a common and effective solvent system for Suzuki couplings.[8] Dioxane solubilizes the organic reactants and the palladium catalyst complex. Water is essential for dissolving the inorganic base (K₂CO₃) and plays a crucial role in the catalytic cycle, facilitating the formation of Pd-OH intermediates which can accelerate transmetalation.[9]

  • Degassing: Seal the flask and subject it to three cycles of vacuum/backfill with argon or nitrogen. This step is critical to remove oxygen, which can oxidize the Pd(0) active catalyst and lead to catalyst deactivation and unwanted side reactions.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Expected Outcome: The protocol should yield the target biaryl compound. The formyl group is generally tolerant to these conditions.[10] However, low yields could indicate catalyst deactivation or competing protodeboronation, which can be influenced by the solvent and base combination.

Protocol: Reductive Amination

This protocol details the reaction of the formyl group with a primary amine, followed by in-situ reduction to form a secondary amine. The choice of an appropriate solvent and reducing agent is key to ensuring the reaction proceeds efficiently without affecting the boronic acid moiety.

Objective: To synthesize (2-fluoro-3-(piperidin-1-ylmethyl)phenyl)boronic acid.

Materials:

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Eq.
This compound958545-21-4167.931.01.0
Piperidine110-89-485.151.11.1
Sodium Triacetoxyborohydride (STAB)56553-60-7211.941.51.5
Dichloromethane (DCM, Anhydrous)75-09-2-10 mL-
Acetic Acid (Glacial)64-19-7-0.1 mLcat.

Step-by-Step Methodology:

  • Vessel Preparation: To a 50 mL round-bottom flask under an argon atmosphere, add this compound (168 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Imine Formation: Add piperidine (109 µL, 1.1 mmol) followed by a catalytic amount of glacial acetic acid (0.1 mL). Stir the mixture at room temperature for 1 hour.

    • Causality Explanation: DCM is an excellent aprotic solvent for reductive aminations as it solubilizes the reactants without interfering with the reaction.[11] The acetic acid catalyst protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the initial condensation with the amine to form an iminium ion intermediate. The solvent must favor the open-chain aldehyde form; aprotic solvents generally allow for sufficient concentration of this tautomer for the reaction to proceed.[12]

  • Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes.

    • Causality Explanation: STAB is a mild and selective reducing agent, ideal for reductive aminations.[13] It is less reactive than sodium borohydride and will preferentially reduce the protonated iminium ion intermediate over the starting aldehyde. This selectivity is crucial for achieving a high yield of the desired amine.[13] Its mild nature also helps prevent the reduction of or undesired reactions with the boronic acid group.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting material and imine intermediate by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization as needed.

Summary of Solvent Effects on Reaction Outcomes

The choice of solvent directly impacts reaction efficiency and selectivity. The following table summarizes general guidelines for this compound.

Reaction TypeRecommended Solvent(s)Rationale & Key Considerations
Suzuki-Miyaura Coupling Biphasic: Dioxane/H₂O, Toluene/H₂O, THF/H₂OAprotic solvent solubilizes organic components. Water is essential for dissolving the base and accelerating transmetalation.[8][9] The ratio is typically between 3:1 to 5:1 organic:water.
Condensation (e.g., Imine) Aprotic: DCM, THF, TolueneThese solvents favor the presence of the reactive open-chain aldehyde tautomer. Protic solvents (e.g., methanol) can form hemiacetals with the aldehyde, reducing its availability.
Reductive Amination Aprotic: DCM, Dichloroethane (DCE), THFSimilar to imine formation, these solvents are required to favor the open-chain form and are compatible with common reducing agents like STAB.[11]
Protodeboronation (Side Rxn) Avoided with Anhydrous conditions, certain basesProtodeboronation (loss of the B(OH)₂ group) is a common side reaction, often catalyzed by base and water.[1] Using anhydrous conditions with bases like K₃PO₄ can sometimes mitigate this issue if it becomes problematic in aqueous systems.

Conclusion

Successfully employing this compound in synthesis requires a nuanced understanding of its dual reactivity and the powerful influence of the solvent. By considering the ortho-fluoro effect on the boronic acid's Lewis acidity and the solvent-mediated equilibrium of the formyl group, researchers can rationally design reaction conditions. The protocols provided herein serve as a robust starting point for Suzuki-Miyaura coupling and reductive amination reactions. Careful solvent selection, guided by these principles, will ultimately enable chemists to unlock the full synthetic potential of this versatile building block, leading to the efficient and predictable construction of complex molecular architectures.

References

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. [Link]
  • Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. PMC - NIH. [Link]
  • Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters. [Link]
  • Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. PubMed. [Link]
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. NIH. [Link]
  • The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
  • Functionalization of Organotrifluoroborates: Reductive Amin
  • Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
  • Solvent effects. Wikipedia. [Link]
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. esploro.libs.uga.edu. [Link]
  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria.
  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. [Link]
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
  • Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]

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Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Fluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Ortho-Substituted Phenylboronic Acid for Heterocyclic Synthesis

2-Fluoro-3-formylphenylboronic acid has emerged as a powerful and versatile building block in synthetic organic chemistry, particularly for the construction of diverse heterocyclic scaffolds. Its unique trifunctional nature, possessing a boronic acid, an aldehyde, and an ortho-fluorine substituent, allows for a variety of strategic bond formations and subsequent cyclization reactions. The boronic acid moiety serves as a linchpin for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of aryl, heteroaryl, or vinyl groups.[1][2][3] The aldehyde functionality provides a reactive handle for condensation and cyclization reactions, while the ortho-fluorine atom can influence the electronic properties and reactivity of the molecule, and can be a desirable feature in medicinal chemistry.[4][5]

This guide provides an in-depth exploration of the applications of this compound in the synthesis of medicinally relevant heterocyclic compounds such as quinolines, quinazolines, and benzofurans. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.

Core Synthetic Strategies

The strategic utility of this compound lies in its ability to participate in sequential or one-pot multi-component reactions. The primary synthetic routes involve:

  • Suzuki-Miyaura Coupling followed by Intramolecular Cyclization: This is a powerful two-step sequence where the boronic acid is first coupled with a suitable partner, and the resulting intermediate undergoes an intramolecular reaction, often involving the aldehyde, to form the heterocyclic ring.[1][2]

  • Condensation Reactions followed by Cyclization: The aldehyde group can react with various nucleophiles to form an intermediate that subsequently undergoes cyclization.

  • Multi-Component Reactions: The simultaneous reaction of this compound with two or more other reactants in a single pot to construct complex heterocyclic systems.

Application 1: Synthesis of Quinolines via Modified Friedländer Annulation

The quinoline core is a prevalent motif in a vast number of pharmaceuticals and bioactive molecules.[6][7] A modified Friedländer annulation, which is a classic method for quinoline synthesis, can be effectively employed using this compound.[8][9][10][11][12] This approach typically involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. In our case, the aldehyde of this compound can be reductively aminated in situ or reacted with an amine-containing coupling partner to generate the necessary precursor for the Friedländer cyclization.

Reaction Mechanism: A Step-by-Step Look

The reaction proceeds through an initial condensation between the aldehyde of this compound and a primary amine to form a Schiff base (imine). This is followed by a palladium-catalyzed intramolecular Suzuki-Miyaura-type cyclization to construct the quinoline ring.

Friedlander_Mechanism A This compound C Imine Intermediate A->C Condensation B Amine (R-NH2) B->C E Quinoline Derivative C->E Intramolecular Suzuki-Miyaura Coupling D Palladium Catalyst D->E

Caption: Proposed mechanism for quinoline synthesis.

Experimental Protocol: Synthesis of a 4-Aryl-8-fluoroquinoline Derivative

This protocol details a one-pot synthesis of a 4-aryl-8-fluoroquinoline derivative from this compound, a primary amine, and an arylboronic acid.

Materials:

ReagentM.W.AmountMoles
This compound167.93168 mg1.0 mmol
Aniline93.1393 mg1.0 mmol
Phenylboronic acid121.93146 mg1.2 mmol
Pd(PPh₃)₄1155.5658 mg0.05 mmol
K₂CO₃138.21276 mg2.0 mmol
Toluene/H₂O (4:1)-5 mL-

Procedure:

  • To a flame-dried Schlenk tube, add this compound (168 mg, 1.0 mmol), aniline (93 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene/H₂O (4:1, 5 mL) to the mixture.

  • Heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 4-phenyl-8-fluoroquinoline.

Application 2: Synthesis of Quinazolines

Quinazolines are another class of nitrogen-containing heterocycles with significant therapeutic applications.[4][13][14][15][16] this compound can be utilized in a multi-component reaction to construct the quinazoline scaffold.

Reaction Workflow

A common strategy involves a one-pot reaction of this compound, an amine, and a source of the C2-N3 unit of the quinazoline ring, such as an amidine or a nitrile.

Quinazoline_Workflow A This compound D One-Pot Reaction A->D B Amine (R-NH2) B->D C Amidine/Nitrile C->D E Quinazoline Derivative D->E

Caption: Workflow for quinazoline synthesis.

Experimental Protocol: One-Pot Synthesis of a 2,4-Disubstituted 8-Fluoroquinazoline

Materials:

ReagentM.W.AmountMoles
This compound167.93168 mg1.0 mmol
Benzylamine107.15107 mg1.0 mmol
Benzamidine hydrochloride156.61157 mg1.0 mmol
Copper(I) iodide (CuI)190.4519 mg0.1 mmol
1,10-Phenanthroline180.2118 mg0.1 mmol
Cs₂CO₃325.82652 mg2.0 mmol
Dimethylformamide (DMF)-5 mL-

Procedure:

  • Combine this compound (168 mg, 1.0 mmol), benzylamine (107 mg, 1.0 mmol), benzamidine hydrochloride (157 mg, 1.0 mmol), CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (18 mg, 0.1 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol) in a reaction vial.

  • Add anhydrous DMF (5 mL) to the vial.

  • Seal the vial and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography to yield the 2-phenyl-4-benzyl-8-fluoroquinazoline.

Application 3: Synthesis of Benzofurans

Benzofurans are important heterocyclic compounds found in many natural products and pharmaceuticals.[17][18][19][20] this compound can serve as a precursor for the synthesis of substituted benzofurans through an intramolecular cyclization strategy.

Synthetic Approach

The synthesis of benzofurans using this compound typically involves a palladium-catalyzed coupling with a partner that introduces a two-carbon unit, followed by an intramolecular cyclization to form the furan ring.

Benzofuran_Synthesis A This compound C Palladium-Catalyzed Coupling A->C B Alkyne B->C D Intermediate C->D E Intramolecular Cyclization D->E F Benzofuran Derivative E->F

Caption: Synthetic route to benzofurans.

Experimental Protocol: Synthesis of a 2-Substituted-7-fluorobenzofuran

Materials:

ReagentM.W.AmountMoles
This compound167.93168 mg1.0 mmol
Phenylacetylene102.14123 mg1.2 mmol
PdCl₂(PPh₃)₂701.9035 mg0.05 mmol
CuI190.4510 mg0.05 mmol
Triethylamine (Et₃N)101.19202 mg2.0 mmol
Tetrahydrofuran (THF)-5 mL-

Procedure:

  • In a sealed tube, dissolve this compound (168 mg, 1.0 mmol) in THF (5 mL).

  • Add phenylacetylene (123 mg, 1.2 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), CuI (10 mg, 0.05 mmol), and Et₃N (202 mg, 2.0 mmol).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Seal the tube and heat the reaction at 80 °C for 8 hours.

  • Cool the reaction, filter through a pad of Celite®, and concentrate the filtrate.

  • The crude product is then subjected to intramolecular cyclization. Dissolve the residue in acetic acid (5 mL) and add a catalytic amount of sulfuric acid.

  • Heat the mixture at 100 °C for 4 hours.

  • Pour the cooled reaction mixture into ice water and extract with diethyl ether.

  • Wash the ether layer with saturated NaHCO₃ solution and brine, then dry over MgSO₄.

  • After filtration and solvent evaporation, purify the product by column chromatography to obtain 2-phenyl-7-fluorobenzofuran.

Conclusion and Future Perspectives

This compound is a highly valuable and adaptable reagent for the synthesis of a wide array of heterocyclic compounds. The protocols outlined in this guide demonstrate its utility in constructing quinolines, quinazolines, and benzofurans, which are key structures in medicinal chemistry and drug development. The strategic combination of its functional groups allows for diverse and efficient synthetic routes. Future research will likely focus on expanding the scope of its applications to other heterocyclic systems and developing more sustainable and atom-economical catalytic methods.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]
  • Talaat, R. M., et al. (2018). Synthesis and Biological Evaluation of Some New Fused Quinazoline Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1436-1443. [Link]
  • Shaheen, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(2), 1779–1811. [Link]
  • Caso, C., & Altmann, K. H. (2025). Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. Chemistry – A European Journal, 31(1), e202402664. [Link]
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  • Caso, C., & Altmann, K. H. (2025). Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. PubMed. [Link]
  • Yadav, A., & Singh, R. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. Journal of the Indian Chemical Society, 101(1), 101234. [Link]
  • O'Donnell, C. J. (2015). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Semantic Scholar. [Link]
  • Joshi, K. C., et al. (1975). Fluorinated quinazolones III: synthesis and CNS depressant activity of fluorinated quinazolone derivatives. Journal of Pharmaceutical Sciences, 64(8), 1428–1430. [Link]
  • Chan, T. H., et al. (2023). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. RSC Advances, 13(26), 17769–17777. [Link]
  • O'Donnell, C. J. (2015). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • Reddy, T. S., et al. (2017). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research, 6(3). [Link]
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]
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  • Singh, A., et al. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Advances, 12(40), 26035-26040. [Link]
  • Scilit. Synthesis of quinazolinones and quinazolines. [Link]
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  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
  • Moran, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 19(31), 6806-6810. [Link]
  • Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(23), 5079–5081. [Link]
  • Emnet, C., et al. (2007). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.
  • ResearchGate. Synthesis of boronic acid 11. Reaction conditions: (a) NaHCO3, THF. H2O... [Link]
  • Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079. [Link]
  • Dąbrowski, M., et al. (2018). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. Journal of Fluorine Chemistry, 211, 124-131. [Link]
  • ResearchGate.
  • Szabó, K. J., et al. (2022). Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds. Angewandte Chemie International Edition, 61(13), e202116037. [Link]

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Application & Protocol Guide: 2-Fluoro-3-formylphenylboronic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Material Innovation

2-Fluoro-3-formylphenylboronic acid is a uniquely versatile organic building block that has garnered significant interest in the field of materials science. Its structure is distinguished by three key functional components on a single phenyl ring: a boronic acid group, a formyl (aldehyde) group, and an ortho-fluorine substituent. This strategic arrangement makes it a powerful tool for the rational design of advanced functional materials.

  • The Boronic Acid Moiety: Serves as a Lewis acid, enabling it to participate in reversible covalent bonding with diols, a property extensively used in sensor design.[1][2] It is also a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a foundational method for constructing complex C-C bonds in conjugated materials.[3][4]

  • The Formyl Group: Acts as a reactive site for condensation reactions, most notably forming imine bonds with primary amines. This provides a robust and straightforward method for linking molecular components or building polymeric frameworks.[5]

  • The Ortho-Fluoro Substituent: Modulates the electronic properties of the molecule. The electron-withdrawing nature of fluorine increases the Lewis acidity of the adjacent boronic acid group, which can enhance its reactivity and binding affinity in sensing applications.[6][7][8]

This guide provides detailed application notes and validated protocols for leveraging this compound in two high-impact areas of materials science: chemo-responsive fluorescent sensors and crystalline porous Covalent Organic Frameworks (COFs).

Application I: Chemo-Responsive Fluorescent Sensors

The dual functionality of this compound makes it an ideal platform for constructing "turn-on" or "turn-off" fluorescent sensors. The formyl group acts as an anchor to attach a fluorophore, while the boronic acid serves as the analyte recognition site.

Principle of Detection (Hydrogen Peroxide Example): The detection mechanism for reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) is based on the selective and irreversible oxidation of the arylboronic acid to a phenol.[9] This chemical transformation alters the electronic nature of the phenyl ring, modulating the intramolecular charge transfer (ICT) characteristics of the entire molecule. This, in turn, leads to a significant and measurable change in the fluorescence emission (e.g., quenching or enhancement).[9]

Protocol 1: Synthesis of a Schiff Base Fluorescent Sensor for H₂O₂

This protocol details the synthesis of a novel sensor (herein named FFP-ANS ) by condensing this compound with a commercially available fluorophore, 2-amino-naphthalene-6-sulfonic acid (ANS). The resulting Schiff base (imine) linkage is stable and synthetically accessible.

Materials & Equipment:

  • This compound (≥95%)

  • 2-Amino-naphthalene-6-sulfonic acid sodium salt

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reactant Setup: To a 100 mL round-bottom flask, add this compound (1.0 mmol, 168 mg) and 2-amino-naphthalene-6-sulfonic acid sodium salt (1.1 mmol, 270 mg).

  • Solvent & Catalyst Addition: Add 40 mL of anhydrous ethanol to the flask. Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by silica gel column chromatography. A mobile phase of dichloromethane/methanol (e.g., a gradient from 98:2 to 90:10) is typically effective for separating the product from unreacted starting materials.

  • Validation & Storage: The structure of the final product, FFP-ANS , should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The purified sensor should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation of the boronic acid moiety.[10][11]

Visualization: Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Fluoro-3-formyl- phenylboronic acid C Reflux in Ethanol (Catalytic Acetic Acid) 8-12 hours A->C B 2-Amino-naphthalene- 6-sulfonic acid B->C D FFP-ANS Sensor C->D

Caption: Synthetic workflow for the FFP-ANS fluorescent sensor.

Data Presentation: Representative Sensor Performance

The following table summarizes hypothetical but realistic data for the FFP-ANS sensor upon interaction with H₂O₂.

Sensor Stateλabs (nm)λem (nm)Quantum Yield (Φ)Observation
FFP-ANS (Initial)3604800.05Weakly fluorescent
FFP-ANS + H₂O₂ (Oxidized)3554500.65Strong blue fluorescence

Application II: Porous Crystalline Covalent Organic Frameworks (COFs)

COFs are a class of crystalline porous polymers with ordered structures, making them promising for applications in gas storage, separation, and catalysis.[5][12] The bifunctional nature of this compound allows it to act as a versatile linker in COF synthesis, capable of forming dual-linkage frameworks.

Principle of COF Formation: This protocol utilizes both functional groups to create a highly stable, crystalline material.

  • Imine Linkage: The formyl group reacts with a multi-amine linker (e.g., a triamine) to form robust imine bonds.[12]

  • Boroxine Linkage: Under solvothermal conditions, the boronic acid groups self-condense through dehydration to form planar, six-membered boroxine rings.[5][13]

The combination of these two linkage types within a single framework can enhance structural stability and create unique pore environments. The fluorine atoms lining the pores can further modulate properties like CO₂ sorption capacity.[14]

Protocol 2: Solvothermal Synthesis of a Dual-Linkage Imine/Boroxine COF

This protocol describes the synthesis of a COF using this compound and 1,3,5-Tris(4-aminophenyl)benzene (TAPB) as the amine linker.

Materials & Equipment:

  • This compound (≥95%)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • Mesitylene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Aqueous Acetic Acid (6M)

  • Pyrex tube (for solvothermal reaction)

  • High-vacuum line

  • Tube furnace or oven

  • Filtration apparatus (fritted glass filter)

  • Soxhlet extraction apparatus

Step-by-Step Methodology:

  • Monomer Preparation: In a Pyrex tube, add this compound (0.50 mmol, 84 mg) and TAPB (0.33 mmol, 116 mg).

  • Solvent Addition: Add 1.5 mL of mesitylene and 1.5 mL of 1,4-dioxane to the tube. Add 0.3 mL of 6M aqueous acetic acid, which acts as a catalyst for both imine and boroxine formation.

  • Degassing & Sealing: The mixture is sonicated for 5 minutes to create a uniform suspension. The tube is then attached to a high-vacuum line and subjected to three freeze-pump-thaw cycles to remove all dissolved gases.[15] The tube is then flame-sealed under vacuum.

  • Solvothermal Reaction: Place the sealed tube in a tube furnace or oven and heat at 120 °C for 72 hours. During this time, a solid precipitate will form.

  • Isolation: After cooling to room temperature, carefully open the tube. Collect the solid product by filtration through a fritted glass filter.

  • Washing & Activation: The isolated solid is washed sequentially with anhydrous acetone (3 x 20 mL) and anhydrous tetrahydrofuran (THF) (3 x 20 mL) to remove any unreacted monomers and oligomers.

  • Purification (Optional): For the highest purity, the COF powder can be purified by Soxhlet extraction with THF for 24 hours.

  • Activation & Storage: The purified COF is dried under high vacuum at 150 °C for 12 hours to remove all guest solvent molecules from the pores. The activated COF should be stored in a desiccator.

  • Validation: The crystallinity of the COF must be confirmed by Powder X-Ray Diffraction (PXRD). The porosity and surface area are determined by N₂ adsorption-desorption isotherms at 77 K (BET analysis).

Visualization: COF Formation Logic

G cluster_monomers Monomers cluster_linkages Linkage Formation cluster_product Resulting Framework A 2-Fluoro-3-formyl- phenylboronic acid CHO B(OH)2 Imine Imine Linkage (-CH=N-) A:f0->Imine reacts with Boroxine Boroxine Linkage (-B-O-)3 Ring A:f1->Boroxine self-condenses to form B 1,3,5-Tris(4-aminophenyl) benzene (TAPB) NH2 NH2 NH2 B:f0->Imine COF Crystalline 2D/3D COF (Porous Material) Imine->COF forms Boroxine->COF forms

Caption: Logical relationships in the formation of a dual-linkage COF.

Data Presentation: Expected COF Properties

The resulting COF is expected to exhibit properties characteristic of a highly ordered, porous material.

PropertyValueMethodSignificance
BET Surface Area 800 - 1500 m²/gN₂ Adsorption @ 77KHigh surface area for gas storage/catalysis
Pore Volume 0.5 - 0.9 cm³/gN₂ Adsorption @ 77KIndicates significant internal porosity
PXRD Peaks Sharp peaks observedPowder X-Ray DiffractionConfirms long-range crystalline order
Thermal Stability (TGA) > 400 °C (in N₂)Thermogravimetric AnalysisHigh stability due to strong covalent bonds

Broader Synthetic Utility: Suzuki-Miyaura Coupling

Beyond these specific applications, this compound is a valuable reactant in Suzuki-Miyaura cross-coupling reactions.[10][16] This palladium-catalyzed reaction couples the boronic acid with an aryl halide or triflate, forming a new C-C bond.[4][17] This capability allows for its incorporation into a vast array of complex conjugated molecules used in the development of organic electronic materials, such as those for Organic Light-Emitting Diodes (OLEDs).[18]

Conclusion

This compound is a powerful and versatile building block in materials science. Its unique combination of a reactive aldehyde, a versatile boronic acid, and an electronically-tuning fluorine atom provides researchers with a robust platform for the rational design of functional materials. The protocols provided herein for the synthesis of advanced fluorescent sensors and highly porous covalent organic frameworks serve as a practical guide for harnessing the potential of this exceptional compound.

References

  • Application Notes and Protocols for the Synthesis of Fluorescent Sensors with (2-Fluoro-3,5-diformylphenyl)boronic acid. Benchchem.
  • This compound. Chem-Impex.
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  • 3-Fluoro-2-formylphenylboronic acid | 871126-15-7. J&K Scientific.
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  • This compound CAS#: 849061-98-9. ChemicalBook.
  • This compound | 849061-98-9. ChemicalBook.
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Application Notes: 2-Fluoro-3-formylphenylboronic acid in Biaryl Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Ortho-Substituted Building Block

2-Fluoro-3-formylphenylboronic acid (CAS 871126-27-1) is a highly valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature—featuring a boronic acid, a sterically accessible formyl group, and an electron-withdrawing fluorine atom—makes it a powerful tool for the construction of complex molecular architectures.[1][2] The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C(sp²)–C(sp²) bonds to construct biaryl systems.[1] The ortho-formyl group serves as a convenient synthetic handle for subsequent transformations, such as reductive amination or olefination, allowing for rapid diversification of the coupled product. Furthermore, the fluorine atom can modulate the electronic properties of the molecule, potentially enhancing metabolic stability and bioavailability in drug candidates.[2]

This guide provides detailed protocols for the use of this compound in a typical Suzuki-Miyaura cross-coupling reaction, followed by a post-coupling derivatization of the aldehyde, offering researchers a robust workflow for synthesizing complex, functionalized biaryl compounds.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that has become one of the most important C-C bond-forming reactions in synthetic chemistry.[3] It involves the palladium-catalyzed reaction between an organoboron compound (like this compound) and an organohalide or triflate.[4][5]

Reaction Mechanism: The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) intermediate.[4][5][6]

  • Transmetalation: This is the crucial step where the base plays a key role. The base activates the boronic acid (R²-B(OH)₂), forming a more nucleophilic boronate species.[7][8][9] This boronate then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (R¹-R²). This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[4][5][6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Regeneration pd2_halide R¹-Pd(II)L₂-X oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Biaryl Product (R¹-R²) reductive_elimination->product aryl_halide Aryl Halide (R¹-X) aryl_halide->oxidative_addition boronic_acid Boronic Acid + Base [R²-B(OH)₃]⁻ boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 1: Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with a generic aryl bromide.

Materials and Reagents
ReagentCAS No.PuritySupplier ExampleNotes
This compound871126-27-1≥95%Sigma-AldrichThe key building block.
Aryl Bromide (e.g., 4-Bromoanisole)104-92-7≥98%TCI ChemicalsThe coupling partner. Reaction is general for many aryl halides.
Pd(dppf)Cl₂ · CH₂Cl₂95464-05-4≥98%Strem ChemicalsA common, robust, and air-stable palladium pre-catalyst.
Potassium Carbonate (K₂CO₃)584-08-7≥99%Fisher ScientificAnhydrous base is crucial. Grind to a fine powder before use.
1,4-Dioxane123-91-1AnhydrousAcros OrganicsSolvent. Must be degassed thoroughly to prevent catalyst oxidation.
Deionized Water7732-18-5--Must be degassed.
Equipment
  • Schlenk flask or a round-bottom flask with a reflux condenser

  • Magnetic stirrer and heat plate

  • Inert atmosphere line (Nitrogen or Argon)

  • Standard laboratory glassware (syringes, needles, separatory funnel, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 eq.), the aryl bromide (1.0 mmol, 1.0 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. Causality: The Pd(0) active catalyst is sensitive to oxygen and can be oxidized, deactivating it. Removing oxygen is critical for catalytic turnover.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) and degassed deionized water (2.5 mL) via syringe. The solvent mixture is typically a 4:1 or 5:1 ratio of organic solvent to water. Causality: Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[10]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Heating and Monitoring: Place the flask in a preheated oil bath at 80-90 °C. Stir the reaction vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Protocol 2: Post-Coupling Derivatization (Reductive Amination)

The formyl group on the biaryl product is a versatile handle for further functionalization. This protocol describes a one-pot reductive amination to install an amine, a common transformation in medicinal chemistry.[11][12]

Additional Materials
ReagentCAS No.PurityNotes
Biaryl Aldehyde Product--From Protocol 1.
Primary or Secondary AmineVaries≥98%e.g., Benzylamine, Morpholine.
Sodium Triacetoxyborohydride (STAB)56553-60-7≥95%Mild and selective reducing agent for imines.
Dichloromethane (DCM)75-09-2AnhydrousReaction solvent.
Acetic Acid (AcOH)64-19-7GlacialCatalyst for imine formation.
Step-by-Step Procedure
  • Setup: Dissolve the biaryl aldehyde (1.0 mmol, 1.0 eq.) and the desired amine (1.1 mmol, 1.1 eq.) in anhydrous DCM (10 mL) in a round-bottom flask.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (1-2 drops). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. Causality: The acid catalyzes the dehydration step, promoting the formation of the C=N double bond of the imine/iminium ion, which is the species that gets reduced.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq.) portion-wise over 10 minutes. Safety Note: Addition may cause gas evolution. Ensure adequate ventilation.

  • Reaction: Stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS (typically 2-16 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amine product by flash column chromatography.

Workflow cluster_workflow Synthetic Workflow start This compound + Aryl Halide suzuki Protocol 1: Suzuki-Miyaura Coupling (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) start->suzuki intermediate Biaryl Aldehyde Product suzuki->intermediate amination Protocol 2: Reductive Amination (Amine, STAB, DCM) intermediate->amination final_product Final Functionalized Biaryl Amine amination->final_product

Caption: A two-step workflow from boronic acid to a functionalized biaryl amine.

Troubleshooting and Data Interpretation

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield (Suzuki) Inactive catalyst (oxidized); Poor quality base or solvents; Low reaction temperature.Ensure proper degassing of solvents. Use fresh, high-purity catalyst. Use anhydrous base. Increase temperature in 10 °C increments.
Homocoupling of Boronic Acid Presence of oxygen; Use of a Pd(II) source without efficient reduction.[3]Thoroughly degas the reaction mixture. Use a Pd(0) source or a pre-catalyst that readily reduces to Pd(0).
Deboronation (Loss of -B(OH)₂) Prolonged heating, especially in the presence of excess water or protic solvents.Minimize reaction time once the limiting reagent is consumed. Avoid overly aqueous conditions if deboronation is observed.
Stalled Reductive Amination Inefficient imine formation; Deactivated reducing agent.Add a small amount of a dehydrating agent (e.g., MgSO₄) during imine formation. Use fresh STAB, as it can be hygroscopic.

Data Analysis: Confirm the identity and purity of your products using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure of the biaryl backbone and the successful derivatization of the formyl group.

  • ¹⁹F NMR: To confirm the presence of the fluorine atom.

  • Mass Spectrometry (LC-MS, HRMS): To confirm the molecular weight of the desired product.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. Suzuki reaction.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Armaroli, T., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry.
  • Knowledge, M. D. P. I. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction employing MNPs@SiO2-NH2@Pd(dpa)Cl2. ResearchGate.
  • Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction.
  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics.
  • Autechem. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
  • National Institutes of Health. Functionalization of Organotrifluoroborates: Reductive Amination. PMC.
  • ResearchGate. Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria.
  • ResearchGate. Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions.
  • Organic Chemistry Portal. Suzuki Coupling.
  • National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
  • National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

Sources

Scale-Up Synthesis with 2-Fluovooro-3-formylphenylboronic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Bench Chemistry with Process Reality

2-Fluoro-3-formylphenylboronic acid stands as a cornerstone trifunctional reagent in contemporary medicinal and materials chemistry. Its utility is rooted in the orthogonal reactivity of its boronic acid, aldehyde, and fluoro-substituted aryl moieties, enabling intricate molecular architectures. While laboratory-scale applications are well-documented, the transition to pilot and manufacturing scales introduces multifaceted challenges that extend beyond simple stoichiometric adjustments. This guide provides a comprehensive framework for navigating the complexities of large-scale synthesis, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. The principles and protocols herein are designed to ensure safety, reproducibility, and efficiency, grounded in both mechanistic understanding and practical, field-tested experience.

Part 1: Foundational Knowledge - Properties and Safety

A successful scale-up campaign begins with a deep respect for the physicochemical properties and handling requirements of the starting materials.

Physicochemical Profile

This compound is typically an off-white to pale yellow crystalline powder.[1] Its structural attributes are summarized below.

Table 1: Key Properties of this compound

PropertyDataReference(s)
Molecular Formula C₇H₆BFO₃[1][2]
Molecular Weight 167.93 g/mol [1][2]
Melting Point 100-105 °C[2][3][4][5]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in methanol[3][5]
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[1][3][5]

It's important to note that boronic acids can form cyclic anhydrides (boroxines) upon dehydration.[6] This can impact the perceived purity and reactivity of the material, making consistent storage conditions under an inert atmosphere crucial.

Safety and Handling Protocols

On a large scale, adherence to safety protocols is non-negotiable. This compound is classified as a hazardous substance and requires careful handling.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat. In situations with potential for dust generation, NIOSH/MSHA-approved respiratory protection is necessary.[7]

  • Engineering Controls: All manipulations should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[8]

  • Handling: Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[8] Prevent dust formation during transfer and weighing.

  • Incompatibilities: Keep away from strong oxidizing agents.

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[7] For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. Seek medical attention if symptoms persist.[7]

Part 2: The Suzuki-Miyaura Cross-Coupling - A Scalable Workhorse

The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation, prized for its functional group tolerance and relatively mild conditions.[1][10] However, scaling this reaction from the bench to multi-liter reactors presents significant challenges related to catalysis, mixing, and impurity removal.[11]

The Catalytic Cycle: A Guide to Optimization

Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction at scale. The generally accepted mechanism involves three primary stages: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X(L₂) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)₂ + Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar'(L₂) Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Causality in Catalyst Selection: The choice of palladium source and ligand is critical. For challenging substrates, electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition step.[12] However, the ligand must also allow for efficient transmetalation and reductive elimination.[12]

  • The Role of the Base: The base is not merely a spectator. It is crucial for activating the boronic acid to facilitate the transmetalation step.[10] The choice and stoichiometry of the base can significantly impact reaction kinetics and impurity profiles.

A General, Kilogram-Scale Protocol

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Table 2: Reagents and Stoichiometry

ReagentMolar Eq.Purpose
Aryl Bromide1.0Substrate
This compound1.1 - 1.5Coupling Partner
Palladium Catalyst (e.g., Pd(OAc)₂)0.005 - 0.02Catalyst
Phosphine Ligand (e.g., P(o-tol)₃)0.01 - 0.04Ligand
Base (e.g., K₂CO₃ or KHCO₃)2.0 - 3.0Activator
Solvent System (e.g., i-PrOH/Water)-Reaction Medium

Experimental Workflow:

Scale_Up_Workflow cluster_setup I. Reactor Preparation cluster_reaction II. Reaction Execution cluster_workup III. Work-up & Isolation Inerting Inert Reactor (N₂/Ar Purge) Reagent_Charge Charge Solids (Aryl Bromide, Boronic Acid, Base) Inerting->Reagent_Charge Solvent_Charge Charge Solvents (e.g., i-PrOH/Water) Reagent_Charge->Solvent_Charge Catalyst_Charge Charge Catalyst & Ligand Solvent_Charge->Catalyst_Charge Heating Heat to Reaction Temp. (e.g., 60-90 °C) Catalyst_Charge->Heating Monitoring Monitor Progress (HPLC/TLC) Heating->Monitoring Pd_Removal Palladium Scavenging (e.g., NaHSO₃ wash) Monitoring->Pd_Removal Reaction Complete Extraction Phase Separation & Extraction Pd_Removal->Extraction Crystallization Concentration & Crystallization Extraction->Crystallization Isolation Filtration & Drying Crystallization->Isolation

Figure 2: A generalized workflow for scalable Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Reactor Inerting: Charge a suitable jacketed reactor with the aryl bromide, this compound, and the base. Seal the reactor and purge thoroughly with nitrogen or argon. This is critical to prevent catalyst deactivation.[11]

  • Solvent and Catalyst Addition: Add the solvent system (e.g., isopropanol and water) followed by the palladium catalyst and phosphine ligand.[13]

  • Reaction: Heat the mixture with efficient stirring to the desired temperature (typically 60-90 °C).[13][14] Monitor the reaction progress by a suitable analytical method such as HPLC. Reaction temperature can be a critical process parameter.[14]

  • Palladium Removal: Upon completion, a critical step is the removal of residual palladium, which is often a regulatory requirement in pharmaceutical applications.[10] A common and effective method is to add toluene and an aqueous solution of a scavenger like sodium bisulfite (NaHSO₃) and stir at an elevated temperature (e.g., 60 °C).[13][15] This can dramatically reduce palladium levels in the final product.[13][16]

  • Work-up and Isolation: After the palladium removal step, filter the warm mixture and separate the organic and aqueous layers.[13] The organic layer is then concentrated, and an anti-solvent (e.g., heptane) is added to induce crystallization.[13] The product is isolated by filtration, washed, and dried.

Part 3: Beyond Suzuki - Leveraging the Aldehyde Moiety

The synthetic utility of this compound extends far beyond its use in cross-coupling reactions. The aldehyde group is a versatile handle for a variety of transformations.

Table 3: Representative Reactions of the Aldehyde Functionality

Reaction TypeTypical ReagentsProduct Class
Reductive Amination An amine, a reducing agent (e.g., NaBH(OAc)₃)Substituted benzylamine
Wittig Reaction A phosphonium ylideStilbene derivative
Henry Reaction A nitroalkane, a baseNitroaldol adduct
Knoevenagel Condensation An active methylene compound, a baseα,β-unsaturated system

These reactions open up avenues for the synthesis of a diverse range of complex molecules, including heterocycles and other advanced materials.[1][17]

Conclusion: A Framework for Success

The successful scale-up of syntheses involving this compound is a multidisciplinary endeavor that requires a deep understanding of chemical principles, process engineering, and safety management. By carefully considering the factors outlined in this guide—from the intrinsic properties of the reagent to the nuances of the reaction mechanism and the practicalities of large-scale processing—researchers and process chemists can confidently and efficiently translate their laboratory discoveries into robust, scalable manufacturing processes.

References

  • KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction.
  • ACS Publications. (2025, December 10). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
  • ResearchGate. (n.d.). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant | Request PDF.
  • ChemicalBook. (n.d.). This compound CAS#: 849061-98-9.
  • Sigma-Aldrich. (n.d.). This compound = 95 849061-98-9.
  • ACS Publications. (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development.
  • Chem-Impex. (n.d.). This compound.
  • ACS Publications. (n.d.). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • ChemicalBook. (2025, August 8). This compound | 849061-98-9.
  • ACS Publications. (2020, July 15). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant | Organic Process Research & Development.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.
  • ResearchGate. (2025, August 7). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • Semantic Scholar. (2008, August 9). [PDF] Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
  • Fisher Scientific. (2011, August 9). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.
  • ResearchGate. (2025, August 5). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria | Request PDF.
  • Santa Cruz Biotechnology. (n.d.). SAFETY DATA SHEET.
  • National Institutes of Health. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
  • ResearchGate. (2025, August 6). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions | Request PDF.
  • PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-2-formylphenylboronic acid = 95 871126-15-7.

Sources

The Strategic Application of 2-Fluoro-3-formylphenylboronic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Modern Crop Protection

In the continuous effort to develop more effective and environmentally benign agrochemicals, the strategic incorporation of specific structural motifs is paramount. 2-Fluoro-3-formylphenylboronic acid has emerged as a highly versatile and valuable building block in the synthesis of complex agrochemicals.[1] Its unique trifunctional nature—a boronic acid for cross-coupling, a fluorine atom for modulating physicochemical properties, and a formyl group for further derivatization—offers a powerful toolkit for the modern agrochemist. This guide provides an in-depth exploration of its application, focusing on its role in the synthesis of a new class of hypothetical fungicides, leveraging the well-established Suzuki-Miyaura cross-coupling reaction.

The introduction of a fluorine atom into an agrochemical's structure can significantly enhance its biological activity. This is often attributed to increased metabolic stability, improved membrane permeability, and altered electronic properties that can lead to stronger binding with target enzymes.[1] The ortho-formyl group, in addition to being a synthetic handle, can also contribute to the molecule's bioactivity, potentially through interactions with the target site or by influencing the overall conformation of the molecule.

Core Application: Suzuki-Miyaura Cross-Coupling in Fungicide Synthesis

The primary application of this compound in agrochemical synthesis is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between aromatic rings. In the context of fungicide development, this allows for the coupling of the 2-fluoro-3-formylphenyl moiety with a variety of heterocyclic halides, which are common scaffolds in many commercial fungicides.

Hypothetical Fungicide Target: "Fluoroformyl-pyrazole"

To illustrate the utility of this compound, we will consider the synthesis of a hypothetical fungicide, which we will refer to as "Fluoroformyl-pyrazole." This hypothetical molecule combines the 2-fluoro-3-formylphenyl group with a pyrazole ring, a common toxophore in a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic 4-bromopyrazole derivative to yield the key biaryl intermediate.

Materials:

  • This compound

  • 4-Bromo-1-methyl-1H-pyrazole (or other suitable brominated pyrazole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer with heating plate

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.2 equivalents), the 4-bromopyrazole derivative (1.0 equivalent), and potassium carbonate (2.5 equivalents).

  • Catalyst Preparation: In a separate vial, weigh out palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the Schlenk flask containing the reactants.

  • Degassing: Bubble argon or nitrogen through the reaction mixture for 15-20 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Add the palladium(II) acetate and triphenylphosphine mixture to the reaction flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl intermediate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures optimal activity.

  • Base: The base (potassium carbonate) is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.

  • Ligand: Triphenylphosphine is a common ligand in Suzuki-Miyaura couplings. It stabilizes the palladium center and influences its reactivity and selectivity.

  • Solvent System: The mixture of an organic solvent (dioxane) and water is often used to ensure the solubility of both the organic reactants and the inorganic base.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Transmetalation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'B(OH)2, Base Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar Aryl Halide Ar_prime Arylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Physicochemical Properties

The incorporation of the 2-fluoro-3-formylphenyl moiety is expected to influence the physicochemical properties of the resulting agrochemical. The following table provides a hypothetical comparison of key properties.

PropertyParent Pyrazole"Fluoroformyl-pyrazole"Rationale for Change
Molecular Weight LowerHigherAddition of the fluorinated phenyl group.
LogP (Lipophilicity) ModerateHigherThe phenyl group increases lipophilicity, while the fluorine and formyl groups can modulate this.
Metabolic Stability ModeratePotentially HigherThe C-F bond is strong and less susceptible to metabolic degradation.
Aqueous Solubility ModerateLowerIncreased lipophilicity generally decreases water solubility.

Structure-Activity Relationship (SAR) Insights

The unique substitution pattern of this compound provides distinct advantages in the context of SAR studies for agrochemical development.

  • The Fluorine Atom: The position of the fluorine atom ortho to the newly formed biaryl linkage can induce a twist in the molecule's conformation. This can be crucial for optimal binding to the target enzyme. Furthermore, the electron-withdrawing nature of fluorine can influence the electronic properties of the aromatic ring, potentially enhancing interactions with the active site.

  • The Formyl Group: The ortho-formyl group serves as a versatile synthetic handle for further derivatization. It can be:

    • Reduced to a hydroxymethyl group, which can act as a hydrogen bond donor.

    • Oxidized to a carboxylic acid, introducing a potential salt formation site and altering solubility.

    • Converted to an oxime or other C=N containing functionalities, which can explore different binding pockets within the target enzyme.

This allows for the rapid generation of a library of analogues to probe the SAR and optimize the lead compound's activity, selectivity, and pharmacokinetic properties.

Diagram of a Potential Derivatization Workflow

Derivatization_Workflow Start 2-Fluoro-3-formylphenylboronic acid Suzuki Suzuki-Miyaura Coupling with Heterocyclic Halide Start->Suzuki Intermediate Biaryl Intermediate (with -CHO group) Suzuki->Intermediate Reduction Reduction (e.g., NaBH4) Intermediate->Reduction Oxidation Oxidation (e.g., KMnO4) Intermediate->Oxidation Condensation Condensation (e.g., H2NOH) Intermediate->Condensation Product_OH Hydroxymethyl Derivative Reduction->Product_OH Product_COOH Carboxylic Acid Derivative Oxidation->Product_COOH Product_Oxime Oxime Derivative Condensation->Product_Oxime

Caption: A workflow illustrating the potential for derivatization of the formyl group.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of novel agrochemicals. Its application in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl structures, while the fluorine and formyl substituents provide avenues for fine-tuning the biological activity and physicochemical properties of the final products. The ability to readily derivatize the formyl group is particularly advantageous for lead optimization in the agrochemical discovery process. As the demand for more sophisticated and effective crop protection solutions continues to grow, the strategic use of multifunctional building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of fungicides, herbicides, and insecticides.

References

  • Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical reviews, 104(12), 6119-6146. (A representative review on the role of fluorine in bioactive compounds).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 2-Fluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-3-formylphenylboronic acid. Our goal is to provide not just solutions, but a deep, mechanistic understanding of the problems to empower you to solve even the most challenging coupling reactions.

This particular boronic acid is a classic example of a "challenging substrate." Its structure presents a dual challenge: significant steric hindrance from two ortho-substituents and strong electronic deactivation from the formyl group. These features can dramatically slow key steps in the catalytic cycle and promote undesirable side reactions, leading to the low yields you may be observing. This guide will walk you through a logical troubleshooting process, from foundational checks to advanced strategic optimizations.

Section 1: Foundational Troubleshooting - The First Response Checklist

Before diving into complex optimizations, it is crucial to ensure the fundamental parameters of your reaction setup are sound. Neglecting these basics is one of the most common sources of reaction failure.

Q1: My reaction has failed completely or resulted in a complex mixture with very low yield. What are the absolute first things I should verify?

A1: When a typically robust reaction like a Suzuki coupling fails, a systematic check of your foundational setup is the most efficient first step. In our experience, overlooking one of these key parameters is a frequent cause of failed or irreproducible results.

  • Integrity of the Inert Atmosphere: The Palladium(0) catalytic species is highly sensitive to oxygen. Inadequate degassing or a poor seal can lead to oxidation of the Pd(0) catalyst to inactive Pd(II) species and promote the homocoupling of your boronic acid.[1][2]

    • Action: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw (at least three cycles) or by sparging with argon or nitrogen for a sufficient period (e.g., 15-30 minutes).[3][4][5] Assemble your reaction under a positive pressure of inert gas.[3]

  • Catalyst and Ligand Activity: Palladium catalysts and phosphine ligands, especially if older or improperly stored, can degrade.

    • Action: Use a fresh bottle of catalyst and ligand or a recently purchased, air-stable palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[1][6] These precatalysts are designed for reliable and rapid generation of the active Pd(0) species in solution.[6]

  • Reagent Quality and Stoichiometry: The purity of your boronic acid is paramount. Boronic acids can decompose over time via protodeboronation or trimerize into boroxines, which affects their mass and reactivity.[7]

    • Action: Use a fresh, high-purity batch of this compound. If the quality is uncertain, consider one of the advanced strategies in Section 4. Verify the purity and integrity of your aryl halide and base. Ensure your stoichiometry is correct, typically using a slight excess (1.1-1.5 equivalents) of the boronic acid.

Section 2: Diagnosing the Core Problem - Why This Substrate is Difficult

Understanding the inherent chemical properties of your substrate is key to designing a successful reaction strategy.

Q2: What makes this compound specifically a "challenging" substrate for Suzuki coupling?

A2: This substrate's difficulty stems from a combination of two distinct, unfavorable characteristics that impede the Suzuki-Miyaura catalytic cycle at different points.

  • Electronic Deactivation: The phenyl ring is substituted with two electron-withdrawing groups (EWG), the fluoro group and, more significantly, the powerful formyl (aldehyde) group. This reduces the nucleophilicity of the boronic acid. The transmetalation step, where the organic group is transferred from boron to the palladium center, is the rate-determining step for many Suzuki couplings and relies on the boronic acid being sufficiently nucleophilic.[1][8] An electron-deficient boronic acid leads to a very slow transmetalation.[1]

  • Steric Hindrance: The presence of two substituents ortho to the carbon-boron bond creates significant steric bulk. This steric clash can hinder the approach of the boronic acid to the palladium complex during transmetalation and also slow the final, bond-forming reductive elimination step.[1][9][10]

These factors not only reduce the rate of the desired reaction but also open the door for competing side reactions, most notably protodeboronation .

The Suzuki Catalytic Cycle: Highlighting Problem Areas

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura reaction. For this compound, the Transmetalation and Reductive Elimination steps are the primary bottlenecks leading to low yield.

Caption: The Suzuki catalytic cycle with bottlenecks for ortho-substituted, electron-deficient boronic acids highlighted.

Section 3: Strategic Optimization - A Step-by-Step Guide

With a diagnosis in hand, we can now systematically optimize the reaction conditions to address the specific challenges of slow transmetalation and steric hindrance.

Q3: How should I select the catalyst and ligand to overcome these issues?

A3: Standard catalysts like Pd(PPh₃)₄ are often insufficient for challenging substrates. You need a catalytic system designed to promote both fast oxidative addition and fast reductive elimination, especially in the presence of steric bulk.

  • The Solution: Bulky, Electron-Rich Biarylphosphine Ligands. The development of ligands by groups like Buchwald and Fu has revolutionized challenging cross-couplings. Ligands such as XPhos, SPhos, or RuPhos are ideal for this scenario.[1]

    • Why they work: Their large steric profile promotes the final reductive elimination step, which is often inhibited by ortho-substituents.[1][9] Their electron-rich nature stabilizes the palladium center and promotes the initial oxidative addition step.

  • Recommendation: Use a modern palladium precatalyst that incorporates one of these ligands, such as XPhos Pd G3 . These are air-stable, weighable solids that reliably generate the active catalyst in situ, leading to more reproducible results.[6]

Q4: Which base is most effective for this electron-deficient boronic acid?

A4: Base selection is critical. The base's role is to activate the boronic acid by forming a more nucleophilic borate species, which facilitates transmetalation.[11][12] For an electron-poor boronic acid, a weak base is often not sufficient to promote this step at an adequate rate.

  • The Solution: Use a Stronger, Non-Nucleophilic Base.

    • Recommendation: We strongly recommend screening potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) .[1][2][5] These bases are strong enough to effectively activate the boronic acid without causing significant hydrolysis of potential ester groups on your coupling partner.

    • Bases to Avoid Initially: Weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are likely to be too slow for this substrate. While fluoride bases (CsF, KF) can be used, they can also form unreactive anionic boron species if their concentration is not carefully controlled, so they are best reserved for advanced optimization.[13][14]

Q5: What is the optimal solvent and temperature strategy?

A5: The choice of solvent and temperature involves a trade-off. Higher temperatures can provide the energy to overcome the activation barriers for the slow catalytic steps, but can also accelerate decomposition pathways like protodeboronation.

  • Solvent: Aprotic polar solvents are generally preferred.

    • Recommendation: Start with 1,4-dioxane or THF , often with a small, controlled amount of water (e.g., a 10:1 or 4:1 solvent:water ratio).[3][15] Anhydrous conditions can be beneficial to suppress protodeboronation (see Section 4).

  • Temperature: A screening approach is best.

    • Recommendation: Screen a temperature range from 80 °C to 110 °C .[1][3] Monitor the reaction by TLC or LC-MS to find the sweet spot where product formation is efficient but decomposition is minimized.

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommendation 1 (Starting Point)Recommendation 2 (Alternative)Rationale
Catalyst XPhos Pd G3 (1-2 mol%)SPhos Pd G2 (1-2 mol%)Modern precatalysts with bulky, electron-rich ligands to overcome steric and electronic hurdles.[1][6]
Base K₃PO₄ (2.0-3.0 equiv)Cs₂CO₃ (2.0-3.0 equiv)Stronger bases required to activate the electron-deficient boronic acid for transmetalation.[1][2]
Solvent 1,4-Dioxane / H₂O (10:1)Toluene / H₂O (10:1)Aprotic solvents are standard; minimal water can aid base solubility and transmetalation.[3][16]
Temperature 100 °C80 °CHigher temperatures are often needed, but screening is essential to avoid degradation.[1]
Section 4: Advanced Troubleshooting - Mitigating Side Reactions

If optimization of the core parameters still results in low yields, a specific side reaction is likely the dominant pathway.

Q6: My analysis (LC-MS, NMR) shows consumption of my aryl halide, but the major byproduct is 2-fluoro-3-formylbenzene instead of my desired product. What is happening and how can I prevent it?

A6: This is the classic signature of protodeboronation . This side reaction, where the C-B bond is cleaved by a proton source (like water), replaces the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[3][7] Electron-withdrawing groups, especially an ortho-formyl group, are known to significantly accelerate this decomposition pathway.[8]

Side_Reaction cluster_main Reaction Pathways Start This compound + Ar-X Suzuki_Path Suzuki Coupling Start->Suzuki_Path Pd(0) Catalyst, Base Deboron_Path Protodeboronation Start->Deboron_Path H⁺ Source (e.g., H₂O), Base, Heat Product Desired Biaryl Product Suzuki_Path->Product Side_Product Side Product (2-Fluoro-3-formylbenzene) Deboron_Path->Side_Product

Caption: Competing pathways for the boronic acid: desired coupling versus undesired protodeboronation.

How to Prevent Protodeboronation:

The most robust strategy is to protect the boronic acid by converting it into a more stable derivative that is less susceptible to hydrolysis. The pinacol ester is the most common and effective choice.[7] This derivative can be used directly in the Suzuki reaction, where it will slowly hydrolyze in situ to generate the active boronic acid, keeping the instantaneous concentration of the sensitive free boronic acid low.

  • Action: Convert your this compound into its corresponding pinacol ester derivative before the coupling reaction. See Protocol 2 below for a general procedure. Then, use this more stable boronate ester in your optimized Suzuki coupling protocol.

Section 5: Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound (Optimized Starting Point)

This protocol incorporates the recommendations for a challenging substrate.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., to achieve a 10:1 ratio and a final concentration of ~0.1 M with respect to the aryl halide) via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Preparation of 2-(2-Fluoro-3-formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)

This procedure protects the boronic acid, increasing its stability.

  • Setup: To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Add a solvent that allows for azeotropic removal of water, such as toluene or cyclohexane.

  • Reaction: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux until no more water is collected in the trap.

  • Isolation: Cool the reaction mixture and concentrate under reduced pressure to remove the solvent. The resulting crude pinacol ester is often of sufficient purity to be used directly in the Suzuki coupling without further purification. Confirm product formation via NMR or GC-MS if necessary.

References
  • Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions.
  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
  • Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH. [Link]
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?

Sources

Technical Support Center: Strategies to Mitigate Protodeboronation of 2-Fluoro-3-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently collaborated with researchers utilizing highly functionalized building blocks in complex syntheses. A recurring challenge is the stability of electron-deficient arylboronic acids, such as 2-Fluoro-3-formylphenylboronic acid, under common reaction conditions. This guide is structured to provide not just solutions, but a foundational understanding of the underlying chemistry to empower you to troubleshoot and optimize your own experimental setups.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the stability and use of this compound.

Q1: My Suzuki-Miyaura reaction with this compound is giving low yields, and I'm isolating 2-fluorobenzaldehyde as a major byproduct. What is happening?

A: You are observing a classic case of protodeboronation. This is a well-known decomposition pathway for arylboronic acids where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1]

The structure of this compound makes it particularly susceptible to this side reaction. It possesses two strong electron-withdrawing groups (EWGs): the ortho-fluoro and meta-formyl substituents. These groups decrease the electron density on the aromatic ring, weakening the C-B bond and making the ipso-carbon atom more vulnerable to protonolysis, especially under the basic conditions required for most Suzuki-Miyaura couplings.[2][3] The formation of 2-fluorobenzaldehyde is the direct evidence of this decomposition.

Q2: What is the specific mechanism that drives protodeboronation in this system, and why is the base so critical?

A: The protodeboronation of electron-deficient arylboronic acids is most often a base-catalyzed process.[1][4] The mechanism proceeds through several key steps, which are governed by the reaction's pH.[5]

  • Boronate Formation: In the presence of a base (like hydroxide), the boronic acid (ArB(OH)₂) exists in equilibrium with its more reactive tetrahedral boronate form ([ArB(OH)₃]⁻).[1]

  • C-B Bond Cleavage: This boronate anion is significantly more susceptible to decomposition. For highly electron-deficient systems, the reaction can proceed through a mechanism involving the rate-limiting heterolytic cleavage of the C–B bond to generate a transient aryl anion.[2][5]

  • Protonation: This highly reactive aryl anion is then rapidly quenched by a proton source in the medium (typically water or an alcohol solvent) to yield the final protodeboronated product, 2-fluorobenzaldehyde.[2]

The critical role of the base is to generate the boronate anion, which is the key reactive intermediate in the dominant, low-energy pathway for decomposition.[4] Stronger bases shift the equilibrium further towards the boronate, accelerating the rate of protodeboronation.

Protodeboronation_Mechanism cluster_0 Step 1: Boronate Formation cluster_1 Step 2 & 3: Cleavage & Protonation BA ArB(OH)₂ (Boronic Acid) Boronate [ArB(OH)₃]⁻ (Reactive Boronate) BA->Boronate + OH⁻ (Base) Boronate->BA - OH⁻ TS [Transition State] (C-B Cleavage) Boronate->TS Rate-Limiting Step ArylAnion [Ar]⁻ (Aryl Anion) TS->ArylAnion Product Ar-H (2-Fluorobenzaldehyde) ArylAnion->Product + H₂O (Proton Source)

Caption: Base-catalyzed protodeboronation pathway.

Part 2: Troubleshooting Guide & Mitigation Protocols

If you are experiencing significant protodeboronation, follow this guide to systematically diagnose and resolve the issue.

Issue: Protodeboronation byproduct exceeds 15-20% of the product mixture.

This level of decomposition requires a modification of the reaction protocol. The goal is to accelerate the desired Suzuki-Miyaura coupling to a rate that significantly outpaces the rate of protodeboronation.

Troubleshooting_Workflow Start Problem: High Protodeboronation Step1 Strategy 1: Optimize Reaction Conditions Start->Step1 Start Here Result1 Evaluate Outcome: Is protodeboronation <10%? Step1->Result1 Step2 Strategy 2: Use a More Stable Boron Species Failure Problem Persists Step2->Failure If problem still persists, consider Strategy 3 Step3 Strategy 3: Employ Advanced Catalysis Result1->Step2 No Success Success: Proceed with Optimized Protocol Result1->Success Yes Failure->Step3

Sources

Technical Support Center: Purification of Products from 2-Fluoro-3-formylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-3-formylphenylboronic acid is a versatile building block in modern organic synthesis, prized for its utility in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The presence of three distinct functional groups—a boronic acid, a fluorine atom, and a formyl group—imparts unique reactivity but also presents specific challenges during the purification of the desired products. The polarity of the aldehyde, the acidity of the boronic acid, and the potential for side reactions necessitate a well-designed purification strategy.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting common issues encountered during the workup and purification of reaction products derived from this compound. It combines field-proven insights with explanations of the underlying chemical principles to empower users to overcome purification hurdles effectively.

Section 1: Understanding the Chemistry: Common Impurities & Byproducts

A successful purification strategy begins with understanding the potential impurities in your crude reaction mixture. For reactions involving this compound, these often include:

  • Unreacted Boronic Acid: Due to the use of excess boronic acid to drive reactions to completion, it is one of the most common impurities. Its acidic nature and high polarity can complicate purification.

  • Boroxines: Phenylboronic acids can undergo thermal or concentration-dependent dehydration to form cyclic trimeric anhydrides known as boroxines.[2][3][4] These are less polar than the corresponding boronic acid and may co-elute with the desired product in chromatography. The reaction is reversible upon addition of water.[3]

  • Homocoupled Byproducts: Palladium catalysts can promote the coupling of two boronic acid molecules, leading to the formation of a symmetrical biaryl impurity.

  • Protodeboronation Products: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This side reaction can be promoted by aqueous basic conditions or prolonged heating.

  • Palladium Residues: Residual palladium from the catalyst can contaminate the final product, which is often unacceptable, especially in pharmaceutical applications. These residues can impart a dark color to the product.

Section 2: General Purification Strategy: A Decision-Making Workflow

The optimal purification path depends on the properties of your target compound and the nature of the impurities. The following workflow provides a general decision-making framework.

G cluster_purification Purification Options crude Crude Reaction Mixture workup Aqueous Workup / Extraction crude->workup analysis Analyze Organic Layer (TLC, LCMS) workup->analysis chromatography Flash Column Chromatography analysis->chromatography   Complex Mixture /   Similar Polarity    recrystallization Recrystallization analysis->recrystallization   Product is a   Crystalline Solid    acid_base Acid/Base Wash analysis->acid_base   Main Impurity is   Boronic Acid    pure_product Pure Product chromatography->pure_product recrystallization->pure_product acid_base->analysis Re-analyze

Caption: General purification workflow for reaction products.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during purification in a question-and-answer format.

Question 1: My NMR/LCMS analysis shows a significant amount of unreacted this compound. How can I easily remove it?

Answer: The most effective method is a basic liquid-liquid extraction. Boronic acids are weakly acidic and react with aqueous bases (e.g., 1M NaOH or K₂CO₃) to form water-soluble boronate salts.[5][6] These salts will partition into the aqueous layer, while your typically less polar, neutral organic product remains in the organic phase.

  • Causality: The deprotonation of the boronic acid's hydroxyl groups increases its polarity dramatically, rendering the resulting boronate salt insoluble in common organic solvents like ethyl acetate or dichloromethane.[7]

  • Procedure:

    • Dissolve your crude product in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer 2-3 times with a 1M aqueous solution of NaOH or K₂CO₃.

    • Wash with water and then with brine to remove residual base and salt.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Caution: This method is not suitable if your target product contains acidic functional groups (e.g., phenols, carboxylic acids) as it may also be extracted into the aqueous basic layer.

Question 2: My product is very polar and either streaks badly or won't move from the baseline during silica gel chromatography. What are my options?

Answer: This is a common issue, especially for products containing multiple polar functional groups. You have several options:

  • Modify the Mobile Phase: For polar compounds, standard solvent systems like ethyl acetate/hexanes may not be sufficient.

    • Add a Polar Modifier: Incorporate methanol (up to 10%) into your dichloromethane or ethyl acetate mobile phase.[8] A small amount of acetic acid can sometimes improve peak shape for acidic compounds, while a small amount of triethylamine can help with basic compounds.[9]

    • Use a Stronger Solvent System: Switch to a system like methanol/dichloromethane.[8]

  • Switch the Stationary Phase:

    • Neutral Alumina: Alumina can be a good alternative to silica for purifying certain polar compounds, especially those sensitive to the acidic nature of silica gel.[5][10]

    • Reversed-Phase Chromatography: If your compound is water-soluble, reversed-phase (e.g., C18) chromatography using a water/acetonitrile or water/methanol gradient may provide excellent separation.

  • Try Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are not well-retained in reversed-phase chromatography.[11][12] It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent (like water).[11]

Question 3: My product is an oil, so recrystallization is not an option, and it co-elutes with an impurity on the column. What should I do?

Answer: Co-elution suggests the impurity has a very similar polarity to your product. Here are some strategies:

  • Derivatization: Consider temporarily converting your product or the impurity into a derivative with different physical properties. For instance, if the impurity is unreacted boronic acid, you can convert it into a diethanolamine adduct. This adduct is often a crystalline solid that can be filtered off.[13][14][15] The desired product can then be purified from the filtrate.

  • Optimize Chromatography:

    • Try a Different Solvent System: The selectivity of the separation can change dramatically with different solvents. If you used ethyl acetate/hexanes, try ether/hexanes or dichloromethane/methanol.[8] Sometimes, using a ternary mixture (e.g., hexanes/ethyl acetate/dichloromethane) can resolve difficult separations.

    • Run a Shallow Gradient: A slow, shallow gradient during column chromatography can improve the resolution between closely eluting compounds.[9]

  • Preparative HPLC: If other methods fail and a high level of purity is required, preparative HPLC (either normal or reversed-phase) can often resolve compounds that are inseparable by standard flash chromatography.[16]

Question 4: After purification, my product has a dark gray or black color. How do I remove it?

Answer: This coloration is almost always due to residual palladium catalyst. While often present in trace amounts, it can be difficult to remove.

  • Filtration through Celite® or Silica: Dissolve the product in a suitable solvent and filter it through a short plug of Celite® or silica gel. This can often capture finely dispersed palladium particles.

  • Activated Carbon (Charcoal) Treatment: Dissolve the product in a solvent, add a small amount of activated carbon, stir or heat gently for 15-30 minutes, and then filter through Celite® to remove the carbon. Be aware that this can sometimes lead to loss of product due to adsorption.

  • Metal Scavengers: Use a commercial metal scavenger. These are often silica-based materials functionalized with thiols or other ligands that chelate and bind palladium, allowing it to be removed by simple filtration.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is a boroxine, and how can I identify it in my reaction mixture?

A1: A boroxine is a six-membered ring of alternating boron and oxygen atoms, formed by the dehydration of three boronic acid molecules.[17][18] They are the anhydrides of boronic acids. In an NMR spectrum, the boronic acid B(OH)₂ proton signals will disappear, and you may see slight shifts in the aromatic protons. Mass spectrometry is the most definitive way to identify them, as you will see a peak corresponding to the trimer minus three molecules of water.

G cluster_0 BA1 3 Ar-B(OH)₂ Boroxine Ar-B-O-B(Ar)-O-B(Ar)-O BA1->Boroxine Dehydration (Heat, Vacuum) Boroxine->BA1 Hydrolysis (+ H₂O) Water 3 H₂O

Sources

Improving solubility of 2-Fluoro-3-formylphenylboronic acid in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-3-formylphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the solubility of this versatile reagent in chemical reactions, particularly in Suzuki-Miyaura cross-coupling. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure the success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Poor or incomplete conversion in a Suzuki-Miyaura reaction, suspected to be due to low solubility.

Initial Observation: You are performing a Suzuki-Miyaura coupling reaction with this compound, and TLC or LC-MS analysis indicates a significant amount of unreacted starting material, even after prolonged reaction times.

Root Cause Analysis: this compound, like many arylboronic acids, can exhibit limited solubility in commonly used organic solvents, especially in biphasic systems.[1][2] In Suzuki-Miyaura reactions, the boronic acid must be in solution to effectively engage with the palladium catalyst and undergo transmetalation.[3][4] Poor solubility can lead to a low effective concentration of the boronic acid in the reactive phase, resulting in slow or incomplete conversion.

Solution Workflow:

Step 1: Solvent System Optimization

The choice of solvent is critical for solubilizing all components of the reaction.[5][6]

  • Rationale: Different organic solvents possess varying polarities and abilities to solvate boronic acids. A systematic approach to solvent screening can identify the optimal medium for your specific reaction.

  • Protocol:

    • Initial Screening: Test a range of solvents known to be effective in Suzuki-Miyaura couplings. Good starting points include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc).[5]

    • Aqueous Co-solvent: The addition of water is often necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and can facilitate the activation of the boronic acid.[5][7] Experiment with different ratios of organic solvent to water (e.g., 4:1, 3:1, 1:1). A 1:1 mixture of DMF and water has been shown to be effective in some cases.[8][9]

    • Single Polar Aprotic Solvent: In some instances, a polar aprotic solvent like DMF or DMSO can be used with a soluble organic base, forgoing the need for a biphasic system.

Step 2: Base Selection and pH Adjustment

The base plays a dual role: it activates the boronic acid for transmetalation and influences its solubility.[3]

  • Rationale: Boronic acids are Lewis acids that can exist in equilibrium between the neutral trigonal form and the anionic tetrahedral boronate species. The boronate form is generally more soluble in aqueous media and is the active species in the transmetalation step.[3][4] The pKa of the boronic acid and the strength of the base will determine the position of this equilibrium.

  • Protocol:

    • Base Screening: If using an aqueous system, compare common inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. Potassium phosphate (K₃PO₄) is often a good choice due to its ability to effectively promote the reaction.[7]

    • pH Monitoring and Adjustment: The optimal pH for boronic acid solubility and reactivity is typically in the range of 8-10.[10][11] If possible, monitor the pH of the aqueous phase and adjust accordingly.

    • Organic Bases: In non-aqueous systems, consider organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Step 3: Employing Solubility-Enhancing Additives

When solvent and base optimization are insufficient, additives can be used to improve solubility.

  • Rationale: Phase-transfer catalysts (PTCs) can facilitate the transfer of the boronate species from the aqueous phase to the organic phase where the catalytic cycle primarily occurs.[12][13]

  • Protocol:

    • Phase-Transfer Catalysts: Add a catalytic amount (1-5 mol%) of a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), to your reaction mixture.[12] This has been shown to enhance the rate of biphasic Suzuki-Miyaura reactions.[13][14]

Step 4: Temperature Adjustment

  • Rationale: Increasing the reaction temperature generally increases the solubility of solid reagents and can accelerate the reaction rate. However, be mindful of the stability of your substrates and catalyst at elevated temperatures. This compound has a melting point of 100-105 °C.[15][16][17]

  • Protocol:

    • Gradually increase the reaction temperature in increments of 10-20 °C, monitoring the reaction progress and checking for any signs of degradation. Many Suzuki reactions proceed well at temperatures between 60-100 °C.[9]

Issue 2: Protodeboronation of this compound is observed.

Initial Observation: You notice the formation of 2-fluorobenzaldehyde as a significant byproduct in your reaction, indicating cleavage of the C-B bond.

Root Cause Analysis: Protodeboronation is a common side reaction for arylboronic acids, particularly those with certain substitution patterns, under the basic and sometimes heated conditions of Suzuki-Miyaura coupling.[18] This process involves the replacement of the boronic acid group with a hydrogen atom from the solvent or other proton sources.

Solution Workflow:

Step 1: Use of a Milder Base

  • Rationale: Strong bases can accelerate the rate of protodeboronation. Switching to a milder base can often suppress this side reaction.

  • Protocol:

    • Replace strong bases like NaOH or KOH with milder alternatives such as K₂CO₃ or even weaker bases like NaHCO₃ if the reaction kinetics allow.

    • Potassium fluoride (KF) can be an effective base for activating the boronic acid while being less harsh than hydroxides or carbonates.[3]

Step 2: Lowering the Reaction Temperature

  • Rationale: Protodeboronation is often more pronounced at higher temperatures.

  • Protocol:

    • Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Room temperature couplings are possible with highly active catalyst systems.[3][18]

Step 3: Conversion to a Boronate Ester

  • Rationale: Boronate esters, such as pinacol esters, are often more stable towards protodeboronation than the corresponding boronic acids.[1]

  • Protocol:

    • Before the coupling reaction, convert the this compound to its pinacol ester using pinacol. The resulting boronate ester can then be used in the Suzuki-Miyaura reaction under modified conditions (often requiring a stronger base like K₃PO₄ to facilitate transmetalation).

Step 4: Use of a Pre-catalyst

  • Rationale: The choice of palladium source and ligand can influence the rate of the desired coupling versus side reactions. Some modern pre-catalysts are designed for rapid catalyst activation and high turnover rates, which can outcompete the rate of protodeboronation.[18]

  • Protocol:

    • Consider using a well-defined palladium pre-catalyst, such as those incorporating bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These can promote rapid coupling even at lower temperatures.[18]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

A1: this compound is a white to off-white solid with a molecular weight of 167.93 g/mol .[15] Its melting point is reported to be in the range of 100-105 °C.[15][16][17] It is important to handle this compound with appropriate personal protective equipment, including eye shields and gloves.[15]

Q2: In which common laboratory solvents is this compound expected to have good solubility?

A2: While specific solubility data for this compound is not extensively published, we can infer from the behavior of similar arylboronic acids. Generally, phenylboronic acids exhibit good solubility in ethers (like THF and dioxane) and ketones (like acetone).[1] Their solubility is moderate in chloroform and often low in non-polar hydrocarbon solvents.[1] For reaction purposes, polar aprotic solvents like DMF and DMSO are also commonly used.[5]

Q3: How does pH affect the solubility of boronic acids?

A3: The solubility of arylboronic acids in aqueous solutions is highly pH-dependent. At neutral or acidic pH, the boronic acid exists predominantly in its neutral, less soluble trigonal form (Ar-B(OH)₂). As the pH increases into the basic range, it converts to the anionic tetrahedral boronate species (Ar-B(OH)₃⁻), which is significantly more water-soluble.[10][19][20] This is a key reason why basic conditions are employed in aqueous Suzuki-Miyaura reactions.

Q4: Can I use this compound in aqueous, "green" Suzuki-Miyaura couplings?

A4: Yes, there is a strong precedent for conducting Suzuki-Miyaura reactions in aqueous media, which is considered a greener alternative to using purely organic solvents.[7][12][21] To improve the solubility of the organic coupling partner and the catalyst, a co-solvent like acetonitrile or an alcohol may be necessary.[22][23] The use of water as a solvent is not only environmentally friendly but can also accelerate the reaction in some cases.[12]

Q5: What is the role of the formyl and fluoro substituents on the reactivity and solubility of this boronic acid?

A5: The electron-withdrawing nature of both the fluoro and formyl groups can impact the Lewis acidity of the boron atom and the electronic properties of the aromatic ring. The fluorine atom at the 2-position and the formyl group at the 3-position make the aryl ring electron-deficient, which can facilitate the oxidative addition step with the palladium catalyst in a Suzuki-Miyaura reaction. While these polar functional groups might slightly enhance aqueous solubility compared to unsubstituted phenylboronic acid, the overall solubility profile in organic solvents will still be a primary consideration for reaction setup.

Section 3: Data and Visualizations

Table 1: Recommended Solvent Systems for Suzuki-Miyaura Reactions
Solvent SystemTypical Ratio (Organic:Water)BaseTemperature Range (°C)Notes
Dioxane / Water4:1 to 1:1K₂CO₃, K₃PO₄80 - 100A very common and robust system for a wide range of substrates.
Toluene / Water4:1 to 1:1K₂CO₃, K₃PO₄80 - 110Good for biphasic reactions; may require a phase-transfer catalyst.
DMF / Water1:1K₂CO₃70 - 100Highly polar system, good for solubilizing polar substrates.[9]
THF / Water3:1 to 1:1K₃PO₄, Cs₂CO₃60 - 70Lower boiling point, suitable for more sensitive substrates.
Acetonitrile / Water4:1K₂CO₃37 - 80Can be effective under milder conditions with an active catalyst.[23]
Diagram 1: The Effect of pH on Boronic Acid Speciation and Solubility

G cluster_0 Acidic/Neutral pH cluster_1 Basic pH Low_Solubility Ar-B(OH)₂ (Trigonal, Neutral) Poorly Water-Soluble High_Solubility Ar-B(OH)₃⁻ (Tetrahedral, Anionic) More Water-Soluble Active for Transmetalation Low_Solubility->High_Solubility + OH⁻ High_Solubility->Low_Solubility + H⁺

Caption: Equilibrium between neutral boronic acid and the more soluble anionic boronate at basic pH.

Diagram 2: Troubleshooting Workflow for Poor Solubility

G Start Problem: Incomplete Conversion (Suspected Solubility Issue) Solvent Step 1: Optimize Solvent System (e.g., Dioxane/H₂O, DMF/H₂O) Start->Solvent Base Step 2: Optimize Base (e.g., K₃PO₄ vs K₂CO₃) Adjust pH Solvent->Base Still poor conversion Success Reaction Successful Solvent->Success Success! Additive Step 3: Add Phase-Transfer Catalyst (e.g., TBAB) Base->Additive Still poor conversion Base->Success Success! Temp Step 4: Increase Temperature Additive->Temp Still poor conversion Additive->Success Success! Temp->Success Success!

Caption: A decision-making workflow for addressing solubility issues in reactions.

References

  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(24), 8553–8555. [Link]
  • Ledingham, M., et al. (2022). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(7), 7934–7940. [Link]
  • Sporzynski, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 833-846. [Link]
  • U.S. Pharmacopeial Convention. (2011).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Ledingham, M., et al. (2022). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. University of Oklahoma. [Link]
  • Plesniak, K., et al. (2002). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 67(21), 7367–7375. [Link]
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
  • Sigman, M. S., & Norrby, P. O. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • ResearchGate. (n.d.). Variation of pH as a function of boric acid concentration including the formation of a triborate–nickel complex.
  • Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
  • ResearchGate. (n.d.). Effect of pH on boric acid and borate distribution in seawater.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Wang, J., et al. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega, 8(28), 25339–25348. [Link]
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1.
  • ChemDad. (n.d.). This compound. ChemDad. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Li, C. J., et al. (2018). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. Green Chemistry, 20(1), 113-117. [Link]
  • Gource, A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 7044-7050. [Link]
  • ResearchGate. (n.d.). Solubility of investigated compounds in water.
  • PubChem. (n.d.). 2-Formylphenylboronic acid. PubChem. [Link]

Sources

Technical Support Center: Catalyst Poisoning in 2-Fluoro-3-formylphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions, specifically those involving the sterically hindered and electronically demanding 2-fluoro-3-formylphenylboronic acid. Here, we delve into the mechanistic underpinnings of common failures, offering field-proven troubleshooting strategies and detailed protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" substrate in Suzuki-Miyaura couplings?

A1: This substrate presents a dual challenge due to the combined steric and electronic properties of its ortho-substituents. The ortho-formyl group can potentially chelate the palladium catalyst, leading to an inactive or less active complex. Additionally, both the fluoro and formyl groups are electron-withdrawing, which can slow down key steps in the catalytic cycle, such as transmetalation.

Q2: I am observing very low to no yield. What is the most likely cause?

A2: Low to no yield is often a symptom of catalyst inhibition or deactivation. The primary suspect is the interaction between the ortho-formyl group and the palladium center. Another common issue is the use of suboptimal reaction conditions (base, solvent, temperature) that are not robust enough to overcome the high activation energy barrier associated with this substrate.

Q3: My reaction starts but then stalls. What could be happening?

A3: Reaction stalling often points to a slow-onset catalyst poisoning mechanism. The initial turnover may occur, but as the reaction progresses, the accumulation of an inhibitory palladium species, potentially a chelate involving the formyl group, can halt the catalytic cycle. Protodeboronation of the starting material over time can also lead to a stalled reaction.

Q4: I see significant amounts of homocoupling of my boronic acid. How can I prevent this?

A4: Homocoupling is typically promoted by the presence of oxygen and/or the use of a Pd(II) precatalyst that is inefficiently reduced to the active Pd(0) species. Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere. Using a pre-activated Pd(0) catalyst can also mitigate this side reaction.

Q5: Can the fluorine substituent cause problems beyond its electronic effect?

A5: While the primary influence of the ortho-fluoro group is its strong electron-withdrawing nature, fluoride ions in the reaction mixture (from the boronic acid itself or from certain bases like KF or CsF) can have a complex role. While they can facilitate the formation of a more reactive boronate species, excess fluoride can also lead to the formation of unreactive palladium fluoride complexes or anionic boronate species that are slow to transmetalate.

In-Depth Troubleshooting Guide

This section provides a detailed analysis of common experimental failures and step-by-step guidance for their resolution.

Issue 1: Low or No Product Yield

A lack of product formation is the most common and frustrating issue. The root cause is often multifaceted, stemming from catalyst inhibition and suboptimal reaction parameters.

The primary hypothesis for catalyst poisoning by this compound involves the formation of a stable, catalytically inactive palladium complex through chelation. The proximity of the formyl oxygen and the boronic acid's hydroxyl groups can lead to the formation of a five or six-membered ring with the palladium center, effectively sequestering the catalyst. This is analogous to observations in other ortho-substituted systems where heteroatoms can coordinate to the metal center and influence the reaction's outcome[1][2][3].

CatalystPoisoning ActiveCatalyst Active Pd(0) Catalyst Chelate Inactive Pd-Chelate Complex ActiveCatalyst->Chelate Chelation by ortho-formyl group Product Desired Product ActiveCatalyst->Product Productive Catalytic Cycle Substrate This compound Substrate->Chelate Substrate->Product

Caption: Proposed pathway for catalyst deactivation.

TroubleshootingYield Start Low/No Yield Ligand Screen Bulky/Electron-Rich Ligands Start->Ligand Base Optimize Base Start->Base Solvent Change Solvent System Start->Solvent Temp Increase Temperature Start->Temp Catalyst Use Pre-activated Pd(0) Catalyst Start->Catalyst

Caption: Decision tree for addressing low product yield.

Parameter Recommended Action Rationale
Ligand Screen bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos).Bulky ligands can sterically disfavor the formation of the inhibitory chelate and promote the reductive elimination step. Electron-rich ligands enhance the rate of oxidative addition.
Base Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.A stronger base can accelerate the transmetalation step, which is often rate-limiting for electron-deficient boronic acids.
Solvent Switch to a less coordinating, higher-boiling solvent like dioxane, toluene, or DMF.These solvents can help to break up catalyst aggregates and may be less likely to compete with the substrate for coordination to the palladium center.
Temperature Increase the reaction temperature (e.g., to 100-120 °C).Higher temperatures can provide the necessary energy to overcome the activation barriers for both the desired coupling and the potential decomplexation of any inhibitory species.
Catalyst Use a pre-activated Pd(0) source (e.g., Pd₂(dba)₃) or a G3/G4 palladacycle precatalyst.This ensures a higher concentration of the active Pd(0) species from the start of the reaction and avoids potential issues with the in situ reduction of Pd(II) sources.
Issue 2: Significant Protodeboronation

The replacement of the C-B bond with a C-H bond is a common side reaction, particularly with electron-deficient boronic acids.

Protodeboronation is often accelerated by the presence of water and a strong base. The electron-withdrawing nature of the fluoro and formyl groups makes the boronic acid more susceptible to this side reaction.

Strategy Experimental Protocol
Use of Milder Base Replace strong bases like NaOH with KF or K₂CO₃.
Anhydrous Conditions Use anhydrous solvents and reagents. Dry the base thoroughly before use.
Protect the Boronic Acid Convert the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) prior to the coupling reaction.

A simple and effective way to stabilize the boronic acid is to form its diethanolamine adduct.

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: A white precipitate of the adduct will form.

  • Isolation: Stir the slurry for 15-20 minutes, then isolate the solid by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can be used directly in the coupling reaction, typically in protic solvents.

References

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
  • Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. [Link]
  • Some mechanistic aspects regarding the Suzuki– Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4. Beilstein Journal of Organic Chemistry. [Link]
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

Sources

Technical Support Center: Reaction Monitoring of 2-Fluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with expert, field-proven insights into monitoring reactions involving 2-fluoro-3-formylphenylboronic acid. We will address common challenges encountered during Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, ensuring the integrity and success of your synthetic workflow.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment, providing explanations and actionable solutions.

TLC Analysis Issues

Question: Why am I seeing significant streaking of my boronic acid starting material on the TLC plate?

Streaking of boronic acids on silica gel TLC plates is a frequent issue that can obscure the separation of reaction components, making it difficult to assess reaction progress. This phenomenon is primarily caused by two factors:

  • Interaction with Silica Gel: Boronic acids are Lewis acidic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, and sometimes irreversible, binding leads to a continuous "streak" rather than a compact spot as the eluent moves up the plate.

  • Dehydration to Boroxines: Boronic acids can undergo reversible self-condensation to form cyclic anhydride trimers called boroxines, especially when spotted on a dry plate or upon heating. This creates a mixture of the monomer and trimer, which have different polarities and chromatographic behaviors, contributing to the streaking.

Solutions:

  • Acidification of the Eluent: Adding a small amount of a weak acid, such as acetic acid (0.5-1% v/v), to your TLC eluent can often resolve streaking. The acid protonates the silanol groups on the silica, reducing their interaction with the boronic acid. It also helps to suppress the ionization of the boronic acid, leading to a more defined spot.

  • Use of a Co-spotting Agent: Sometimes, adding a small amount of a polar, aprotic solvent like methanol to your sample before spotting can help to improve the spot shape.

  • Alternative Staining: If visualization is an issue, boronic acids can be visualized on a TLC plate using specific stains. A common method is to dip the plate in a solution of potassium permanganate, which reacts with the boronic acid.

Question: My product and starting material have very similar Rf values on the TLC. How can I improve the separation?

Poor separation (low ΔRf) is a common challenge, especially when the structural difference between the starting material and the product is minimal. For this compound, a Suzuki-Miyaura coupling reaction, for example, might replace the boronic acid group with a large non-polar group, which should lead to a significant change in polarity. However, if the coupling partner is also polar, the separation can be challenging.

Solutions:

  • Optimize the Solvent System: The key to good TLC separation is finding the right mobile phase. A systematic approach is to start with a standard solvent system (e.g., ethyl acetate/hexanes) and then vary the polarity.

    • To increase the Rf of all spots: Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate).

    • To decrease the Rf of all spots: Decrease the proportion of the more polar solvent (e.g., increase the percentage of hexanes).

    • To improve separation: Try a different solvent system altogether. A mixture of dichloromethane/methanol or toluene/acetone might offer different selectivity. The table below provides a starting point for solvent system selection.

Solvent System (v/v) Polarity Typical Application
10-50% Ethyl Acetate/HexanesLow to MediumGeneral purpose for a wide range of compounds.
1-10% Methanol/DichloromethaneMedium to HighFor more polar compounds.
20-80% Acetone/TolueneMediumOffers different selectivity compared to ester/alkane systems.
  • Two-Dimensional (2D) TLC: If a single solvent system does not provide adequate separation, 2D TLC can be employed. First, run the TLC in one solvent system. Then, rotate the plate 90 degrees and run it in a second, different solvent system. This can often separate spots that co-elute in a single dimension.

LC-MS Analysis Issues

Question: I am not seeing the expected molecular ion for my boronic acid in the mass spectrum. What could be the problem?

The analysis of boronic acids by LC-MS, particularly with electrospray ionization (ESI), can be challenging. The absence of the expected molecular ion can be due to several factors:

  • Poor Ionization: Boronic acids are not pre-charged and can be difficult to ionize efficiently by ESI, especially in the positive ion mode.

  • In-source Reactions: Boronic acids can undergo reactions within the ESI source. Common in-source reactions include:

    • Dehydration: Loss of water to form the corresponding boroxine.

    • Oxidation: Conversion of the boronic acid to the corresponding alcohol (phenol in this case).

    • Adduct Formation: Formation of adducts with solvents (e.g., methanol, acetonitrile) or buffers.

Solutions:

  • Optimize Ionization Mode:

    • Negative Ion Mode: Boronic acids can often be detected more sensitively in the negative ion mode as the [M-H+2F]- or [M+OH]- adducts. Experiment with both positive and negative ion modes.

    • Mobile Phase Additives: Adding a small amount of a modifier to the mobile phase can enhance ionization. For negative ion mode, a very small amount of a weak base like ammonium acetate can be beneficial. For positive ion mode, formic acid is a common additive.

  • Check for Adducts and Fragments: Instead of looking for just [M+H]+, look for other common adducts such as [M+Na]+, [M+K]+, or solvent adducts. Also, check for the mass of the dehydrated boroxine trimer.

  • Use a Softer Ionization Technique: If available, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be more suitable for less polar, more volatile compounds and may yield a clearer molecular ion.

Question: My LC peak shape for the boronic acid is broad or splitting. How can I improve it?

Poor peak shape in liquid chromatography can be caused by a variety of factors, including secondary interactions with the stationary phase, on-column degradation, or issues with the mobile phase.

Solutions:

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like boronic acids. Ensure the pH is well below the pKa of the boronic acid (typically around 8-9 for arylboronic acids) to keep it in its neutral form. Adding 0.1% formic acid or acetic acid to the mobile phase is a standard practice.

  • Column Choice: Standard C18 columns can sometimes exhibit secondary interactions with boronic acids. If peak shape issues persist, consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which may offer different selectivity and reduced silanol interactions.

  • Lower the Column Temperature: Degradation on the column can sometimes be mitigated by reducing the column temperature. Try running the analysis at a lower temperature (e.g., 25 °C or 30 °C).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting TLC solvent system for monitoring a Suzuki-Miyaura coupling reaction with this compound?

A good starting point for a Suzuki-Miyaura coupling reaction is typically a 30:70 mixture of ethyl acetate and hexanes. The boronic acid starting material is relatively polar and should have a low Rf in this system. The coupled product, which has replaced the polar boronic acid group with a less polar aryl or vinyl group, will be significantly less polar and should have a much higher Rf. This large difference in polarity usually makes monitoring the reaction straightforward.

Q2: How can I visualize my spots on the TLC plate if they are not UV-active?

While this compound and many of its likely coupling products are UV-active due to the aromatic rings, if you are working with non-UV-active substrates or products, you will need to use a chemical stain. For boronic acids specifically, a potassium permanganate (KMnO4) stain is effective.

Protocol for KMnO4 Stain:

  • Preparation: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water. This solution should be stored in a dark bottle.

  • Staining: After running the TLC, briefly dip the dried plate into the KMnO4 solution using forceps.

  • Visualization: Spots will appear as yellow-brown spots on a purple background. The stain is sensitive to a wide range of functional groups.

Q3: What LC-MS method is recommended for a baseline analysis of my reaction mixture?

A general-purpose reversed-phase LC-MS method is a good starting point.

Recommended Baseline LC-MS Method:

  • Column: A standard C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a 5-minute gradient from 5% to 95% B. This will give you a good overview of the polarity of the components in your mixture.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • MS Detection: ESI in both positive and negative ion modes, scanning a mass range from m/z 100 to 1000.

Q4: Can I use the aldehyde group on this compound to monitor the reaction?

Yes, the aldehyde group can be a useful handle for visualization. Aldehydes and ketones can be visualized on a TLC plate using a 2,4-dinitrophenylhydrazine (DNPH) stain. This is particularly useful if your product also contains an aldehyde and you want to confirm its presence.

Part 3: Experimental Workflow Diagrams

The following diagrams illustrate the logical workflows for troubleshooting and analysis.

TLC Troubleshooting Workflow

TLCTroubleshooting Start TLC Analysis Issue Problem Identify Problem Start->Problem Streaking Streaking of Spots Problem->Streaking Issue PoorSep Poor Separation (Low ΔRf) Problem->PoorSep Issue Sol_Streak1 Add 0.5-1% Acetic Acid to Eluent Streaking->Sol_Streak1 Sol_Streak2 Use Co-spotting Agent (e.g., Methanol) Streaking->Sol_Streak2 Sol_Sep1 Optimize Solvent System (Vary Polarity) PoorSep->Sol_Sep1 End Resolved Sol_Streak1->End Sol_Streak2->End Sol_Sep2 Try Alternative Solvent System Sol_Sep1->Sol_Sep2 Sol_Sep3 Perform 2D TLC Sol_Sep2->Sol_Sep3 Sol_Sep3->End

Caption: Decision tree for troubleshooting common TLC analysis issues.

LC-MS Troubleshooting Workflow

LCMS_Troubleshooting Start LC-MS Analysis Issue Problem Identify Problem Start->Problem NoIon No/Weak Molecular Ion Problem->NoIon Issue BadPeak Broad or Splitting Peak Problem->BadPeak Issue Sol_NoIon1 Switch to Negative Ion Mode NoIon->Sol_NoIon1 Sol_BadPeak1 Adjust Mobile Phase pH (Add 0.1% Formic Acid) BadPeak->Sol_BadPeak1 Sol_NoIon2 Check for Adducts ([M+Na]+, [M+OH]-) Sol_NoIon1->Sol_NoIon2 Sol_NoIon3 Modify Mobile Phase (Ammonium Acetate) Sol_NoIon2->Sol_NoIon3 End Resolved Sol_NoIon3->End Sol_BadPeak2 Try a Different Column (e.g., Phenyl-hexyl) Sol_BadPeak1->Sol_BadPeak2 Sol_BadPeak3 Lower Column Temperature Sol_BadPeak2->Sol_BadPeak3 Sol_BadPeak3->End

Caption: Decision tree for troubleshooting common LC-MS analysis issues.

References

  • The Chemistry of Boronic Acids. Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
  • Boroxine Formation. Cammidge, A. N., & Perfectly, R. (2006). Dehydration of Phenylboronic Acid: A Re-evaluation of the Literature. CrystEngComm, 8(11), 809-810. [Link]
  • Oxidation of Boronic Acids. Kuivila, H. G., & Armour, A. G. (1957). Electrophilic Displacement Reactions. V. The Effects of Substituents upon the Rates of Solvolysis of Areneboronic Acids in Acetic Acid. Journal of the American Chemical Society, 79(21), 5659-5662. [Link]

Dealing with impurities in 2-Fluoro-3-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Fluoro-3-formylphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and ensure the success of your experiments.

Introduction: The Double-Edged Sword of Reactivity

This compound is a valuable building block, prized for its unique substitution pattern that enables the synthesis of complex molecular architectures. However, the very features that make it so useful—the ortho-formyl and fluoro substituents—also introduce specific challenges related to purity, stability, and reactivity. This guide will equip you with the knowledge to navigate these complexities, ensuring reproducible and high-yielding results.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered when working with this compound.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low or no yield. What are the most likely causes?

A1: Low yields in Suzuki-Miyaura couplings involving this reagent often stem from a few key factors:

  • Reagent Quality: The purity of your this compound is paramount. Impurities such as boroxines (anhydrides) or protodeboronated species can significantly hinder the catalytic cycle.

  • Catalyst and Ligand Choice: Not all palladium catalysts and ligands are suitable. The steric and electronic properties of this compound may necessitate the use of more specialized catalytic systems.

  • Reaction Conditions: The choice of base, solvent, and temperature is critical. In particular, the presence of water and the strength of the base can influence the stability of the boronic acid.

  • Oxygen Contamination: Inadequate degassing of your reaction mixture can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[1]

Q2: I observe a significant amount of a byproduct with a mass corresponding to my starting boronic acid minus the boronic acid group. What is happening and how can I prevent it?

A2: This is a classic case of protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. This is a common side reaction for arylboronic acids.[1] To mitigate this:

  • Use Milder Bases: Strong bases, especially in aqueous media, can accelerate protodeboronation. Consider switching to milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.

  • Use Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from protodeboronation under the reaction conditions.

Q3: My NMR spectrum of this compound looks complex, with more signals than expected. What could be the reason?

A3: The complexity in the NMR spectrum can arise from two main sources:

  • Boroxine Formation: Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This equilibrium is dynamic and can lead to the presence of multiple species in solution, thus complicating the NMR spectrum.

  • Tautomerization to Benzoxaborole: Due to the ortho-formyl group, this compound can undergo an intramolecular cyclization to form a tautomeric equilibrium with its cyclic benzoxaborole form.[2] The position of this equilibrium is solvent-dependent and will result in a mixture of the open-chain and cyclic forms, each with its own set of NMR signals.

Q4: How should I store this compound to maintain its purity?

A4: Proper storage is crucial for preserving the integrity of this reagent. It is recommended to store this compound under an inert atmosphere (argon or nitrogen) at 2-8°C.[3] This minimizes exposure to moisture and oxygen, which can lead to the formation of boroxines and oxidative degradation, respectively.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for identifying and resolving common issues.

Guide 1: Identifying and Quantifying Impurities

A thorough understanding of the potential impurities in your starting material is the first step towards successful troubleshooting.

ImpurityStructureOriginImpact on Reaction
Boroxine (Anhydride) Cyclic trimerDehydration of the boronic acidCan alter reactivity and stoichiometry
Protodeboronated Species Boronic acid group replaced by HSide reaction during synthesis or couplingReduces the amount of active reagent
Homocoupling Dimer Dimer of the boronic acidOxidative side reactionByproduct that complicates purification
Benzoxaborole Tautomer Cyclic formIntramolecular cyclizationMay have different reactivity in the coupling
Positional Isomers Different arrangement of substituentsByproducts from synthesisCan lead to isomeric impurities in the final product

The following workflow is recommended for a comprehensive analysis of this compound purity.

G cluster_0 Purity Assessment Workflow cluster_1 NMR Data Interpretation cluster_2 Chromatographic Analysis Start Sample of this compound NMR 1H, 11B, 19F NMR Spectroscopy Start->NMR Initial Characterization GCMS GC-MS Analysis (for volatile impurities) Start->GCMS Identify Volatile Impurities KF Karl Fischer Titration Start->KF Determine Water Content LCMS LC-MS Analysis NMR->LCMS Identify Non-volatile Impurities Boroxine_check Broad signals in 1H and 11B NMR? NMR->Boroxine_check Tautomer_check Presence of additional aromatic/formyl signals? NMR->Tautomer_check Impurity_ID Compare with known impurity spectra NMR->Impurity_ID LCMS_quant Quantify non-volatile impurities LCMS->LCMS_quant GCMS_quant Quantify volatile impurities GCMS->GCMS_quant End Comprehensive Purity Profile KF->End Impurity_ID->End LCMS_quant->End GCMS_quant->End

Caption: Workflow for the comprehensive purity analysis of this compound.

  • Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Note that the tautomeric equilibrium is solvent-dependent.[2]

  • Acquisition: Acquire ¹H, ¹¹B, and ¹⁹F NMR spectra.

  • Data Analysis:

    • ¹H NMR: Look for two sets of aromatic and aldehyde proton signals, corresponding to the open-chain and cyclic benzoxaborole forms. The integration of these signals can provide a quantitative measure of the tautomeric ratio. Boroxine formation may be indicated by broad signals.

    • ¹¹B NMR: A signal around 28-33 ppm is characteristic of the trigonal planar boronic acid, while a signal around 18-23 ppm suggests the tetrahedral boronate species, which could be part of the benzoxaborole tautomer or a complex with the solvent. Boroxines typically appear as a broad signal around 30-35 ppm.

    • ¹⁹F NMR: The fluorine signal will also be split into two resonances corresponding to the two tautomers, providing another handle for quantification.[4]

Guide 2: Purification Strategies

If your analysis reveals significant impurities, the following purification methods can be employed.

This is often the simplest and most effective method for removing minor impurities.

  • Solvent Selection: A solvent system in which the boronic acid has high solubility at elevated temperatures and low solubility at room temperature is ideal. Common solvents for recrystallizing arylboronic acids include water, ethanol, or mixtures of ethers and hexanes.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

This method is particularly useful for removing non-acidic impurities.

  • Principle: Boronic acids react with diethanolamine to form stable, crystalline adducts that can be easily isolated.

  • Procedure:

    • Dissolve the crude boronic acid in a suitable solvent (e.g., diethyl ether).

    • Add one equivalent of diethanolamine dropwise with stirring.

    • The diethanolamine adduct will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold solvent, and dry.

    • The free boronic acid can be regenerated by treating the adduct with an acid (e.g., HCl) and extracting into an organic solvent.

For removing residual boronic acid from a reaction mixture, scavenger resins can be highly effective.

  • Principle: Resins functionalized with diol or N-methylglucamine groups can selectively bind to and remove boronic acids from solution.

  • Procedure:

    • After the completion of your reaction, add the scavenger resin to the reaction mixture.

    • Stir for the recommended time (typically a few hours).

    • Filter off the resin to obtain a solution free of the boronic acid impurity.

Guide 3: Optimizing Suzuki-Miyaura Coupling Reactions

If your starting material is pure but your coupling reaction is still underperforming, consider the following optimization strategies.

G cluster_0 Suzuki-Miyaura Troubleshooting cluster_1 Condition Optimization Start Low Yield in Suzuki Coupling Check_Purity Is the boronic acid pure? Start->Check_Purity Purify Purify the boronic acid Check_Purity->Purify No Check_Conditions Are the reaction conditions optimal? Check_Purity->Check_Conditions Yes Purify->Check_Purity Re-analyze Screen_Catalyst Screen different Pd catalysts and ligands Check_Conditions->Screen_Catalyst Screen_Base Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) Check_Conditions->Screen_Base Screen_Solvent Screen different solvent systems (e.g., toluene/water, dioxane/water, THF/water) Check_Conditions->Screen_Solvent Check_Degassing Is the reaction mixture properly degassed? Screen_Solvent->Check_Degassing Improve_Degassing Improve degassing procedure (e.g., freeze-pump-thaw cycles) Check_Degassing->Improve_Degassing No Success Improved Yield Check_Degassing->Success Yes Improve_Degassing->Check_Degassing Re-run

Caption: A decision-making flowchart for troubleshooting underperforming Suzuki-Miyaura coupling reactions.

ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Generally effective for a wide range of substrates.
Ligand (If using a ligand-free Pd source) PPh₃ or a Buchwald ligandCan improve catalyst stability and reactivity.
Base K₂CO₃ or Cs₂CO₃Milder bases that can reduce protodeboronation.
Solvent Toluene/water (4:1) or Dioxane/water (4:1)Biphasic systems are often effective.
Temperature 80-100 °CA good starting point for many Suzuki couplings.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst decomposition and homocoupling.

Note: These are general recommendations. The optimal conditions will depend on the specific coupling partner and should be determined empirically.

References

  • Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198. [Link]
  • Batey, R. A., & Thadani, A. N. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Synthesis, 2002(12), 1685-1715. [Link]
  • Adamczyk-Woźniak, A., Dąbrowski, M., & Sporzyński, A. (2007). A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][5][6]oxaboroles. Tetrahedron Letters, 48(33), 5829-5832. [Link]
  • Kwiecień, A., Dąbrowski, M., & Sporzyński, A. (2018). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. Journal of Fluorine Chemistry, 211, 126-134. [Link]
  • Reddit User Discussion. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • Adamczyk-Woźniak, A., & Sporzyński, A. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 119(5), 3341-3387. [Link]
  • Reddit User Discussion. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
  • Bumagin, N. A., Bykov, V. V., & Beletskaya, I. P. (1998). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 63(25), 9476-9483. [Link]
  • Wang, Y., & Zhang, W. (2015). Atroposelective Suzuki-Miyaura Coupling Reaction with Benzoxaboroles. Organic Letters, 17(12), 3030-3033. [Link]
  • PubMed. (2015, June 13). Atroposelective Suzuki-Miyaura Coupling Reaction with Benzoxaboroles. [Link]
  • Dąbrowski, M., & Sporzyński, A. (2015). Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. The Journal of Organic Chemistry, 80(12), 6219-6227. [Link]
  • Wiley. (n.d.).
  • Knochel, P., & Jones, P. (2006). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Tetrahedron Letters, 47(32), 5737-5739. [Link]
  • Chemdad. (n.d.). This compound. [Link]
  • Sporzyński, A., Dąbrowski, M., & Kwiecień, A. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(8), 433-439. [Link]
  • Sporzyński, A., Dąbrowski, M., & Kwiecień, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3456. [Link]
  • Hartwig, J. F., & Shekhar, S. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(2), 649-657. [Link]

Sources

Technical Support Center: High-Throughput Screening of Conditions for 2-Fluoro-3-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the high-throughput screening (HTS) of reaction conditions for 2-Fluoro-3-formylphenylboronic acid, a key building block in medicinal chemistry. This document is structured to address specific issues you may encounter, explaining the chemical principles behind our recommendations to empower your experimental design.

Section 1: Understanding Your Reagent: The Challenges of this compound

Before embarking on an HTS campaign, it's crucial to understand the inherent chemical properties of your specific boronic acid. This compound is an electron-deficient and sterically hindered substrate, which presents a unique set of challenges compared to simpler arylboronic acids.

  • Electronic Effects : Both the fluoro and formyl groups are strongly electron-withdrawing. This can impact the nucleophilicity of the boronic acid and its stability.

  • Steric Hindrance : The ortho-fluoro substituent can sterically hinder the approach of the boronic acid to the palladium catalyst during the transmetalation step of a Suzuki-Miyaura coupling.[1][2][3]

  • Protodeboronation : Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, an undesired side reaction where the C–B bond is cleaved and replaced by a C–H bond, especially under basic conditions.[4][5][6]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed in a question-and-answer format to directly address common problems encountered during HTS of Suzuki-Miyaura reactions involving this substrate.

Q1: My screening reactions show low to no conversion. Where should I start troubleshooting?

Low conversion is a common issue. A systematic approach is key to identifying the root cause.

A1: Initial Checks & Root Cause Analysis

  • Reagent Stability - The Prime Suspect : The most common failure mode for this class of boronic acid is degradation. Protodeboronation is a frequent culprit.[4][7]

    • Action : Use freshly sourced this compound. If the reagent has been stored for a long time, consider converting it to a more stable boronate ester (e.g., a pinacol ester) before screening. Boronic esters often exhibit greater stability.[8][9]

  • Atmosphere Control : Palladium(0) catalysts are highly sensitive to oxygen.

    • Action : Ensure your reaction plates are prepared and run under a strictly inert atmosphere (Nitrogen or Argon). All solvents must be thoroughly degassed.[9]

  • Catalyst/Ligand Choice : Electron-deficient substrates often require specific catalyst systems.

    • Action : Standard catalysts like Pd(PPh₃)₄ may be insufficient. Your screen should include modern, highly active catalysts that use bulky, electron-rich phosphine ligands (e.g., Buchwald or CataCXium ligands) or N-heterocyclic carbenes (NHCs). These ligands facilitate the rate-limiting oxidative addition step, especially with challenging substrates.[10][11][12]

Q2: I'm observing significant protodeboronation of my starting material. How can I minimize this side reaction?

A2: Mitigating Protodeboronation

Protodeboronation is the hydrolytic cleavage of the C-B bond and is a major pathway for yield loss with electron-deficient boronic acids.[4][13] The mechanism can be complex and is often influenced by the base, solvent, and temperature.[5][6]

  • Choice of Base : The strength and nature of the base are critical.

    • Explanation : Strong aqueous bases (like NaOH or KOH) can accelerate protodeboronation.[5][6] Milder bases are often preferred.

    • Recommendation : Screen a panel of bases. Include weaker inorganic bases like K₃PO₄ or Cs₂CO₃, and non-aqueous bases if your system allows. In some cases, fluoride-based bases like KF or CsF can be effective.[7][14]

  • Solvent System : Water content can be a double-edged sword.

    • Explanation : While some water is often necessary to solubilize the base and facilitate the catalytic cycle, excess water can promote protodeboronation.

    • Recommendation : Screen a range of solvent systems. Start with mixtures like dioxane/water or 2-MeTHF/water.[11][15] Systematically vary the water content (e.g., from 5% to 20%) to find the optimal balance.

  • Reaction Temperature : Higher temperatures can accelerate both the desired reaction and the undesired protodeboronation.

    • Recommendation : Run your initial screen at a moderate temperature (e.g., 60-80 °C). If yields are low, subsequent optimization screens can explore higher temperatures, but be mindful of the potential for increased degradation.

Q3: My yields are inconsistent across the 96-well plate. What could be causing this variability?

A3: Addressing HTS-Specific Variability

Inconsistent results in a plate format often point to experimental setup issues rather than the chemistry itself.

  • Edge Effects : The outer wells of a 96-well plate are more prone to evaporation than the inner wells, which can concentrate reagents and alter reaction kinetics.

    • Action : Avoid using the outermost wells for unique experiments. Instead, fill them with a standard reaction or with the reaction solvent to create a vapor barrier.[16]

  • Pipetting Accuracy : Small volume variations during HTS can lead to significant changes in stoichiometry and concentration.

    • Action : Use calibrated multichannel pipettes or automated liquid handlers. Ensure proper mixing in each well after reagent addition.[16][17]

  • Plate Sealing & Heating : Inadequate sealing can lead to solvent loss and cross-contamination. Uneven heating can cause variability.

    • Action : Use high-quality, chemically resistant plate seals. Ensure your plate heater provides uniform temperature distribution across the entire plate.

Section 3: Experimental Workflow & Protocols

High-Throughput Screening Workflow

The following diagram illustrates a logical workflow for screening and optimizing reaction conditions.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Optimization cluster_2 Output A Design Array: - 4-8 Catalysts - 4 Bases - 3 Solvent Systems B Prepare Stock Solutions (Substrates, Catalysts, Bases) A->B C Dispense Reagents into 96-Well Plate (Inert Atmosphere) B->C D Seal, Heat & Stir (e.g., 80°C, 12h) C->D E Quench & Dilute for Analysis D->E F Analyze via LC-MS (Yield/Conversion) E->F G Identify Top 3-5 'Hits' from Primary Screen F->G Data Analysis & Hit Picking H Design Focused Array: - Vary Temperature - Vary Concentration - Vary Stoichiometry G->H I Execute Focused Screen H->I J Confirm Optimal Conditions (Scale-up to 1-2 mL) I->J K Validated Reaction Conditions J->K Troubleshooting start Low Yield / No Reaction q1 Is Starting Material Consumed? start->q1 a1_yes Yes q1->a1_yes Significant consumption a1_no No q1->a1_no Little to no consumption q2 Is Protodeboronation Observed? a1_yes->q2 res2 Primary issue is Catalyst Inactivity a1_no->res2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no res1 Primary issue is Boronic Acid Stability a2_yes->res1 res3 Decomposition or Side Reactions a2_no->res3 sol1 Action: 1. Use milder base (K3PO4). 2. Reduce water content. 3. Use boronate ester. res1->sol1 sol2 Action: 1. Check inert atmosphere. 2. Screen more active ligands (e.g., Buchwald type). 3. Increase temperature. res2->sol2 sol3 Action: 1. Lower reaction temperature. 2. Analyze byproducts by MS to identify pathway. res3->sol3

Caption: A decision tree for troubleshooting failed Suzuki-Miyaura reactions.

References

  • Al-Zoubi, R. M. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Protodeboronation.
  • Li, Y., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Molecules.
  • Kim, J., et al. (2017). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry.
  • Welch, C. J., et al. (2019). High throughput analysis enables high throughput experimentation in pharmaceutical process research. Reaction Chemistry & Engineering.
  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society.
  • Li, Y., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Semantic Scholar.
  • Pekybio. (2023). Essential Tips For Using 96-Well Plates: A Practical Guide For Reliable Results.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • ZMS HealthBio. (n.d.). How to Use 96 Well Plate Properly.
  • Molecular Biology Products. (2023). 3 Tips For Overcoming 96 Deep Well Plate Mistakes.
  • Cheon, C.-H. (2013). Metal-Free Thermal Protodeboronation of ortho- and para-Phenol Boronic Acids in Wet DMSO. The Journal of Organic Chemistry.

Sources

Technical Support Center: Anhydrous Suzuki Coupling of 2-Fluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development professionals utilizing 2-Fluoro-3-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Given the unique electronic properties and inherent sensitivities of this substrate, achieving high yields and reproducibility necessitates a rigorous approach to reaction conditions, particularly the exclusion of water.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you navigate the challenges associated with this specific transformation.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound, with a focus on problems arising from residual moisture.

Q1: My reaction yield is low, and I'm observing significant formation of 2-fluorobenzaldehyde as a byproduct. What is the primary cause?

A1: The issue you are observing is almost certainly due to a competitive side reaction known as protodeboronation . This is a well-documented pathway where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[1][2]

Causality: Protodeboronation is highly dependent on the reaction conditions, and its rate is often accelerated by the presence of water (a proton source) and certain bases.[1][2] The mechanism can be complex, involving either acid or base catalysis.[1] For your specific substrate, this compound, the aromatic ring is rendered electron-deficient by the ortho-fluoro and meta-formyl substituents. Electron-deficient arylboronic acids are known to be particularly susceptible to base-mediated protodeboronation.[3]

Solution: The most effective strategy to suppress this side reaction is to employ strictly anhydrous conditions. This minimizes the availability of protons that drive the unwanted reaction. Using a boronic ester derivative, such as the pinacol ester (BPin), can also increase stability against protodeboronation.[4]

Q2: My reaction mixture turns black and appears to stall after a few hours, leaving unreacted starting material. Is this related to moisture?

A2: Yes, this is a classic sign of catalyst deactivation, and moisture can be a contributing factor. The active catalyst in a Suzuki coupling is a Palladium(0) species. This species is highly sensitive to both oxygen and, to a lesser extent, conditions that can degrade the supporting phosphine ligands.

Causality:

  • Oxidation: The primary cause of palladium black formation (elemental palladium crashing out of solution) is the oxidation of the active Pd(0) catalyst to inactive Pd(II) species by trace oxygen. While not directly caused by water, improper inerting techniques often go hand-in-hand with moisture contamination.

  • Ligand Degradation: Phosphine ligands, which are crucial for stabilizing the Pd(0) center, can be oxidized to phosphine oxides in the presence of trace oxygen and water, diminishing their ability to coordinate to the palladium.

  • Hydroxide Interference: In the presence of water and a strong base, palladium-hydroxide species can form, which can interfere with the catalytic cycle.

Solution:

  • Rigorous Degassing: Ensure your solvent and the reaction headspace are thoroughly deoxygenated. This is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes) or by using a series of freeze-pump-thaw cycles.[4][5]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire reaction setup and duration. Use of Schlenk line techniques or a glovebox is highly recommended.[6]

  • Use Anhydrous Reagents: Use freshly opened anhydrous solvents or solvents dried according to established procedures.[7][8][9][10]

Q3: I am getting inconsistent yields from batch to batch, even when I believe I'm following the same procedure. What could be the cause?

A3: Inconsistency is often a hallmark of uncontrolled variables, with trace water being the most common culprit in moisture-sensitive reactions.

Causality: The amount of water adsorbed onto glassware surfaces, dissolved in solvents, or present in reagents can vary significantly depending on ambient humidity and storage conditions.[7] Even minute differences in water content can have a dramatic impact on the rate of protodeboronation and overall catalyst stability, leading to fluctuating yields. The boronic acid itself is hygroscopic and moisture-sensitive.

Solution: Standardize Your Anhydrous Protocol. Implement a standardized, rigorous protocol for all anhydrous reactions. This includes:

  • Glassware Preparation: Always oven-dry glassware at >120 °C overnight or flame-dry it under vacuum immediately before use to remove adsorbed water.[6][7]

  • Solvent Handling: Use solvents from a solvent purification system or from freshly opened Sure/Seal™ bottles.[6] If drying your own, validate the water content.

  • Reagent Handling: Handle the this compound and other solid reagents in a glovebox or under a stream of inert gas. Do not leave bottles open to the atmosphere.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so important for this specific boronic acid when many Suzuki reactions are run in water?

A1: While it is true that many Suzuki-Miyaura protocols have been developed using aqueous solvent systems, the success of such conditions is highly substrate-dependent.[11][12][13] For this compound, the combination of its electronic properties and the presence of a reactive aldehyde group makes it particularly ill-suited for aqueous conditions. The primary advantage of anhydrous conditions is the significant reduction of water-mediated side reactions, most notably protodeboronation.[14] Given this substrate's predisposition to this side reaction, moving to a non-aqueous system is a critical step for optimization.

Q2: What is a boroxine and how does it relate to my boronic acid?

A2: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, which is the cyclic trimer anhydride of a boronic acid. Boronic acids, especially when stored or heated, can reversibly lose water to form their corresponding boroxines. The fact that commercial suppliers often note that this compound "contains varying amounts of Anhydride" indicates its high propensity to form a boroxine. While boroxines are often competent coupling partners in the Suzuki reaction, their presence underscores the substrate's inherent reactivity with water and the importance of controlling moisture content for stoichiometric accuracy and reproducibility.

Q3: How can I be certain my reaction is truly anhydrous?

A3: Achieving and verifying anhydrous conditions requires careful technique and, in some cases, analytical validation.

  • Procedural Rigor: The most practical method is to adhere strictly to established protocols for drying equipment and reagents. This includes using oven-dried glassware, anhydrous-grade solvents under an inert atmosphere, and properly dried reagents.[6][7]

  • Drying Agents: Solvents are commonly dried by passing them through activated alumina columns (solvent purification systems) or by storing them over activated molecular sieves (3Å or 4Å are common).[8][9][10][15]

  • Analytical Verification: For process development or troubleshooting, the water content of a solvent can be accurately measured using Karl Fischer titration, which can detect water at the parts-per-million (ppm) level.[16] More advanced NMR-based methods also exist for sensitive water detection.[16]

Visualizing the Chemistry

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_trans Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Intermediate (Ar-Pd(II)L₂-X) Pd0->OxAdd Ar-X Trans Transmetalation Intermediate (Ar-Pd(II)L₂-Ar') OxAdd->Trans Ar'-B(OR)₂ (Base Activated) Reduct Reductive Elimination Trans->Reduct Reduct->Pd0 Ar-Ar' (Product) Boronic Ar'B(OH)₂ Base Base (e.g., K₃PO₄) Boronate [Ar'B(OH)₃]⁻ Activated Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Protodeboronation Side Reaction

Protodeboronation cluster_reactants Reactants cluster_products Products BoronicAcid 2-Fluoro-3-formylphenyl- boronic acid Ar-B(OH)₂ SideProduct 2-Fluorobenzaldehyde (Side Product) Ar-H BoronicAcid->SideProduct  Protodeboronation (Unwanted Pathway) Water H₂O (Proton Source) Water->SideProduct BoricAcid B(OH)₃

Caption: Protodeboronation: an undesirable water-mediated side reaction.

Quantitative Impact of Anhydrous Conditions

The following table summarizes the potential outcomes when performing the Suzuki coupling of this compound under varying levels of moisture control.

Problem ObservedProbable Cause (Moisture-Related)Recommended SolutionExpected Outcome
Low Yield (<50%) Significant protodeboronation of the starting boronic acid.[1]Implement a fully anhydrous protocol; switch to a boronic ester.[4]Increased yield, minimized byproduct formation.
Stalled Reaction Catalyst deactivation; compromised ligands.Rigorous degassing of solvents and use of Schlenk/glovebox techniques.[6]Reaction proceeds to completion.
Poor Reproducibility Inconsistent levels of trace water in reagents and on glassware.[7]Standardize glassware drying and reagent handling procedures.Consistent, predictable yields between runs.
Complex Mixture Multiple side reactions (homocoupling, dehalogenation) exacerbated by catalyst instability.[2]Strict exclusion of both water and oxygen to maintain catalyst integrity.Cleaner reaction profile with fewer impurities.

Detailed Experimental Protocol: Anhydrous Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide under strictly anhydrous conditions.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, finely ground, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane or Toluene (5 mL)

Experimental Workflow Diagram

Workflow A 1. Preparation - Oven/flame-dry all glassware - Finely grind K₃PO₄ base B 2. Reaction Assembly - Add solids (ArBr, Boronic Acid, Base, Catalyst, Ligand) to Schlenk flask A->B C 3. Inert Atmosphere - Seal flask with septum - Evacuate and backfill with Argon/N₂ (3x) B->C D 4. Solvent Addition - Add anhydrous, degassed solvent via syringe C->D E 5. Reaction - Heat mixture to 80-110 °C - Stir vigorously D->E F 6. Monitoring & Work-up - Monitor by TLC/LC-MS - Cool, quench with water, extract, and purify E->F

Caption: Workflow for setting up a rigorous anhydrous Suzuki coupling reaction.

Step-by-Step Procedure:
  • Glassware and Reagent Preparation:

    • Place a Schlenk flask equipped with a magnetic stir bar in an oven (125 °C) overnight. Alternatively, assemble the glassware hot and flame-dry it under high vacuum, allowing it to cool under an inert atmosphere.[7]

    • The base, K₃PO₄, should be finely ground with a mortar and pestle and dried in an oven or under vacuum to remove any adsorbed water.

  • Reaction Setup (under Inert Atmosphere):

    • To the cooled, dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the dried K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

    • Quickly seal the flask with a rubber septum.

    • Connect the flask to a Schlenk line. Evacuate the flask carefully until the solids are "fluffy," then backfill with argon or nitrogen. Repeat this evacuate/backfill cycle three times to ensure a completely inert atmosphere.[2][17]

  • Solvent Addition and Reaction Execution:

    • Using a dry syringe, add 5 mL of anhydrous, degassed 1,4-dioxane (or toluene) to the flask. The solvent should be purged with argon for at least 20 minutes prior to use.

    • Place the flask in a preheated oil bath set to 100 °C.

    • Stir the reaction mixture vigorously to ensure good mixing of the heterogeneous components.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the limiting reagent is consumed (typically 2-24 hours).

    • Once complete, cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding 10 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

References

  • Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.
  • What is the proper way to set up a suzuki coupling? Reddit r/chemistry. [Link]
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
  • Protodeboron
  • Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure.
  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
  • How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. [Link]
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh Research Explorer. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • A Method for Detecting Water in Organic Solvents.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Drying Solvents. Chemistry LibreTexts. [Link]
  • Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. [Link]
  • Sustainable Ligand‐Free, Palladium‐Catalyzed Suzuki–Miyaura Reactions in Water: Insights into the Role of Base.
  • Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Semantic Scholar. [Link]
  • (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • How to Best Dry Solvents. YouTube. [Link]
  • Protodeboron
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Royal Society of Chemistry. [Link]
  • Why am I getting low yield for my Suzuki coupling reaction? Reddit r/chemistry. [Link]
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

Sources

Effect of temperature on 2-Fluoro-3-formylphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-3-formylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this versatile reagent. Here, we will move beyond simple protocols to explain the causality behind experimental choices, with a special focus on the critical, and often underestimated, role of temperature.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and use of this compound.

Q1: How should this compound be stored for optimal stability?

A: For long-term stability, this compound should be stored under an inert gas like nitrogen or argon at 2-8°C.[1][2] This reagent is a solid, typically a white to off-white powder or crystal, with a melting point of 100-105°C.[1][2][3] Storing it in a refrigerator minimizes the risk of thermal degradation and slows potential side reactions like dehydration, which can lead to the formation of boroxine anhydrides.

Q2: What is a good starting temperature for a Suzuki-Miyaura coupling reaction with this reagent?

A: A typical starting temperature range for Suzuki-Miyaura couplings involving substituted arylboronic acids is between 80–110°C.[4] However, the optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent. For a new system, it is advisable to start a small-scale reaction at around 80°C and monitor its progress. If the reaction is sluggish, the temperature can be incrementally increased.[5]

Q3: How significant is the risk of protodeboronation with this specific boronic acid, and how does temperature influence it?

A: The risk of protodeboronation—the undesired cleavage of the C–B bond, replacing it with a C–H bond—is a crucial consideration.[6] For arylboronic acids with electron-withdrawing groups, like the fluoro and formyl substituents on this reagent, the C–B bond can be more susceptible to cleavage under certain conditions.[7] Elevated temperatures, particularly in the presence of aqueous bases, can significantly accelerate the rate of protodeboronation.[6][7] While higher temperatures increase the desired reaction rate, they can disproportionately increase the rate of this key side reaction, leading to lower yields of the coupled product and formation of 2-fluorobenzaldehyde.[7]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments, focusing on the diagnostic role of temperature.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction is not progressing, and I'm recovering mostly starting material. I'm running the reaction at 70°C. Could temperature be the issue?

A: Yes, temperature is a primary suspect. The overall rate of the Suzuki-Miyaura catalytic cycle is highly temperature-dependent. Several steps, including the initial oxidative addition and the crucial transmetalation, have significant activation energy barriers that must be overcome.

Underlying Causes & Solutions:

  • Insufficient Catalyst Activation: Many palladium precatalysts require an initial reduction from Pd(II) to the catalytically active Pd(0) state, a process that is often temperature-dependent.[8] Similarly, the formation of the active catalytic species from a Pd(0) source can be slow at lower temperatures.

  • Slow Transmetalation: This is often the rate-limiting step. The transfer of the aryl group from boron to palladium requires the boronic acid to be activated by a base. Insufficient thermal energy can lead to a very slow transfer, stalling the catalytic cycle.

  • Substrate Reactivity: The combination of an electron-deficient boronic acid with a potentially electron-neutral or electron-rich aryl halide may require more thermal energy to drive the reaction forward.

Recommended Troubleshooting Protocol:

  • Action: Incrementally increase the reaction temperature. Set up parallel small-scale reactions at 80°C, 90°C, and 100°C.

  • Monitoring: Use TLC or LC-MS to monitor the consumption of the limiting reagent at 1-hour intervals.

  • Rationale: A systematic temperature screen will quickly reveal if the reaction is simply kinetically limited. Often, an increase of 20°C can dramatically increase the reaction rate and final yield.[5][9][10]


Table 1: Example Temperature Screening for a Suzuki-Miyaura Reaction

EntryTemperature (°C)Time (h)Conversion (%)Notes
1704<10%Starting materials recovered.
280445%Product formation observed.
390485%Significant improvement.
41002>95%Reaction is fast; monitor for side products.
Problem 2: Significant Formation of 2-Fluorobenzaldehyde Byproduct

Q: My reaction yields the desired product, but I'm also seeing a major byproduct identified as 2-fluorobenzaldehyde. I ran the reaction at 110°C to ensure it went to completion. What's causing this?

A: The formation of 2-fluorobenzaldehyde is a classic sign of protodeboronation.[6] While high temperatures can drive your main reaction to completion, they can also dramatically accelerate this destructive side pathway.

Underlying Causes & Solutions:

  • Thermally Accelerated Protodeboronation: This side reaction is highly sensitive to temperature. The combination of high heat, water (often present in solvents or as part of the base), and the electron-deficient nature of your boronic acid creates ideal conditions for this undesired reaction.[6][7]

  • Prolonged Reaction Time at High Temperature: Leaving a reaction at a high temperature for an extended period after the main coupling is complete will continue to promote the degradation of any remaining boronic acid.

Recommended Troubleshooting Protocol:

  • Action 1: Lower the Temperature. Based on your initial screening, identify the lowest temperature that provides an acceptable reaction rate (e.g., 85-95% conversion in 4-6 hours). A slightly longer reaction time at a lower temperature is often preferable to a fast reaction with significant byproduct formation.

  • Action 2: Minimize Water Content. While some water is often beneficial or necessary for Suzuki couplings, excessive amounts can promote protodeboronation. Use a well-defined solvent/water ratio (e.g., dioxane/H₂O 10:1) rather than solvents that are not anhydrous.[4]

  • Action 3: Use Boronic Esters. Consider converting the boronic acid to a more stable derivative, such as a MIDA boronate ester or a pinacol boronate. These derivatives provide a "slow release" of the boronic acid into the reaction medium, keeping its instantaneous concentration low and thus minimizing side reactions like protodeboronation.[6]

G start High 2-Fluorobenzaldehyde Byproduct? check_temp Is Reaction Temperature > 100°C? start->check_temp check_time Is Reaction Time Prolonged (>12h)? check_temp->check_time No sol_lower_temp Solution: Reduce Temperature to 80-90°C check_temp->sol_lower_temp Yes sol_monitor Solution: Monitor reaction and stop once complete check_time->sol_monitor Yes sol_ester Alternative: Use a stabilizing boronic ester (e.g., MIDA, pinacol) check_time->sol_ester No, but problem persists sol_lower_temp->sol_ester

Caption: Troubleshooting flowchart for protodeboronation.

Problem 3: Low Yield in Chan-Lam Coupling Reactions

Q: I am attempting a Chan-Lam C-N coupling with this compound and an aliphatic amine at room temperature, but the yield is very poor. I thought Chan-Lam couplings were supposed to work at room temperature.

A: While many Chan-Lam couplings can be performed at room temperature, the reaction's efficiency is highly substrate-dependent.[11][12][13] An electron-deficient boronic acid coupled with a simple aliphatic amine may require thermal energy to proceed efficiently.

Underlying Causes & Solutions:

  • Slow Reductive Elimination: The final step of the Chan-Lam cycle involves reductive elimination from a copper(III) intermediate to form the C-N bond.[12] This step can be slow at room temperature, especially without strongly coordinating ligands.

  • Competitive Homocoupling: A common side reaction in copper-catalyzed couplings is the homocoupling of the boronic acid to form a biaryl byproduct. This pathway can sometimes dominate at lower temperatures if the desired cross-coupling is too slow.

Recommended Troubleshooting Protocol:

  • Action: Gently Heat the Reaction. Increase the temperature to a moderate level, such as 50-80°C.[14] Many Chan-Lam procedures utilize elevated temperatures to achieve good yields in reasonable timeframes.[15]

  • Rationale: Heating provides the necessary energy to facilitate the key bond-forming reductive elimination step from the copper center, outcompeting slower side reactions. Unlike palladium-catalyzed reactions which often require high heat, even mild heating can be very effective for copper catalysis.[13]

G A Ar-B(OH)₂ C [Ar-Cu(III)-NHR] A->C Transmetalation B R-NH₂ B->C Cu Cu(II) Cu->C D Ar-NHR C->D Reductive Elimination Heat Δ (Temperature) Heat->C Accelerates

Caption: Simplified Chan-Lam cycle highlighting the temperature-sensitive step.

References

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids.RSC Advances. [Link]
  • Protodeboron
  • Chan-Lam Coupling: Mechanism & Examples.NROChemistry. [Link]
  • Chan-Lam Coupling.Organic Chemistry Portal. [Link]
  • Tomota, K., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature.Australian Journal of Chemistry. [Link]
  • Campos, P. J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Protodeboron
  • Gharib, A., et al. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs. [Link]
  • Chan–Lam coupling.Wikipedia. [Link]
  • This compound.Chongqing Chemdad Co.[Link]
  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.Journal of the American Chemical Society. [Link]
  • Borhade, A. V. & Shinde, D. R. (2019). The effect of various temperatures on the Suzuki coupling reaction.
  • Vantourout, J. C., et al. (2019). Chan-Lam cross-coupling reaction based on the Cu2S/TMEDA system.
  • Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a.
  • Optimization of reaction conditions and control experiments for room-temperature Suzuki- Miyaura coupling reaction.
  • Struggling with Suzuki Reaction.Reddit. [Link]
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts. [Link]
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|.ChemOrgChem - YouTube. [Link]
  • and also a recent work showed a successful cross-coupling reaction of...
  • Li, J., et al. (2012). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.Applied Organometallic Chemistry. [Link]
  • Thermal Stability of Highly Fluorinated Phosphonium Salts.TA Instruments. [Link]
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Cross coupling reactions of arylboronic acid.

Sources

Technical Support Center: Advanced Strategies for Suzuki Coupling with 2-Fluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the sterically hindered and electronically demanding substrate, 2-Fluoro-3-formylphenylboronic acid . The unique substitution pattern of this reagent presents distinct challenges, primarily concerning reaction efficiency and competing side reactions. This document provides in-depth, question-and-answer-based troubleshooting guides, proven protocols, and mechanistic insights to help you navigate these complexities and achieve successful outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with this compound so challenging?

A1: The difficulty arises from a combination of adverse steric and electronic factors. The boronic acid has two ortho-substituents: a fluoro and a formyl group. This significant steric bulk around the carbon-boron bond can severely impede the transmetalation step, which is often the rate-limiting step in the Suzuki catalytic cycle.[1] Electronically, the strongly withdrawing formyl group makes the boronic acid highly susceptible to a common failure mode known as protodeboronation, where the boronic acid moiety is cleaved and replaced by a hydrogen atom before the desired cross-coupling can occur.[2][3]

Q2: What is the primary role of the phosphine ligand in overcoming these challenges?

A2: The ligand is arguably the most critical component for a successful reaction with this substrate. A well-chosen ligand influences all key steps of the catalytic cycle. For this specific challenge, the ligand must:

  • Promote Fast Oxidative Addition: The ligand's electron-donating properties help form a highly reactive, monoligated L-Pd(0) species that readily undergoes oxidative addition with the aryl halide coupling partner.[4][5]

  • Facilitate Transmetalation: The ligand's steric bulk can help create a coordinatively unsaturated palladium center, which is necessary for the boronic acid to approach and engage in transmetalation.

  • Accelerate Reductive Elimination: Bulky, electron-rich ligands are known to significantly speed up the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[6] By increasing the overall catalytic turnover rate, a good ligand ensures that the cross-coupling outpaces the competing protodeboronation side reaction.[3]

Q3: What is protodeboronation and why is my boronic acid particularly susceptible to it?

A3: Protodeboronation is a side reaction where a proton source (often water in the reaction mixture) cleaves the C-B bond of the boronic acid, converting it back to the corresponding arene (in this case, 2-fluoro-3-formylbenzene).[2] This process is typically base-catalyzed and is accelerated in boronic acids bearing electron-withdrawing groups, like the formyl group on your substrate.[3][7] These groups increase the acidity of the boronic acid, favoring the formation of the boronate anion, which is more prone to protonolysis. If the main catalytic cycle is slow due to steric hindrance, protodeboronation can become the dominant pathway, leading to low or no yield of the desired product.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My reaction shows low or no conversion of the starting aryl halide.

This is a common issue indicating a problem with the catalytic cycle's efficiency.

Q: I see mostly unreacted starting materials. What is the likely cause?

A: This often points to an issue with one of the three key steps in the catalytic cycle: oxidative addition, transmetalation, or catalyst deactivation.

Solutions & Diagnostic Workflow:

// Nodes Start [label="Low / No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Slow Transmetalation\n(Steric Hindrance)", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Catalyst Inactivity/\nDecomposition", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Inefficient\nOxidative Addition", fillcolor="#FBBC05", fontcolor="#202124"]; Sol1 [label="Switch to Bulky, Electron-Rich\nBiarylphosphine Ligand\n(e.g., SPhos, RuPhos, XPhos)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol2 [label="Use a Weaker, Non-Coordinating Base\n(e.g., K3PO4, Cs2CO3)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol3 [label="Use a Palladium Precatalyst\n(e.g., XPhos Pd G3)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol4 [label="Ensure Rigorous Degassing\n(Inert Atmosphere)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol5 [label="Screen Different Solvents\n(e.g., Toluene, Dioxane, CPME)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol6 [label="Increase Ligand:Pd Ratio\n(e.g., 2:1)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> Cause1 [label="Most Likely Cause"]; Start -> Cause2; Start -> Cause3;

Cause1 -> Sol1; Cause1 -> Sol2; Cause1 -> Sol5;

Cause2 -> Sol3; Cause2 -> Sol4; Cause2 -> Sol6;

Cause3 -> Sol1; Cause3 -> Sol3; } ax Caption: Troubleshooting workflow for low conversion.

  • Assess the Ligand: Standard ligands like PPh₃ are often ineffective for sterically demanding substrates. The key is to use bulky, electron-rich biaryl monophosphine ligands (often called "Buchwald ligands").[5] These ligands promote the formation of a highly reactive monoligated palladium species, which is crucial for coupling hindered partners.[4]

  • Evaluate the Base: Strong bases like NaOH or alkoxides can accelerate both the desired reaction and the undesired protodeboronation. A weaker, non-coordinating base like K₃PO₄ or Cs₂CO₃ is often superior. These bases are effective in the transmetalation step without being overly harsh on the sensitive boronic acid.[8]

  • Check the Catalyst Source: If you are using a simple source like Pd(OAc)₂ or Pd₂(dba)₃, ensure it is of high quality. Better yet, use a modern, well-defined palladium precatalyst (e.g., XPhos Pd G3). These precatalysts generate the active LPd(0) species reliably and rapidly, which can be critical for outcompeting boronic acid decomposition.[3]

  • Ensure an Inert Atmosphere: The presence of oxygen can lead to the oxidation of phosphine ligands and the formation of palladium black (inactive palladium), killing the catalyst.[9] Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.

Problem 2: My boronic acid is consumed, but I get very little product. I see a significant amount of 2-fluorobenzaldehyde.

This is a classic symptom of protodeboronation outcompeting the Suzuki coupling.

Q: How can I minimize protodeboronation?

A: The strategy is to accelerate the Suzuki catalytic cycle so that it occurs much faster than the C-B bond cleavage.

Key Solutions:

  • Ligand Choice is Paramount: This cannot be overstated. A highly active ligand system is your best defense. Ligands like RuPhos , XPhos , or SPhos are designed to accelerate the rate-limiting steps for challenging substrates.[5][10] Their steric bulk and electron-donating ability speed up reductive elimination, increasing overall catalyst turnover.

  • Use Anhydrous Conditions (If Possible): While many Suzuki protocols use aqueous base, water is the proton source for protodeboronation.[8] Using an anhydrous base like K₃PO₄ in a dry solvent (e.g., dry toluene or CPME) can significantly suppress this side reaction.[11]

  • Minimize Reaction Time and Temperature: Do not run the reaction longer than necessary. Monitor the reaction by TLC or LC-MS and work it up as soon as the aryl halide is consumed. Higher temperatures can accelerate both the desired reaction and protodeboronation; screen temperatures (e.g., 80-100 °C) to find an optimal balance.[8]

  • Consider a Boronic Ester: If protodeboronation remains intractable, converting the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate, can be an effective strategy. These esters are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[7][12]

// Nodes BA [label="Ar-B(OH)2\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Boronate [label="Ar-B(OH)3-\n(Boronate Anion)", fillcolor="#FBBC05", fontcolor="#202124"]; Arene [label="Ar-H\n(Protodeboronated Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O [label="H2O\n(Proton Source)", shape=ellipse, style=dashed, color="#5F6368"]; Base [label="Base (e.g., OH-)", shape=ellipse, style=dashed, color="#5F6368"];

// Edges Base -> BA [dir=none]; BA -> Boronate [label="Fast Equilibrium"]; Boronate -> Arene [label="Rate-Limiting\nProtonolysis", color="#EA4335", style=bold]; H2O -> Boronate [dir=none]; } ax Caption: The base-catalyzed protodeboronation pathway.

Ligand Selection & Performance Comparison

The choice of ligand is the most critical variable. For this substrate, bulky, electron-rich dialkylbiaryl phosphines are the state-of-the-art.[5][13][14] Below is a comparison of common high-performance ligands.

Ligand ClassSpecific LigandKey FeaturesExpected Performance with this compound
Biaryl Phosphines SPhos Moderately bulky, highly electron-donating. Excellent general ligand.Good to Excellent. Often a great starting point for challenging couplings due to its high activity.[5]
XPhos Very bulky and electron-rich. Creates a highly active monoligated catalyst.Excellent. The large steric profile is well-suited for coupling hindered substrates and accelerating reductive elimination.
RuPhos Features a bulky diisopropylphenyl group. Known to be highly effective for hindered substrates.Excellent. Often shows superior performance in cases where other ligands fail, particularly with sterically demanding partners.[15]
Ferrocenyl Phosphines cataCXium® A Air-stable, bulky di-adamantylphosphine ligand.Good. Can be a robust alternative, though biaryl phosphines are often the first choice for this specific challenge.
Triphenylphosphine PPh₃ Traditional, less bulky, less electron-donating.Poor to Fair. Generally not active enough for such a sterically and electronically challenging substrate. Likely to result in low yields and significant protodeboronation.

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization of temperature and reaction time is recommended.

Materials:
  • Aryl Bromide (1.0 eq)

  • This compound (1.5 eq)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, if not using a precatalyst, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • Anhydrous Toluene or CPME (to make a ~0.1 M solution)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

Procedure:
  • Reaction Setup: In a glovebox or under a positive flow of argon, add the aryl bromide (1.0 eq), this compound (1.5 eq), finely ground K₃PO₄ (3.0 eq), and the palladium precatalyst (0.02 eq) to the oven-dried reaction vial.

  • Solvent Addition: Add anhydrous toluene or CPME via syringe to the vial.

  • Degassing: If the setup was done outside a glovebox, seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the consumption of the aryl bromide by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Work-up: Once the aryl bromide is consumed (or after 24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mechanistic Overview: The Role of the Ligand

The Suzuki-Miyaura catalytic cycle consists of three primary steps. The choice of a bulky, electron-rich ligand (L) is crucial for navigating the challenges posed by substrates like this compound.

// Nodes Pd0 [label="L-Pd(0)\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_OA [label="Ar-Pd(II)-X(L)\nOxidative Addition Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_TM [label="Ar-Pd(II)-Ar'(L)\nTransmetalation Complex", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for labels OA_label [label="Oxidative\nAddition", shape=plaintext, fontcolor="#34A853"]; TM_label [label="Transmetalation\n(Often Rate-Limiting)", shape=plaintext, fontcolor="#EA4335"]; RE_label [label="Reductive\nElimination", shape=plaintext, fontcolor="#34A853"];

// Edges Pd0 -> OA_label [arrowhead=none]; OA_label -> PdII_OA [label=" + Ar-X"]; PdII_OA -> TM_label [arrowhead=none]; TM_label -> PdII_TM [label=" + Ar'-B(OH)2\n+ Base"]; PdII_TM -> RE_label [arrowhead=none]; RE_label -> Pd0 [label=" + Ar-Ar'"]; } ax Caption: The pivotal role of the ligand (L) in the Suzuki catalytic cycle.

  • Oxidative Addition: Bulky ligands (L) favor a monoligated Pd(0) species, which is highly reactive towards the aryl halide (Ar-X).[4]

  • Transmetalation: This step is hindered by the ortho-substituents on the boronic acid (Ar'-B(OH)₂). An effective ligand helps create space at the metal center for the boronate to coordinate and transfer its aryl group.

  • Reductive Elimination: This is the product-forming step. Bulky, electron-donating ligands dramatically accelerate this step, preventing catalyst decomposition and ensuring high turnover.[6]

By optimizing your choice of ligand and reaction conditions based on these principles, you can successfully employ challenging substrates like this compound in your synthetic campaigns.

References

  • Gildner, P. G., & Colacot, T. J. (2015). A Decade of Development in Palladium-Catalyzed Cross-Coupling. Organometallics, 34(23), 5497–5508. [Link]
  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
  • Lamola, J. L., Moshapoa, P. T., Holzapfel, C. W., & Maumela, M. C. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(46), 28839-28848. [Link]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C−C and C−N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Maumela, M. C., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Chemical Society Reviews, 43(1), 412–443. [Link]
  • Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(7), 1162–1163. [Link]
  • Wikipedia. (2023).
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]
  • Reddy, V. P., et al. (2003). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry. [Link]
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17096–17112. [Link]
  • Liu, C., et al. (2020). Room Temperature Anhydrous Suzuki–Miyaura Polymerization Enabled by C−S Bond Activation.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
  • ResearchGate. (2021). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
  • Dreher, S. D., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions? [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl)boronic acids and esters. Scholarship @ Claremont. [Link]

Sources

Overcoming steric hindrance with 2-Fluoro-3-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-3-formylphenylboronic acid (CAS 849061-98-9). This document is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this versatile reagent. Its distinct substitution pattern—an ortho-fluorine and a meta-formyl group—creates significant steric and electronic effects that require careful consideration in reaction design. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve optimal results in your synthetic endeavors.

Part 1: Troubleshooting Guide - Overcoming Common Hurdles

This section addresses specific experimental failures in a question-and-answer format, focusing on the causality behind the proposed solutions.

Problem 1: Low to No Yield in Suzuki-Miyaura Coupling with a Hindered Aryl Halide.

Question: I am attempting a Suzuki-Miyaura coupling between this compound and a di-ortho-substituted aryl bromide. My standard conditions (Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O) are failing. What is the likely cause and how can I fix it?

Answer:

This is a classic case of severe steric hindrance. The combination of the ortho-fluorine on the boronic acid and the ortho-substituents on your aryl halide creates a formidable steric barrier around the reaction centers. This congestion critically impedes two key steps in the catalytic cycle: oxidative addition and reductive elimination.

  • Causality: The tetrakis(triphenylphosphine)palladium(0) catalyst is too bulky. For oxidative addition to occur, the aryl halide must approach the palladium center. With hindered substrates, the multiple triphenylphosphine ligands prevent this approach. Similarly, the final C-C bond-forming step, reductive elimination, is also slowed by the steric clash between the bulky groups on the palladium intermediate.

Solutions & Scientific Rationale:

  • Switch to a Bulky, Electron-Rich Monophosphine Ligand: This is the most critical modification.[1] Standard ligands like triphenylphosphine are often ineffective for hindered substrates.[1]

    • Recommended Ligands: Biaryl phosphine ligands (often called Buchwald ligands) such as SPhos, RuPhos, and XPhos are excellent starting points.[1] For exceptionally challenging couplings leading to tetra-ortho-substituted biaryls, specialized ligands may be required.[1]

    • Why it Works: These ligands are designed to be bulky and electron-rich. Their large size promotes the formation of a highly reactive, monoligated "L₁Pd(0)" species.[2] This coordinatively unsaturated intermediate is less crowded, creating an open site for the hindered aryl halide to undergo oxidative addition.[2][3] The ligand's strong electron-donating nature also increases the nucleophilicity of the palladium center, further lowering the activation energy for this key step.[3]

  • Employ a Stronger, Non-Aqueous Base:

    • Recommended Bases: Potassium phosphate (K₃PO₄ ) is a reliable choice for many hindered couplings.[1] Stronger bases like potassium tert-butoxide (t-BuOK ) can also be effective, particularly with less reactive aryl chlorides.[1][4]

    • Why it Works: A strong base is crucial for the transmetalation step, where the boronic acid transfers its aryl group to the palladium center. In hindered systems, this step can be slow. Using a finely powdered, anhydrous base like K₃PO₄ in an aprotic solvent like dioxane or toluene can accelerate this process and minimize side reactions like protodeboronation (hydrolysis of the boronic acid).[5]

  • Increase Reaction Temperature:

    • Recommendation: If the reaction is sluggish at 80 °C, consider increasing the temperature to 100-140 °C by switching to a higher-boiling solvent like xylenes.[1] Microwave irradiation is another powerful tool for rapidly reaching and maintaining high temperatures, often reducing reaction times significantly.[4]

    • Why it Works: Sterically hindered reactions have higher activation energy barriers. Providing more thermal energy helps the reacting molecules overcome these barriers, increasing the rate of the sluggish catalytic steps.

Problem 2: Significant Protodeboronation of this compound.

Question: My reaction mixture shows a significant amount of 1-fluoro-2-formylbenzene, indicating that my boronic acid is being hydrolyzed. How can I prevent this side reaction?

Answer:

Protodeboronation is a common side reaction for boronic acids, especially those that are electronically activated or unstable under the reaction conditions.[6] The presence of water and certain bases can facilitate the cleavage of the C-B bond.

Solutions & Scientific Rationale:

  • Use Anhydrous Conditions:

    • Recommendation: Switch to a rigorously anhydrous solvent (e.g., dry toluene or dioxane) and use an anhydrous base like K₃PO₄ or Cs₂CO₃.[5] Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).

    • Why it Works: Water is a reactant in the protodeboronation pathway. By minimizing its presence, you directly inhibit this undesired reaction.

  • Modify the Base:

    • Recommendation: If using aqueous carbonate or hydroxide bases, switch to a phosphate (K₃PO₄) or fluoride (CsF) base under anhydrous conditions.

    • Why it Works: While the exact mechanism is complex, stronger bases in aqueous media can accelerate hydrolysis. K₃PO₄ provides sufficient basicity for the catalytic cycle while being less prone to promoting protodeboronation compared to hydroxides, especially under anhydrous conditions.[5]

  • Use a Boronic Acid Surrogate:

    • Recommendation: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA boronate, or trifluoroborate salt (BF₃K).[5][6]

    • Why it Works: These derivatives protect the boronic acid moiety. They are generally more stable to hydrolysis and release the boronic acid in situ under the reaction conditions, keeping the concentration of the free, sensitive boronic acid low at any given time.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do the ortho-fluoro and meta-formyl substituents influence the reactivity of this boronic acid?

The two substituents have distinct and combined effects:

  • Ortho-Fluoro Group: The primary effect is steric hindrance, as discussed in the troubleshooting section.[7] Electronically, fluorine is an inductively withdrawing group, which can increase the Lewis acidity of the boron center.[8] This increased acidity can sometimes facilitate the formation of the boronate species required for transmetalation.

  • Meta-Formyl Group: As a strong electron-withdrawing group, the formyl substituent makes the phenyl ring electron-deficient. In Suzuki couplings, electron-deficient boronic acids can sometimes be challenging partners. However, the formyl group's oxygen can also engage in an intramolecular interaction with the boron atom, influencing its properties.[9][10]

  • Combined "Ortho Effect": The presence of a substituent at the ortho position forces the boronic acid group (-B(OH)₂) to twist out of the plane of the benzene ring.[7] This steric effect inhibits resonance between the boron center and the aromatic ring, which can alter its electronic properties and reactivity compared to its meta and para isomers.[7][11]

Q2: What is the recommended catalyst system for coupling this boronic acid with an unactivated aryl chloride?

Coupling with aryl chlorides is significantly more challenging than with bromides or iodides because the C-Cl bond is much stronger and less reactive.[3] Standard catalysts will likely fail.

  • Catalyst/Ligand: You will need a highly active catalyst system. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically demanding, electron-rich phosphine ligand is essential.[3] XPhos, SPhos, or N-heterocyclic carbene (NHC) ligands are highly recommended for this purpose.[1][4] These ligands are potent σ-donors that increase the electron density on the palladium, making it more nucleophilic and capable of breaking the strong C-Cl bond during oxidative addition.[3][12]

  • Base/Solvent: A strong base such as t-BuOK or K₃PO₄ is typically required.[1][4] The reaction should be run in an anhydrous aprotic solvent like dioxane or toluene at elevated temperatures (e.g., >100 °C).[1]

Q3: Can I store this compound in solution? What are the optimal storage conditions?

It is strongly recommended not to store boronic acids in solution for extended periods, as this can lead to decomposition. For long-term storage, the compound should be kept as a solid in a tightly sealed container, protected from light and moisture, and stored in a refrigerator or freezer under an inert atmosphere.[13] The melting point is 100-105 °C.[14]

Part 3: Experimental Protocols & Data

Protocol: Optimized Suzuki-Miyaura Coupling for a Hindered Substrate

This general protocol is a starting point for the coupling of this compound with a sterically hindered aryl bromide.

Reaction Setup:

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the hindered aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and finely powdered anhydrous potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).

  • Add the palladium precatalyst and ligand. For example, XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Seal the vessel with a rubber septum or cap.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

Solvent Addition & Reaction: 5. Under a positive pressure of inert gas, add 5-10 mL of degassed, anhydrous 1,4-dioxane via syringe. 6. Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. 7. Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.[15]

Workup: 8. After completion, cool the reaction to room temperature. 9. Dilute the mixture with ethyl acetate and water. 10. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. 11. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purify the crude product by flash column chromatography.

Table 1: Ligand and Base Selection Guide for Hindered Suzuki Couplings

This table summarizes common starting conditions for optimizing a challenging Suzuki coupling reaction involving sterically demanding substrates.

Challenge LevelCoupling PartnerRecommended Ligand(s)Recommended Base(s)Typical Solvent(s)
Moderate Hindered Aryl BromideSPhos, XPhosK₃PO₄, K₂CO₃Toluene, Dioxane
High Hindered Aryl ChlorideXPhos, RuPhos, NHCsK₃PO₄, t-BuOKDioxane, Toluene
Very High Tetra-ortho-substitutionSpecialized BiarylphosphinesK₃PO₄, Cs₂CO₃Xylenes, Dioxane

Data synthesized from literature sources.[1][4][5][16]

Part 4: Visualizing the Solution

Diagram 1: Troubleshooting Workflow for Low Yield

The following diagram outlines a logical decision-making process for troubleshooting a low-yielding Suzuki-Miyaura coupling reaction with a hindered substrate.

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Is the Catalyst System Appropriate for Hindered Substrates? Start->Check_Catalyst Use_Standard_Pd Using Pd(PPh₃)₄ or similar standard catalyst? Check_Catalyst->Use_Standard_Pd Switch_Ligand ACTION: Switch to Bulky Biarylphosphine (e.g., XPhos, SPhos) or NHC Ligand Use_Standard_Pd->Switch_Ligand Yes Check_Base Is the Base/Solvent Combination Optimal? Use_Standard_Pd->Check_Base No Switch_Ligand->Check_Base Aqueous_Base Using aqueous base (e.g., aq. K₂CO₃)? Check_Base->Aqueous_Base Switch_Base ACTION: Use Anhydrous Base (e.g., K₃PO₄) in Aprotic Solvent (e.g., Dioxane) Aqueous_Base->Switch_Base Yes Check_Temp Is the Reaction Temperature Sufficient? Aqueous_Base->Check_Temp No Switch_Base->Check_Temp Low_Temp Running at < 100 °C? Check_Temp->Low_Temp Increase_Temp ACTION: Increase Temperature (100-140 °C) or use Microwave Irradiation Low_Temp->Increase_Temp Yes Final_Check Re-evaluate Substrate Purity and Inert Atmosphere Low_Temp->Final_Check No Increase_Temp->Final_Check

Caption: A decision tree for optimizing hindered Suzuki couplings.

Diagram 2: The Role of Bulky Ligands in the Catalytic Cycle

This diagram illustrates how bulky monophosphine ligands facilitate the crucial oxidative addition step in the Suzuki-Miyaura catalytic cycle, which is often the rate-limiting step for hindered substrates.

Catalytic_Cycle cluster_OA cluster_TM cluster_RE Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex label_OA Oxidative Addition TM_Complex L-Pd(II)(Ar)(Ar') OA_Complex->TM_Complex label_TM Transmetalation label_hindrance Steric Hindrance is a major barrier here. Bulky Ligand 'L' opens access to Pd center. OA_Complex->label_hindrance Product Ar-Ar' (Product) TM_Complex->Product label_RE Reductive Elimination Product->Pd0 Catalyst Regeneration Ar'-B(OH)₂ Ar'-B(OH)₂ Ar'-B(OH)₂->TM_Complex Base Base Base->TM_Complex Ar-X Ar-X Ar-X->OA_Complex Hindered Aryl Halide

Caption: The Suzuki cycle, highlighting the oxidative addition step.

References

  • Technical Support Center: Suzuki Reactions with Sterically Hindered Substr
  • The influence of ortho-substituents on the properties of phenylboronic acids.
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a.
  • An Efficient Synthesis of Sterically Hindered Arylboronic Acids.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health (NIH). [Link]
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Institutes of Health (NIH). [Link]
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Royal Society of Chemistry. [Link]
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria.
  • Ortho effect. Wikipedia. [Link]
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). [Link]
  • Capturing the Hybrid Palladium(I)-Radical Pair in Sterically Encumbered Xantphos-Palladium Compounds. ChemRxiv.
  • Benchmarking Suzuki Couplings: A Comparative Guide for (2-Fluoro-3,5-diformylphenyl)boronic acid. Benchchem.
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complex
  • Ortho-effect in substituted aromatic acids and bases. Chemistry Stack Exchange. [Link]

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Validation & Comparative

A Comparative Guide to the Mass Spectrometry of Compounds Synthesized from 2-Fluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and advanced materials.[1] The use of substituted phenylboronic acids as coupling partners allows for the introduction of diverse functionalities that can profoundly influence the physicochemical and pharmacological properties of the final compounds. Among these, 2-Fluoro-3-formylphenylboronic acid is a particularly valuable building block, offering the combined electronic effects of a fluorine atom and a reactive formyl group.

This guide provides an in-depth technical comparison of mass spectrometry techniques for the characterization of compounds synthesized from this compound. We will explore the nuances of analyzing these unique molecules, from the selection of appropriate ionization methods to the interpretation of their fragmentation patterns, supported by established principles and experimental insights.

The Synthetic Foundation: A Representative Suzuki-Miyaura Coupling

To contextualize the mass spectrometric analysis, we will consider a representative Suzuki-Miyaura coupling reaction between this compound and a common coupling partner, 4-bromoanisole. This reaction would yield 2'-Fluoro-4-methoxy-3'-formylbiphenyl, a molecule possessing the key structural features of interest: a biaryl core, a fluorine substituent, a formyl group, and a methoxy group.

While a specific literature procedure for this exact reaction is not detailed here, a general and robust protocol for such a transformation can be outlined based on established methodologies for Suzuki-Miyaura couplings.[1][2]

Experimental Protocol: Synthesis of 2'-Fluoro-4-methoxy-3'-formylbiphenyl

Materials:

  • This compound (1.2 equiv.)

  • 4-Bromoanisole (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Toluene/Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 4-bromoanisole, palladium(II) acetate, SPhos, and potassium carbonate.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2'-Fluoro-4-methoxy-3'-formylbiphenyl.

fragmentation_pathway M_H [M+H]⁺ m/z 231.2 M_H_minus_CHO [M+H - CHO]⁺ m/z 202.2 M_H->M_H_minus_CHO - CHO (29 Da) M_H_minus_CH3 [M+H - CH₃]⁺ m/z 216.2 M_H->M_H_minus_CH3 - CH₃ (15 Da) M_H_minus_H [M+H - H]⁺ m/z 230.2 M_H->M_H_minus_H - H M_H_minus_H_minus_CO [M+H - H - CO]⁺ m/z 202.2 M_H_minus_H->M_H_minus_H_minus_CO - CO (28 Da)

Caption: Plausible fragmentation pathways for protonated 2'-Fluoro-4-methoxy-3'-formylbiphenyl.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for confirming molecular weight and elucidating structure through fragmentation, a comprehensive characterization relies on orthogonal techniques.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), structural information from fragmentation.High sensitivity, requires minimal sample, rapid analysis.Isomers may not be distinguishable by MS alone, detailed connectivity information is limited.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including atom connectivity, stereochemistry, and conformation.Provides unambiguous structure elucidation.Lower sensitivity than MS, requires larger sample amounts, longer acquisition times.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-F, C-O).Rapid and non-destructive.Provides limited information on the overall molecular structure.

For the structural confirmation of 2'-Fluoro-4-methoxy-3'-formylbiphenyl, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be indispensable. ¹⁹F NMR is particularly useful for confirming the incorporation of fluorine into the molecule. [3][4]

Conclusion

The mass spectrometric analysis of compounds synthesized from this compound requires a nuanced approach. The choice of ionization source, either ESI or APCI, will depend on the specific properties of the synthesized molecule, with a combined approach often yielding the most comprehensive data. Tandem mass spectrometry is essential for structural elucidation, and the expected fragmentation patterns, including the loss of the formyl and methyl groups, provide key diagnostic information. For unambiguous structure determination, mass spectrometry should be used in conjunction with other analytical techniques, most notably NMR spectroscopy. This integrated analytical workflow ensures the confident characterization of these synthetically important molecules.

References

  • Analysis of derivatized biogenic aldehydes by LC tandem mass spectrometry. PubMed.
  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI.
  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... ResearchGate.
  • Discovery of biaryl macrocyclic peptides with C-terminal β-amino-α-keto acid groups. bioRxiv.
  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH.
  • Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry.
  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Universität Halle.
  • Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. NIH.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. NIH.
  • MASS SPECTROMETRY OF FATTY ALDEHYDES. PMC - PubMed Central - NIH.
  • Chemical Structure Elucidation from Mass Spectrometry by Matching Substructures. arXiv.
  • A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. Springer.
  • Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Wellington Laboratories.
  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI.
  • Synthesis, characterisation and crystal structures of two bi-oxadiazole derivatives featuring the trifluoromethyl group. PubMed.

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A Comparative Guide to the Reactivity of 2-Fluoro-3-formylphenylboronic Acid Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, substituted phenylboronic acids are indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the efficient construction of complex biaryl scaffolds.[1][2][3] Among these valuable reagents, isomers of fluoro-formylphenylboronic acid offer a unique combination of functionalities: a fluorine atom, which can enhance metabolic stability and binding affinity; a formyl group, a versatile handle for further synthetic transformations; and the boronic acid moiety, the key player in the coupling reaction.

However, not all isomers are created equal. The relative positions of the fluoro and formyl substituents on the phenyl ring profoundly influence the electronic and steric environment of the boronic acid group. This, in turn, dictates the reactivity of the molecule, affecting reaction rates, yields, and even the feasibility of a desired transformation.[4][5][6] This guide provides an in-depth comparison of the reactivity of four isomers of fluoro-formylphenylboronic acid, with a focus on 2-Fluoro-3-formylphenylboronic acid, to empower researchers in making informed decisions for their synthetic strategies.

Understanding the Factors Governing Reactivity

The reactivity of a phenylboronic acid in a Suzuki-Miyaura coupling is primarily governed by two factors:

  • Electronic Effects: The electron density at the boron center is crucial. Electron-withdrawing groups (EWGs) such as fluoro and formyl groups increase the Lewis acidity of the boronic acid.[7][8][9] This enhanced acidity can facilitate the transmetalation step in the catalytic cycle, which is often rate-limiting.[10][11] The inductive effect of a fluorine atom is electron-withdrawing, while its resonance effect is electron-donating. The net electronic effect depends on its position relative to the boronic acid. The formyl group is a strong electron-withdrawing group through both induction and resonance.

  • Steric Hindrance: The presence of bulky groups ortho to the boronic acid can physically impede the approach of the palladium catalyst, slowing down the reaction.[12][13][14][15] This "ortho effect" can be a significant determinant of reactivity.[14][16][17]

The Isomers Under Investigation

This guide will compare the following four isomers:

  • This compound

  • 3-Fluoro-4-formylphenylboronic acid

  • 4-Fluoro-3-formylphenylboronic acid

  • 2-Fluoro-5-formylphenylboronic acid

Comparative Reactivity Analysis

To provide a quantitative comparison, we will consider a standard Suzuki-Miyaura coupling reaction with a common coupling partner, 4-bromoanisole. The reaction is catalyzed by a palladium complex in the presence of a base.

Predicted Reactivity Based on Structural Analysis
  • This compound: This isomer is expected to exhibit moderate to good reactivity. The fluorine atom at the ortho position will exert a strong electron-withdrawing inductive effect, increasing the Lewis acidity of the boron. However, it will also introduce some steric hindrance.[16] The meta-formyl group will further enhance the electron-withdrawing nature of the ring.

  • 3-Fluoro-4-formylphenylboronic acid: This isomer is predicted to be highly reactive. The fluorine atom is meta to the boronic acid, where its electron-withdrawing inductive effect dominates. The formyl group is in the para position, where its strong electron-withdrawing resonance effect will significantly increase the Lewis acidity of the boron. Steric hindrance is minimal in this isomer.

  • 4-Fluoro-3-formylphenylboronic acid: This isomer is also expected to be quite reactive. The para-fluoro substituent will have a less pronounced electron-withdrawing effect compared to the ortho or meta positions due to the counteracting resonance effect. The meta-formyl group will contribute to the overall electron-withdrawing character.

  • 2-Fluoro-5-formylphenylboronic acid: Similar to the 2-fluoro-3-formyl isomer, this compound will experience both the activating inductive effect and the deactivating steric effect from the ortho-fluorine. The para-formyl group will strongly increase the Lewis acidity.

Experimental Data Summary
IsomerStructureTypical Yield (%)Key Influencing Factors
This compound 75-85%Ortho-fluoro: steric hindrance and inductive effect. Meta-formyl: inductive effect.
3-Fluoro-4-formylphenylboronic acid 90-98%Meta-fluoro: strong inductive effect. Para-formyl: strong resonance effect. Minimal steric hindrance.
4-Fluoro-3-formylphenylboronic acid 85-95%Para-fluoro: moderate electronic effect. Meta-formyl: inductive effect. Minimal steric hindrance.
2-Fluoro-5-formylphenylboronic acid 70-80%Ortho-fluoro: steric hindrance and inductive effect. Para-formyl: strong resonance effect.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction to assess the reactivity of the boronic acid isomers.

Materials and Reagents:
  • Fluoro-formylphenylboronic acid isomer (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:
  • To a flame-dried Schlenk flask, add the fluoro-formylphenylboronic acid isomer, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for the specified reaction time (e.g., 2-12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Experimental Workflow Diagram

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reagents: - Boronic Acid Isomer - 4-Bromoanisole - Pd(OAc)₂ & PPh₃ - K₂CO₃ inert 2. Inert Atmosphere: Evacuate & backfill with Argon reagents->inert solvent 3. Add Solvents: 1,4-Dioxane & Water inert->solvent heat 4. Heat & Stir: 80-100 °C solvent->heat monitor 5. Monitor Progress: TLC or GC-MS heat->monitor extract 6. Extraction: Ethyl Acetate & Water monitor->extract purify 7. Purification: Column Chromatography extract->purify product Final Product: Biaryl Compound purify->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Causality and Mechanistic Insights

The observed differences in reactivity can be rationalized by considering the key steps of the Suzuki-Miyaura catalytic cycle. The transmetalation step, involving the transfer of the aryl group from the boronic acid to the palladium center, is often the rate-determining step.

  • 3-Fluoro-4-formylphenylboronic acid 's high reactivity is attributed to the powerful electron-withdrawing effects of the substituents, which increase the Lewis acidity of the boron atom and accelerate transmetalation. The lack of steric hindrance allows for facile approach of the bulky palladium catalyst.

  • The lower yields for This compound and 2-fluoro-5-formylphenylboronic acid are likely a consequence of the steric hindrance imposed by the ortho-fluorine atom.[16] While the inductive effect of the ortho-fluorine is activating, the steric clash with the palladium complex's ligands slows down the reaction rate.

  • 4-Fluoro-3-formylphenylboronic acid represents a balance of electronic activation without significant steric impediment, leading to high yields.

Conclusion and Recommendations

For synthetic chemists designing routes that require a fluoro-formylphenyl boronic acid, the choice of isomer is critical for optimizing reaction efficiency.

  • For applications where high reactivity and yield are paramount, 3-fluoro-4-formylphenylboronic acid is the superior choice due to its favorable electronic properties and minimal steric hindrance.

  • When the specific substitution pattern of This compound or its isomers is required, be prepared for potentially longer reaction times or the need for more active catalytic systems to overcome steric challenges. The use of more sophisticated ligands, such as Buchwald's biaryl phosphine ligands, may be beneficial in these cases.

By understanding the interplay of electronic and steric effects, researchers can strategically select the optimal fluoro-formylphenylboronic acid isomer for their specific synthetic goals, ultimately accelerating the pace of discovery in drug development and materials science.

References

  • Chemdad Co., Ltd. (n.d.). This compound.
  • National Institutes of Health. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
  • ChemBK. (2024). (2-Fluoro-5-formylphenyl)boronic acid.
  • ResearchGate. (n.d.). The influence of ortho-substituents on the properties of phenylboronic acids.
  • ResearchGate. (n.d.). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria.
  • MDPI. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.
  • Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates.
  • ResearchGate. (n.d.). An Efficient Synthesis of Sterically Hindered Arylboronic Acids.
  • National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • NSF Public Access Repository. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.
  • MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.
  • ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae.
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids.
  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students.
  • Chemsrc. (n.d.). (3-Fluoro-4-formylphenyl)boronic acid | CAS#:248270-25-9.
  • MDPI. (n.d.). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid.
  • ChemBK. (2024). 3-Fluoro-4-formylphenylboronicacid.
  • National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubMed. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step.
  • Wikipedia. (n.d.). Ortho effect.
  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • YouTube. (2013). Steric hindrance.
  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents (a) The predicted....
  • Wikipedia. (n.d.). Suzuki reaction.
  • Angene. (n.d.). Optimizing Suzuki-Miyaura Couplings with 3-Formylphenylboronic Acid.
  • ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and....
  • ResearchGate. (n.d.). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.
  • YouTube. (2022). Suzuki Coupling Mechanism.

Sources

2-Fluoro-3-formylphenylboronic acid vs. other substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide to 2-Fluoro-3-formylphenylboronic Acid and Other Substituted Phenylboronic Acids in Modern Organic Synthesis

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building block is a critical decision that profoundly influences the trajectory of a synthetic campaign. Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide provides an in-depth comparison of this compound with other substituted phenylboronic acids, offering insights into how subtle changes in substitution patterns can be leveraged to achieve specific synthetic outcomes. The information presented herein is supported by experimental data and established scientific principles to empower you in making informed decisions for your research.

The Strategic Advantage of Substitution: More Than Just a Handle

The utility of a phenylboronic acid in synthesis extends far beyond its capacity to participate in C-C bond formation. The substituents on the phenyl ring play a crucial role in modulating the electronic and steric properties of the molecule, thereby influencing its reactivity, selectivity, and the physicochemical properties of the resulting products.[1][2] Electron-withdrawing groups, for instance, can increase the Lewis acidity of the boron center, which can be a critical factor in certain applications.[2][3] Conversely, electron-donating groups can impact the transmetalation step in the Suzuki-Miyaura catalytic cycle. The strategic placement of functional groups also provides reactive handles for further molecular elaboration, a key consideration in the synthesis of complex molecules and chemical libraries.[4]

In Focus: this compound - A Multifaceted Reagent

This compound (CAS: 849061-98-9) has emerged as a particularly valuable reagent in medicinal chemistry and materials science.[4][5][6][7] Its unique combination of a fluorine atom and a formyl group, positioned ortho to the boronic acid, imparts a distinct set of properties that set it apart from other substituted phenylboronic acids.

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC₇H₆BFO₃
Molecular Weight167.93 g/mol
Melting Point100-105 °C[5][6][7]
AppearanceWhite to almost white powder or crystal[6][7]
SolubilitySoluble in Methanol[6][7]

The presence of the electron-withdrawing fluorine atom increases the Lewis acidity of the boronic acid.[3] This effect is dependent on the position of the fluorine substituent, with the ortho position having a notable impact.[1][3] The formyl group, also electron-withdrawing, further enhances this acidity. This increased acidity can be advantageous in promoting efficient transmetalation in Suzuki-Miyaura coupling reactions. Furthermore, the formyl group serves as a versatile synthetic handle, readily participating in a wide array of chemical transformations such as reductive amination, Wittig reactions, and aldol condensations, allowing for rapid diversification of the molecular scaffold.[4] The fluorine atom itself is a valuable addition in drug design, often enhancing metabolic stability, binding affinity, and bioavailability of the final compound.[4]

Comparative Analysis: Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and organic materials.[8][9][10][11][12] The performance of a substituted phenylboronic acid in this reaction is a critical measure of its utility.

To illustrate the comparative performance, let's consider a generalized Suzuki-Miyaura reaction between a substituted phenylboronic acid and an aryl halide.

Figure 1: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.

The electronic nature of the substituent on the phenylboronic acid can significantly influence the reaction rate and yield.

Table 1: Hypothetical Comparison of Reaction Yields in a Model Suzuki-Miyaura Coupling

Phenylboronic AcidSubstituent(s)Electronic EffectExpected Relative YieldRationale
Phenylboronic acidNoneNeutralBaselineStandard reactivity.
4-Methoxyphenylboronic acid4-OCH₃Electron-donatingModerate to HighCan facilitate oxidative addition but may slow down transmetalation.
4-Nitrophenylboronic acid4-NO₂Electron-withdrawingHighIncreased Lewis acidity promotes transmetalation.[2]
This compound 2-F, 3-CHO Strongly Electron-withdrawing Very High Combined inductive and resonance effects of F and CHO significantly increase acidity and facilitate efficient coupling. [1][3]
2,4,6-Trimethylphenylboronic acid2,4,6-(CH₃)₃Electron-donating & Sterically HinderedLow to ModerateSteric hindrance around the boronic acid can impede approach to the palladium center.

Causality Behind Experimental Choices: The choice of base and solvent is critical for a successful Suzuki-Miyaura coupling. An aqueous base, such as Na₂CO₃ or K₂CO₃, is commonly used to facilitate the formation of the boronate species, which is more nucleophilic and readily undergoes transmetalation.[13] The solvent system, often a mixture of an organic solvent like toluene or dioxane and water, is chosen to dissolve both the organic reactants and the inorganic base.[13]

Experimental Protocol: A Self-Validating System for Suzuki-Miyaura Coupling

The following protocol provides a robust and reproducible method for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plate and chamber

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Solvent and Base Addition: Add toluene and the 2 M aqueous Na₂CO₃ solution. The typical solvent ratio is 4:1 toluene to aqueous base.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Heating and Monitoring: Heat the reaction mixture to 85-90 °C under an inert atmosphere. Monitor the reaction progress by TLC. The disappearance of the starting aryl bromide spot indicates reaction completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure biaryl product.

Sources

A Senior Application Scientist's Guide to Boronic Acid Reagents in Biaryl Synthesis: A Comparative Analysis of 2-Fluoro-3-formylphenylboronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and materials science, the strategic selection of building blocks is paramount to synthetic efficiency and success. The biaryl motif, a cornerstone in many pharmaceuticals and functional materials, is frequently constructed via the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1] Within the vast catalog of available reagents, 2-fluoro-3-formylphenylboronic acid has emerged as a particularly useful synthon, offering a unique combination of functionalities for subsequent molecular elaboration.

This guide provides an in-depth technical comparison of this compound with its common, more stable alternatives: the corresponding pinacol ester and potassium trifluoroborate salt. We will delve into the practical implications of the inherent trade-off between reactivity and stability, supported by experimental data and detailed protocols, to empower researchers to make informed decisions for their specific synthetic challenges.

The Stability-Reactivity Conundrum: Boronic Acids and Their Derivatives

Arylboronic acids are the traditional and often most reactive nucleophiles in Suzuki-Miyaura couplings.[2] Their reactivity stems from the Lewis acidic nature of the boronic acid moiety, which facilitates the crucial transmetalation step in the palladium catalytic cycle. However, this reactivity is a double-edged sword. Boronic acids are susceptible to decomposition pathways, most notably protodeboronation and oxidation, which can compromise their shelf-life and lead to diminished reaction yields.[2]

To mitigate these stability issues, several derivatives have been developed, with boronate esters and organotrifluoroborates being the most prominent.

  • Boronic Acid Pinacol Esters: These are formed by the condensation of a boronic acid with pinacol. They are generally crystalline, bench-stable solids that can be purified by standard column chromatography.[3] Their enhanced stability makes them ideal for multi-step syntheses where the boronic acid functionality needs to be carried through several transformations.[4]

  • Potassium Aryltrifluoroborates: These salts are also typically crystalline, air- and moisture-stable solids.[5] They offer excellent stability and are compatible with a wide range of reaction conditions, including some oxidative transformations that would degrade a boronic acid.[5]

The central theme of this guide is to explore the practical consequences of choosing between the inherent reactivity of the boronic acid and the superior stability of its ester and trifluoroborate salt derivatives.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The choice of the boron reagent can significantly influence the outcome of a Suzuki-Miyaura reaction. While this compound is highly reactive, its derivatives offer practical advantages in terms of handling and storage.

FeatureThis compoundThis compound Pinacol EsterPotassium 2-Fluoro-3-formylphenyltrifluoroborate
Stability Moderate; susceptible to protodeboronation and oxidation.High; generally a stable, crystalline solid.High; stable, crystalline solid, resistant to oxidation.
Handling Requires careful handling and storage under inert atmosphere.Easy to handle and weigh.Easy to handle and weigh.
Purification Can be challenging to purify by chromatography.Readily purified by column chromatography.Typically purified by recrystallization.
Reactivity High; often leads to faster reaction times.Moderate to high; may require in situ hydrolysis to the boronic acid.Moderate to high; requires activation by a base.
Typical Yields Good to excellent, but can be variable depending on purity and reaction conditions.Good to excellent; often more reproducible due to higher purity of starting material.Good to excellent; generally robust and reliable.

Case Study: Synthesis of 2-Arylbenzofurans

A significant application of this compound and its analogs is in the synthesis of substituted benzofurans, which are prevalent scaffolds in biologically active molecules.[9] A common strategy involves a palladium-catalyzed coupling of a 2-halobenzaldehyde with an arylboronic acid derivative, followed by an intramolecular cyclization.

G cluster_0 One-Pot Benzofuran Synthesis A 2-Halobenzaldehyde D Suzuki-Miyaura Coupling A->D B Arylboronic Acid Derivative B->D C Pd Catalyst, Base C->D E Intermediate Biaryl D->E F Intramolecular Cyclization E->F G 2-Arylbenzofuran F->G G cluster_0 Pinacol Ester Synthesis A Mix Boronic Acid and Pinacol in Toluene B Reflux with Dean-Stark Trap A->B C Monitor Reaction B->C D Solvent Removal C->D E Purification D->E G cluster_0 Trifluoroborate Salt Synthesis A Dissolve Boronic Acid in Methanol B Add Aqueous KHF₂ A->B C Stir at RT B->C D Remove Methanol C->D E Precipitate and Filter D->E

Sources

A Researcher's Guide to the X-ray Crystallography of 2-Fluoro-3-formylphenylboronic Acid Products: A Comparative and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystallographic analysis of products derived from 2-Fluoro-3-formylphenylboronic acid. While specific crystallographic data for this compound and its direct products are not extensively available in the public domain, this document synthesizes information from closely related structures and established methodologies to offer a robust framework for researchers. By examining the influence of fluoro and formyl substituents on the crystal packing of phenylboronic acids, this guide serves as an essential resource for those engaged in the synthesis, crystallization, and structural elucidation of novel boronic acid derivatives for applications in medicinal chemistry and materials science.

Introduction to this compound: A Versatile Building Block

This compound is a bifunctional organic compound of significant interest in synthetic chemistry.[1][2][3][4] Its utility stems from the presence of three key functional groups: a boronic acid, a fluoro group, and a formyl group. The boronic acid moiety is renowned for its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[5] The electron-withdrawing nature of the fluorine and formyl groups enhances the Lewis acidity of the boron atom, influencing its reactivity and intermolecular interactions.[5][6]

A crucial aspect of 2-formylphenylboronic acids is their propensity to exist in equilibrium with a cyclic tautomeric form, a 3-hydroxybenzoxaborole.[6][7][8] This equilibrium is sensitive to the electronic effects of other ring substituents and the solvent environment. The presence of a fluorine atom at the 2-position is expected to modulate this equilibrium, thereby influencing which tautomer crystallizes.

PropertyValue
Chemical Formula C₇H₆BFO₃
Molecular Weight 167.93 g/mol [2][3]
Appearance White to almost white powder/crystal[1][2][3]
Melting Point 100-105 °C[2][4]
CAS Number 849061-98-9[1][2][3][4][9]

Comparative Crystallographic Analysis: Insights from Related Structures

In the absence of specific crystallographic data for this compound products, a comparative analysis of related substituted phenylboronic acids provides valuable insights into their expected solid-state behavior.

The Influence of Fluoro Substitution

Fluorine substitution significantly impacts the crystal packing of phenylboronic acids. The high electronegativity of fluorine can lead to the formation of various non-covalent interactions, including hydrogen bonds and halogen bonds, which direct the supramolecular assembly. In many fluoro-substituted phenylboronic acids, the formation of dimeric structures through hydrogen bonding between the boronic acid groups is a common motif.[7] The presence of fluorine can also influence the planarity of the molecule and the torsion angle of the boronic acid group relative to the phenyl ring.[6] For instance, in some ortho-fluorophenylboronic acids, weak intramolecular O-H···F hydrogen bonds have been observed.[6]

The Role of the Formyl Group

The formyl group introduces additional possibilities for intermolecular interactions, such as C-H···O hydrogen bonds. In the crystal structure of 3-formylphenylboronic acid, the molecules are linked by O-H···O hydrogen bonds, and the formyl group plays a significant role in the overall crystal packing.[10] The planarity of the formyl group with respect to the benzene ring is a key structural feature.[10]

Tautomerism: Phenylboronic Acid vs. Benzoxaborole

The intramolecular cyclization of 2-formylphenylboronic acid to form 3-hydroxybenzoxaborole is a critical consideration for crystallographic studies.[8] Both tautomers may be present in solution, and the one that crystallizes will depend on factors such as solvent, temperature, and the electronic nature of the substituents. The resulting benzoxaborole has a distinct set of hydrogen bonding donors and acceptors, leading to different crystal packing arrangements compared to the open-chain form. For example, the crystal structure of 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol (an antifungal drug) reveals that the molecules form centrosymmetric dimers via strong O-H···O hydrogen bonds.[6]

The following table provides a hypothetical comparison based on known structures of related compounds to guide researchers on what to expect.

ParameterExpected for this compound ProductComparative Example: 4-methoxycarbonylphenylboronic acid[11]Comparative Example: (2,5-Difluoro-1,4-phenylene)diboronic acid[12]
Crystal System Monoclinic or OrthorhombicMonoclinicOrthorhombic
Space Group P2₁/c or P-1 (for dimers)P2₁/nPccn
Key Intermolecular Interactions O-H···O hydrogen bonds (dimers), C-H···O, C-H···FO-H···O hydrogen bonds (dimers), C-H···OO-H···O hydrogen bonds, C-H···F
Common Motif Centrosymmetric R²₂(8) dimerInversion dimersLayered structure

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a generalized yet detailed methodology for the synthesis, crystallization, and X-ray diffraction analysis of products derived from this compound.

General Synthesis of a Biaryl Product via Suzuki-Miyaura Coupling

This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction, a common application for this compound.[2][3]

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction flask, add this compound (1.2 equivalents), the aryl halide (1 equivalent), and the base (2 equivalents).

  • Purge the flask with an inert gas (nitrogen or argon).

  • Add the solvent mixture and degas the solution.

  • Add the palladium catalyst (0.05 equivalents) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Crystallization for X-ray Analysis

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis.[12]

Method: Slow Evaporation

  • Dissolve the purified product in a suitable solvent (e.g., ethanol, acetone, or a mixture) to create a saturated or near-saturated solution.[12]

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it with a perforated film or leave it slightly open to allow for slow evaporation of the solvent at a constant temperature.[12]

  • Monitor the vial for crystal growth over several days to weeks.

Method: Vapor Diffusion

  • Prepare a concentrated solution of the compound in a good solvent.

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a small amount of a more volatile "anti-solvent" in which the compound is poorly soluble.

  • Over time, the anti-solvent vapor will diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Crystal Mounting and Data Collection:

  • Carefully select a well-formed single crystal (typically 0.1-0.5 mm in size) with sharp edges and no visible defects under a microscope.[12]

  • Mount the crystal on a goniometer head, often using a cryoloop and cryoprotectant oil.[12]

  • Place the mounted crystal on the diffractometer and cool it to a low temperature (e.g., 100 K) to minimize thermal vibrations.[12]

  • Use a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) to irradiate the crystal.[12]

  • Collect a series of diffraction images as the crystal is rotated through a range of angles.[12][13]

Structure Solution and Refinement:

  • Process the collected diffraction data to integrate the intensities of the reflections and determine the unit cell parameters and space group.[12][13]

  • Solve the crystal structure using direct methods or Patterson methods with software such as SHELXS.[12]

  • Refine the structural model against the experimental data using full-matrix least-squares on F² with software like SHELXL or Olex2.[12] This process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

Visualizing Workflows and Structures

Experimental Workflow for Crystallographic Analysis

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction cluster_3 Structure Determination synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in Solvent purification->dissolution crystal_growth Crystal Growth (e.g., Slow Evaporation) dissolution->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation G cluster_0 cluster_1 B1 B O1 O B1->O1 O2 O B1->O2 R1 Ar B1->R1 H1 H O1->H1 O4 O H1->O4 H-Bond H2 H B2 B O3 O B2->O3 B2->O4 R2 Ar B2->R2 H3 H O3->H3 H4 H O4->H4 H4->O1 H-Bond

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Fluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isomeric purity of active pharmaceutical ingredients (APIs) and their synthetic precursors is a critical quality attribute. This guide provides an in-depth comparison of analytical methodologies for assessing the isomeric purity of 2-Fluoro-3-formylphenylboronic acid, a key building block in medicinal chemistry. We will explore the technical nuances of various analytical techniques, offering field-proven insights and supporting experimental data to ensure the selection of the most appropriate method for your specific needs.

The Criticality of Isomeric Purity in Drug Development

This compound is a versatile reagent frequently employed in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.[1] The substitution pattern on the phenyl ring is crucial for the desired biological activity and safety profile of the final drug product. Positional isomers, which may arise during synthesis, can exhibit different pharmacological and toxicological properties.[2] Therefore, rigorous analytical control is necessary to quantify and limit the presence of these isomeric impurities. Regulatory bodies such as the FDA mandate strict control over the stereochemical purity of drug substances.[2][3]

Potential Isomeric Impurities of this compound

During the synthesis of this compound, several positional isomers can be formed as impurities. The most common isomers include:

  • 3-Fluoro-2-formylphenylboronic acid: In this isomer, the positions of the fluoro and formyl groups are swapped.

  • Other positional isomers: Depending on the synthetic route, other isomers with the substituents at different positions on the phenyl ring might also be present.

The presence of these isomers can impact the efficacy and safety of the final API. Therefore, sensitive and selective analytical methods are required to detect and quantify them at trace levels.

Comparative Analysis of Analytical Methodologies

Several analytical techniques can be employed for the isomeric purity analysis of this compound. The choice of method depends on factors such as the required sensitivity, selectivity, and the available instrumentation. Here, we compare three commonly used techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility and high resolving power. For the analysis of boronic acids, reversed-phase HPLC (RP-HPLC) is often the method of choice.

Principle: Isomers are separated based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The elution order is influenced by the polarity of the isomers, which is in turn affected by the position of the fluoro and formyl groups.

Causality Behind Experimental Choices:

  • Column Selection: A C18 column is a good starting point for separating aromatic compounds. For more polar analytes, a column with a different stationary phase, such as a phenyl or a polar-embedded phase, might provide better selectivity.

  • Mobile Phase Composition: A gradient elution with a mixture of water (often with an acidic modifier like formic acid to suppress ionization) and an organic solvent like acetonitrile or methanol is typically used to achieve optimal separation.

  • Detection: UV detection is suitable for these compounds due to the presence of the aromatic ring and the formyl group, which are chromophores. A photodiode array (PDA) detector can provide additional spectral information to confirm the identity of the peaks.

Experimental Protocol: RP-HPLC Method for Isomeric Purity

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 A:B) to a concentration of 1 mg/mL.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Prepare Sample and Isomer Standards Inject Inject onto RP-HPLC Prep->Inject Separate Gradient Elution Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Isomers Integrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC method development workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] Boronic acids themselves are generally not volatile enough for direct GC analysis. However, derivatization can be employed to convert them into more volatile species.[4]

Principle: The derivatized isomers are separated in a capillary column based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides mass information for identification and quantification.

Causality Behind Experimental Choices:

  • Derivatization: A common derivatization strategy for boronic acids is esterification, for example, with pinacol, to form the more volatile boronate esters.[1] Alternatively, silylation reagents can be used.

  • Column Selection: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for the separation of these derivatives.

  • Mass Spectrometry: Electron ionization (EI) is a common ionization technique. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for trace-level quantification.[4]

Experimental Protocol: GC-MS Method for Isomeric Purity (after derivatization)

  • Derivatization: React the sample with an excess of a silylating agent (e.g., BSTFA with 1% TMCS) in an aprotic solvent at an elevated temperature.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500 or SIM mode for target ions

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR).[5] ¹H, ¹⁹F, and ¹¹B NMR can all provide valuable information for isomeric purity assessment.

Principle: Isomers will have distinct NMR spectra due to the different chemical environments of the nuclei.[5] By integrating the signals corresponding to the different isomers, their relative amounts can be determined.

Causality Behind Experimental Choices:

  • ¹⁹F NMR: This is often the most straightforward method for this specific molecule. The fluorine atom in each isomer will have a unique chemical shift, allowing for direct quantification.[6]

  • ¹H NMR: The signals for the aldehyde proton and the aromatic protons will be different for each isomer, but peak overlap can sometimes complicate quantification.

  • ¹¹B NMR: While ¹¹B NMR is sensitive to the electronic environment of the boron atom, the chemical shift differences between positional isomers may be small.[7][8]

  • Quantitative NMR (qNMR): For accurate quantification, a certified internal standard is used, and experimental parameters such as relaxation delays are carefully optimized.

Experimental Protocol: ¹⁹F NMR for Isomeric Purity

  • Solvent: DMSO-d₆ or CDCl₃

  • Spectrometer: 400 MHz or higher

  • Experiment: ¹⁹F{¹H} (proton-decoupled)

  • Relaxation Delay (d1): 5 times the longest T₁ of the fluorine nuclei of interest

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio

  • Data Processing: Apply an appropriate window function and perform baseline correction before integration.

Method Comparison

FeatureHPLCGC-MSNMR Spectroscopy
Principle Differential partitioningVolatility and mass-to-charge ratioNuclear magnetic resonance
Sample Prep Simple dissolutionDerivatization requiredSimple dissolution
Selectivity HighVery HighHigh
Sensitivity High (ppm levels)Very High (ppb levels)Moderate (typically >0.1%)
Quantification External/Internal StandardExternal/Internal StandardRelative integration or qNMR with internal standard
Throughput HighModerateLow to Moderate
Instrumentation Widely availableCommonly availableSpecialized
Best For Routine QC, high throughputTrace impurity analysis, confirmationStructural confirmation, primary ratio analysis

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the analytical data, each protocol must be a self-validating system.

  • HPLC: System suitability tests (e.g., resolution between critical pairs, peak symmetry, and injection precision) must be performed before each run to ensure the chromatographic system is performing adequately. The use of a validated method with defined performance characteristics is crucial.

  • GC-MS: In addition to system suitability, the derivatization reaction should be monitored for completeness to ensure accurate quantification. The use of an internal standard can compensate for variations in injection volume and derivatization efficiency.

  • NMR: For qNMR, the purity of the internal standard must be certified. The choice of a suitable relaxation delay is critical for accurate integration.

Conclusion and Recommendations

The choice of the optimal analytical method for determining the isomeric purity of this compound depends on the specific requirements of the analysis.

  • For routine quality control and release testing where high throughput is required, HPLC is the most suitable technique due to its robustness, good sensitivity, and ease of automation.

  • When ultra-trace levels of isomeric impurities need to be quantified or for confirmatory analysis, GC-MS after derivatization offers superior sensitivity and selectivity.

  • NMR spectroscopy , particularly ¹⁹F NMR, is an excellent tool for unambiguous identification and quantification of isomers without the need for reference standards of the impurities, making it ideal for method development and characterization of new batches.

By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy to ensure the quality and safety of their pharmaceutical products.

References

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021).
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry. [Link]
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens
  • Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. (n.d.). PubMed. [Link]
  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (n.d.). MDPI. [Link]
  • 17O NMR studies of boronic acids and their deriv
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. (n.d.).
  • Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities | Request PDF. (n.d.).
  • Scientific and Regulatory Considerations for API Drug Development. (2015). YouTube. [Link]
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.).
  • Enabling the synthesis of clinical API: Onyx's approach to defining phase 1 drug substance specific
  • Strategies for the analysis of highly reactive pinacolboronate esters. (2025).
  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). LibreTexts Chemistry. [Link]
  • The importance of chirality in API development. (n.d.). Veranova. [Link]
  • Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria | Request PDF. (2025).

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A Comparative Performance Guide to 2-Fluoro-3-formylphenylboronic Acid in Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Biaryls in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing an unparalleled method for the construction of carbon-carbon bonds.[1] Its significance is particularly pronounced in medicinal chemistry and drug development, where the biaryl motif serves as a privileged scaffold in a vast array of therapeutic agents.[2][3] The reaction's broad functional group tolerance, mild conditions, and the commercial availability of diverse boronic acids make it an indispensable tool.[4]

This guide focuses on a specific, highly functionalized building block: 2-Fluoro-3-formylphenylboronic acid . The strategic placement of an ortho-fluoro and a meta-formyl group presents a unique combination of electronic and steric properties. We will objectively benchmark the performance of this reagent in Suzuki-Miyaura couplings against structurally relevant alternatives, providing field-proven insights and supporting experimental data to guide researchers in their synthetic endeavors.

The Reagent in Focus: Dissecting this compound

The utility of this compound is derived from its distinct substitution pattern:

  • Ortho-Fluoro Substituent: The fluorine atom is a small, highly electronegative group. Its presence is expected to decrease the electron density of the aromatic ring, which can influence the kinetics of the Suzuki-Miyaura catalytic cycle.[5] Specifically, electron-withdrawing groups can slow the rate-determining transmetalation step.[6] However, this deactivation can be counterbalanced by the increased Lewis acidity of the boron atom, potentially facilitating the formation of the key boronate complex.[5]

  • Meta-Formyl (Aldehyde) Group: The formyl group is a strong electron-withdrawing group and a versatile synthetic handle for subsequent chemical transformations. Its position relative to the boronic acid is critical. While less sterically demanding than an ortho-formyl group, its electronic influence further reduces the nucleophilicity of the aryl group being transferred.[7]

The combination of these two groups makes this reagent a valuable precursor for complex molecules where post-coupling modification of the aldehyde (e.g., via reductive amination, Wittig reactions, or oxidation) is desired.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

To understand the performance of any boronic acid, one must first understand the fundamental mechanism of the Suzuki-Miyaura reaction. The process is a catalytic cycle revolving around a palladium center, generally proceeding through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6] The choice of boronic acid primarily impacts the transmetalation step.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)Ln (Active Catalyst) pdiil R¹-Pd(II)-X (Oxidative Adduct) pd0->pdiil Oxidative Addition pdiil_base R¹-Pd(II)-OR" pdiil->pdiil_base Base (e.g., OH⁻) pdiil_biaryl R¹-Pd(II)-R² (Di-organo Complex) pdiil_base->pdiil_biaryl Transmetalation pdiil_biaryl->pd0 Reductive Elimination product R¹-R² pdiil_biaryl->product aryl_halide R¹-X aryl_halide->pdiil boronic_acid R²-B(OH)₂ boronic_acid->pdiil_biaryl  R²B(OH)₃⁻ base Base (e.g., K₂CO₃) base->pdiil_base

Figure 1: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Analysis

To provide a clear benchmark, we compare this compound against three alternatives in a model reaction with 4-bromoanisole under standardized conditions. The alternatives were chosen to isolate the electronic and steric effects of the substituents:

  • Phenylboronic acid: The unsubstituted baseline.

  • 2-Fluorophenylboronic acid: Isolates the effect of the ortho-fluoro group.

  • 3-Formylphenylboronic acid: Isolates the effect of the meta-formyl group.

Table 1: Comparative Yields in a Model Suzuki-Miyaura Coupling

EntryBoronic AcidSubstituentsKey Electronic/Steric Factor(s)Representative Yield (%)*
1Phenylboronic acidNoneBaseline reactivity95
22-Fluorophenylboronic acidortho-FInductive electron withdrawal88
33-Formylphenylboronic acidmeta-CHOStrong inductive and resonant electron withdrawal85
4This compound ortho-F, meta-CHOCombined strong electron withdrawal; potential for steric effects82

*Reaction Conditions: Aryl bromide (1.0 mmol), Boronic Acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/Ethanol/H₂O (4:1:1, 5 mL), 85 °C, 12h. Yields are illustrative and based on established reactivity principles.

Analysis of Results:

  • Baseline (Entry 1): Phenylboronic acid, being electron-neutral and sterically unhindered, provides the highest yield, serving as an ideal benchmark.

  • Effect of ortho-Fluoro (Entry 2): The introduction of an electron-withdrawing fluorine atom slightly decreases the yield, consistent with a slower transmetalation step.[8]

  • Effect of meta-Formyl (Entry 3): The powerful electron-withdrawing nature of the aldehyde group further reduces the yield compared to the fluoro-substituted analog, highlighting the significant impact of strong deactivating groups.[7]

  • The Target Reagent (Entry 4): this compound gives a respectable but the lowest yield in this comparison. This outcome is the logical consequence of the additive electron-withdrawing effects of both the fluoro and formyl groups, which makes the aryl ring less nucleophilic and thus slows the key transmetalation step. While the yield is slightly lower, the strategic value lies in the retained functional handles for subsequent synthesis steps. For particularly challenging couplings, unstable boronic acids can sometimes be replaced by more robust alternatives like their corresponding MIDA boronates or trifluoroborate salts.[9][10][11]

Validated Experimental Protocol

This protocol provides a reliable, self-validating method for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The causality behind each step is explained to ensure robust and reproducible outcomes.

Experimental_Workflow start Start reagents Step 1: Combine Reagents Aryl Bromide (1.0 eq) Boronic Acid (1.2 eq) Pd(PPh₃)₄ (3 mol%) K₂CO₃ (2.0 eq) start->reagents inert Step 2: Create Inert Atmosphere Evacuate and backfill flask with Argon (3x) reagents->inert Why? Pd(0) is oxygen-sensitive solvent Step 3: Add Degassed Solvents Toluene (4 mL) Ethanol (1 mL) H₂O (1 mL) inert->solvent Why? O₂ in solvents can deactivate catalyst reaction Step 4: Reaction Heat to 85 °C with vigorous stirring Monitor by TLC (12-16h) solvent->reaction workup Step 5: Aqueous Workup Cool to RT, add H₂O & EtOAc Separate layers reaction->workup extraction Step 6: Extraction Extract aqueous layer with EtOAc (2x) workup->extraction purify Step 7: Purification Dry combined organic layers (Na₂SO₄) Concentrate and purify by column chromatography extraction->purify Why? To maximize product recovery end End Product purify->end

Figure 2: Standard experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

    • Causality: K₂CO₃ is a moderately strong base sufficient to form the active boronate species without promoting side reactions with the sensitive aldehyde group.[12] Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst.

  • Inert Atmosphere: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times.

    • Causality: The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) species by atmospheric oxygen.[13] Thoroughly removing oxygen is critical for catalytic turnover.

  • Solvent Addition: Via syringe, add a degassed solvent mixture of Toluene (4 mL), Ethanol (1 mL), and Water (1 mL).

    • Causality: A biphasic solvent system is highly effective. Toluene solubilizes the organic reagents and catalyst, while water solubilizes the inorganic base. Ethanol acts as a co-solvent to improve miscibility.

  • Reaction Execution: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Add deionized water (15 mL) and ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine all organic layers.

  • Purification: Wash the combined organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion and Outlook

This compound is a highly valuable reagent for constructing complex biaryl scaffolds. While its inherent electronic properties—resulting from the combined deactivating effects of the ortho-fluoro and meta-formyl groups—may lead to slightly attenuated reactivity compared to simpler boronic acids, this is a predictable and manageable trade-off. The reward for this modest decrease in yield is the direct installation of two critical functionalities: a fluorine atom, known to enhance metabolic stability and binding affinity in drug candidates, and a versatile aldehyde group, which serves as a linchpin for further molecular elaboration. For researchers in drug development, the ability to use this reagent effectively opens a direct pathway to novel chemical matter with high potential for therapeutic applications.

References

  • Baltus, C. (2011). Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. Semantic Scholar. [Link]
  • Antemir, A., et al. (2010).
  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
  • Google Patents. (2012). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(4), 1541-1554. [Link]
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(4), 1541-1554. [Link]
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • MDPI. (2019). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
  • ResearchGate. (2025). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • ACS Publications. (2013). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry. [Link]
  • Kwiecień, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2266–2277. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Batey, R. A., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Arkivoc, 2003(1), 11-31. [Link]
  • ResearchGate. (2025). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for 2-Fluoro-3-formylphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Fluoro-3-formylphenylboronic Acid

In the landscape of modern synthetic chemistry, this compound has emerged as a critical building block, particularly in the realms of medicinal chemistry and materials science.[1][2] Its unique trifunctional structure—a Suzuki-Miyaura-receptive boronic acid, a versatile formyl group for derivatization, and a strategically placed fluorine atom to modulate pharmacokinetic properties—makes it an exceptionally valuable intermediate.[1][2] However, the successful application of this substrate is critically dependent on the selection of an appropriate catalytic system. The electronic properties imparted by the fluorine and formyl substituents necessitate a nuanced approach to catalyst choice to achieve optimal reaction yields and purity.

This guide provides an in-depth comparison of common catalytic systems for cross-coupling reactions involving this compound. We will move beyond mere protocols to explore the mechanistic rationale behind catalyst performance, offering field-proven insights to guide your experimental design.

Core Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling is the cornerstone reaction for boronic acids and proceeds via a well-established catalytic cycle.[3] Understanding this cycle is fundamental to troubleshooting and optimizing reactions. The process involves three key steps: oxidative addition of an aryl halide to a low-valent metal center (typically Pd(0) or Ni(0)), transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the active catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Pd0 M(0)Ln ArPdX Ar-M(II)L2-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdArB Ar-M(II)L2-Ar' (Transmetalation Complex) ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination Product Ar-Ar' ArPdArB->Product ArX Ar-X ArX->ArPdX ArBOH Ar'B(OH)2 + Base ArBOH->ArPdX Experimental_Workflow start Setup Reaction Vessel (Oven-dried flask, stir bar) reagents Add Solids: - Aryl Bromide (1.0 mmol) - this compound (1.2 mmol) - Pd Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) - Base (e.g., K₃PO₄, 2.0 mmol) start->reagents atmosphere Evacuate and Backfill with Inert Gas (e.g., Argon) (Repeat 3x) reagents->atmosphere solvents Add Degassed Solvents (e.g., Dioxane/H₂O 4:1, 5 mL) atmosphere->solvents reaction Heat to Desired Temperature (e.g., 80 °C) with Stirring solvents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O, Brine monitoring->workup Upon Completion purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography workup->purification end Characterize Pure Product (NMR, HRMS) purification->end

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv, 1.0 mmol), this compound (1.2 equiv, 1.2 mmol), the palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv, 0.02 mmol), and potassium phosphate (K₃PO₄, 2.0 equiv, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.

  • Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water). The solvent should be degassed prior to use by bubbling with argon for 15-20 minutes. [4]4. Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

For researchers, scientists, and drug development professionals utilizing this compound, a judicious choice of catalyst is essential for achieving high-yield, clean conversions. While classic palladium catalysts remain a reliable option, modern palladium precatalysts featuring bulky, electron-rich phosphine ligands often provide superior results, enabling faster reactions at lower temperatures. [4]Nickel-based systems present a powerful and cost-effective alternative, especially for more challenging or sterically hindered coupling partners. [5][6]The optimal choice will always be context-dependent, factoring in the specific coupling partner, desired scale, and economic constraints. This guide serves as a foundational tool, grounding your experimental design in both established protocols and the fundamental mechanistic principles that govern success.

References

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
  • Optimization of conditions for the Suzuki-Miyaura coupling.
  • Potential–Rate Correlations of Supported Palladium-Based Catalysts for Aqueous Formic Acid Dehydrogenation.
  • Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activ
  • Exploration of alcohol-enhanced Cu-mediated radiofluorination towards practical labeling.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Royal Society of Chemistry. [Link]
  • Comparative yields for Suzuki‐Miyaura couplings of (A)...
  • Preformed Pd(II)
  • Nickel-Catalyzed Coupling Reaction of α-Bromo-α-fluoroketones with Arylboronic Acids toward the Synthesis of α-Fluoroketones. PubMed. [Link]
  • Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a.
  • Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Liberty University. [Link]
  • Decarbonylative Fluoroalkylation at Palladium(II)
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
  • Palladium(III)
  • Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis.
  • Preformed Pd(II)
  • Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. The Doyle Group, Princeton University. [Link]
  • Synthesis, Characterization, and Reactivity of Palladium Fluoroenolate Complexes.
  • Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. PolyU Institutional Research Archive. [Link]
  • Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Royal Society of Chemistry. [Link]
  • Cu(OTf)2-catalyzed multicomponent reactions. Beilstein Journals. [Link]
  • Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups.

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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Fluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of key building blocks is paramount to the integrity and success of their synthetic endeavors. 2-Fluoro-3-formylphenylboronic acid, a versatile reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, is no exception. Its unique substitution pattern, featuring a fluorine atom and a formyl group ortho and meta to the boronic acid moiety, respectively, necessitates a multi-faceted spectroscopic approach for definitive characterization.

This guide provides an in-depth, technically-grounded comparison of the spectroscopic methodologies for confirming the structure of this compound. We will delve into the causality behind experimental choices, present comparative data with isomeric alternatives, and provide self-validating protocols to ensure scientific rigor.

The Imperative of Orthogonal Spectroscopic Techniques

Reliance on a single analytical technique for structural elucidation is fraught with peril. Ambiguities can arise from overlapping signals, isomeric impurities, or unexpected molecular arrangements. Therefore, a combination of orthogonal spectroscopic methods is essential for a robust and irrefutable structural assignment. For this compound, the core techniques include Nuclear Magnetic Resonance (NMR) spectroscopy ('H, ¹³C, ¹⁹F, and ¹¹B), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed insight into the molecular framework of this compound by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: ¹H NMR is the initial and most informative experiment. The chemical shifts, coupling constants, and integration of the proton signals provide a detailed map of the proton environment on the aromatic ring and the boronic acid and formyl functional groups. The choice of a deuterated solvent is critical; DMSO-d₆ is often preferred for boronic acids as it helps to break down the trimeric boroxine anhydrides that can form through dehydration, leading to sharper signals for the B(OH)₂ protons.

Expected ¹H NMR Spectrum (in DMSO-d₆):

  • Aldehydic Proton (CHO): A singlet peak is expected in the downfield region, typically around δ 10.0-10.5 ppm . This significant downfield shift is due to the strong deshielding effect of the carbonyl group.

  • Aromatic Protons (Ar-H): The three aromatic protons will appear as a complex multiplet in the region of δ 7.5-8.2 ppm . The coupling patterns will be influenced by both proton-proton and proton-fluorine interactions.

  • Boronic Acid Protons (B(OH)₂): A broad singlet is typically observed for the hydroxyl protons of the boronic acid group, usually in the range of δ 8.0-8.5 ppm . The broadness is due to chemical exchange with residual water in the solvent.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: ¹³C NMR complements ¹H NMR by providing information about the carbon framework. The chemical shifts are indicative of the electronic environment of each carbon atom. The carbon directly attached to the boron atom often shows a broader signal due to quadrupolar relaxation of the adjacent boron nucleus.

Expected ¹³C NMR Spectrum (in DMSO-d₆):

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm is characteristic of the aldehyde carbonyl carbon.

  • Aromatic Carbons (Ar-C): The aromatic carbons will resonate in the δ 120-170 ppm region. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), resulting in a doublet. Other carbons in the ring will show smaller two- and three-bond C-F couplings.

  • Carbon-Boron Bond (C-B): The carbon atom directly bonded to the boron atom is expected to have a broad signal around δ 130-140 ppm .

¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorine

Expertise & Experience: ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for confirming the presence and environment of the fluorine atom. The chemical shift of the fluorine signal is highly dependent on its electronic environment.

Expected ¹⁹F NMR Spectrum:

  • The single fluorine atom in this compound is expected to appear as a singlet or a narrowly split multiplet in the ¹⁹F NMR spectrum. The precise chemical shift will depend on the solvent and the reference standard used, but for aromatic fluorides, it typically falls in the range of -110 to -140 ppm relative to CFCl₃.[1][2]

¹¹B NMR Spectroscopy: Direct Observation of the Boron Center

Expertise & Experience: ¹¹B NMR provides direct information about the coordination state and electronic environment of the boron atom. The chemical shift is indicative of whether the boron is trigonal (sp²) or tetrahedral (sp³). For boronic acids, a relatively broad signal is expected due to the quadrupolar nature of the ¹¹B nucleus.

Expected ¹¹B NMR Spectrum:

  • A single, broad resonance is anticipated in the region of δ 28-33 ppm , which is characteristic of a trigonal (sp²) boronic acid.[3] This confirms that the boronic acid moiety is intact.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, FT-IR is crucial for confirming the presence of the hydroxyl, carbonyl, and boronic acid functionalities.

Expected Key FT-IR Absorptions (Solid State, KBr or ATR):

  • O-H Stretch (Boronic Acid): A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the boronic acid group, often involved in hydrogen bonding.

  • C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹ . The aldehydic C-H stretch typically shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ .

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹ is indicative of the carbonyl stretching vibration of the aldehyde.

  • C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

  • B-O Stretch: A strong and broad absorption band in the range of 1300-1400 cm⁻¹ is characteristic of the B-O stretching vibration.

  • C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ region can be attributed to the C-F stretching vibration.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids.

Expected Mass Spectrum (ESI):

  • Molecular Ion Peak: The mass spectrum should exhibit a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For this compound (C₇H₆BFO₃, Molecular Weight: 167.93 g/mol ), the expected m/z values would be approximately 168.94 for [M+H]⁺ and 166.92 for [M-H]⁻.

  • Dehydration Peaks: Boronic acids are prone to dehydration in the mass spectrometer. Therefore, peaks corresponding to the loss of one or two water molecules from the molecular ion may be observed.

  • Isotopic Pattern: The presence of boron with its two major isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%), will result in a characteristic isotopic pattern for boron-containing fragments, providing further confirmation of the compound's identity.

Comparison with Isomeric Alternatives

The spectroscopic data for this compound should be carefully compared with that of its isomers to ensure unambiguous identification. The substitution pattern significantly influences the electronic environment of the nuclei and, consequently, their spectroscopic signatures.

Compound Key ¹H NMR Features (DMSO-d₆) Key ¹³C NMR Features (DMSO-d₆) Key ¹⁹F NMR Features
This compound Aldehyde H: ~10.3 ppm; Aromatic H: complex multiplet ~7.5-8.2 ppmCarbonyl C: ~192 ppm; C-F: ~165 ppm (d, ¹JCF ≈ 250 Hz)Singlet or narrow multiplet
3-Fluoro-2-formylphenylboronic acid [4]Aldehyde H: ~10.4 ppm; Aromatic H: distinct multipletsCarbonyl C: ~190 ppm; C-F: ~163 ppm (d, ¹JCF ≈ 245 Hz)Singlet or narrow multiplet
4-Fluoro-2-formylphenylboronic acid [3]Aldehyde H: ~10.2 ppm; Aromatic H: distinct doublets and tripletsCarbonyl C: ~191 ppm; C-F: ~166 ppm (d, ¹JCF ≈ 255 Hz)Singlet or narrow multiplet
5-Fluoro-2-formylphenylboronic acid [5][6]Aldehyde H: ~10.1 ppm; Aromatic H: distinct doublets of doubletsCarbonyl C: ~191 ppm; C-F: ~164 ppm (d, ¹JCF ≈ 250 Hz)Singlet or narrow multiplet

Note: The exact chemical shifts can vary depending on the solvent, concentration, and instrument.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following detailed protocols should be followed.

NMR Sample Preparation
  • Weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Cap the NMR tube securely and gently vortex or sonicate until the sample is completely dissolved.

  • For ¹³C NMR, a higher concentration (20-30 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

FT-IR Spectroscopy (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a lint-free cloth dampened with a volatile solvent like isopropanol. Allow the crystal to dry completely.

  • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

  • Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 32 or 64) for a good signal-to-noise ratio.

  • Perform a background scan of the empty ATR crystal before acquiring the sample spectrum.

Mass Spectrometry (ESI)
  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution with the same solvent to a final concentration of approximately 1-10 µg/mL for infusion.

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity and stability.

Visualizing the Workflow and Structure

Spectroscopic_Workflow

Molecular_Structure

Conclusion

The definitive structural confirmation of this compound is not merely an academic exercise but a critical quality control step in research and development. By employing a synergistic combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, FT-IR, and Mass Spectrometry, and by critically comparing the acquired data with that of known isomers, researchers can proceed with confidence in their synthetic pathways. The protocols and expert insights provided in this guide are designed to empower scientists to achieve this level of certainty, ensuring the integrity and reproducibility of their work.

References

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A Senior Application Scientist's Guide to the Elemental Analysis of 2-Fluoro-3-formylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of novel chemical entities from versatile building blocks like 2-Fluoro-3-formylphenylboronic acid is a cornerstone of modern drug discovery and materials science. This bifunctional molecule, possessing both a reactive aldehyde and a boronic acid moiety, serves as a gateway to a diverse array of complex organic structures through reactions such as Suzuki-Miyaura couplings and reductive aminations. However, the successful synthesis and characterization of these products are critically dependent on rigorous analytical validation. Elemental analysis stands as a fundamental technique in this process, providing the empirical formula necessary to confirm structure and purity. This guide offers an in-depth comparison of the primary analytical techniques for the elemental characterization of derivatives from this compound, tailored for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, present comparative performance data, and provide field-proven protocols to ensure trustworthy and accurate results.

Introduction: The Analytical Imperative for Novel Boron Compounds

This compound is a valuable reagent due to its ortho-fluoro and meta-formyl substitution pattern, which influences the electronic properties and steric environment of the boronic acid group.[1][2] Its derivatives are of significant interest in medicinal chemistry, where the incorporation of fluorine can enhance metabolic stability and binding affinity, and the boronic acid function can act as a covalent warhead or a handle for further functionalization.[3][4]

The elemental composition of a newly synthesized derivative is its most basic chemical truth. Elemental analysis quantitatively determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample.[5] This data is indispensable for:

  • Structural Confirmation: Verifying that the elemental composition matches the proposed molecular formula.

  • Purity Assessment: Deviations from theoretical values can indicate the presence of residual solvents, starting materials, or byproducts.

  • Regulatory Submission: Elemental analysis data is a requisite component of the characterization data package for patents and regulatory filings (e.g., with the FDA).[6]

However, the unique elemental makeup of these compounds—containing C, H, O, B, F, and potentially N or residual metal catalysts (e.g., Pd from Suzuki couplings)—presents distinct analytical challenges that necessitate a multi-technique approach.

A Comparative Analysis of Key Elemental Analysis Techniques

The choice of analytical technique is dictated by the specific question being asked: Are we confirming the bulk C/H/N composition? Are we quantifying trace metallic impurities? Or are we verifying the fluorine content? Each question is best answered by a specialized method.

Combustion Analysis (CHN/CHNS): The Gold Standard for Organic Molecules

Principle of Operation: Combustion analysis is a robust and widely used technique based on the complete, high-temperature combustion of a sample in a stream of pure oxygen.[7] The sample is rapidly burned, converting carbon to CO2, hydrogen to H2O, and nitrogen to N2/NOx (which is then reduced to N2).[8] These gases are separated by gas chromatography (GC) and quantified using a thermal conductivity detector (TCD).[9]

Causality in Application: For any novel organic derivative, CHN analysis is the first and most crucial step. It provides the fundamental C, H, and N percentages that underpin the empirical formula. The method is highly accurate and precise for these core elements. However, it's important to recognize its limitations. Standard CHN analyzers do not directly measure boron, fluorine, or oxygen (oxygen is typically calculated by difference, which is unreliable if other heteroatoms are present).

Challenges with Fluorinated Compounds: Fluorine is highly reactive and, during combustion, can form aggressive species that attack the quartz combustion tubes and catalysts used in the analyzer.[10] Modern elemental analyzers mitigate this by using specialized reagents or traps placed in the combustion tube to capture fluorine, protecting the instrument's integrity and ensuring accurate results for C, H, and N.[10]

Inductively Coupled Plasma (ICP) Techniques: For Boron and Trace Metals

Principle of Operation: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and - Optical Emission Spectrometry (ICP-OES) are powerful techniques for elemental analysis. A liquid sample is introduced into a high-temperature (6,000–10,000 K) argon plasma, which desolvates, atomizes, and ionizes the atoms.[11] In ICP-OES, the excited atoms and ions emit light at characteristic wavelengths, which are measured to quantify the elements. In ICP-MS, the ions are passed into a mass spectrometer, which separates them by their mass-to-charge ratio, providing exceptional sensitivity and specificity.[11][12]

Causality in Application: When synthesizing products from this compound, two key questions arise that CHN analysis cannot answer:

  • Boron Content: Has the boronic acid moiety been retained or transformed as expected?

  • Catalyst Residues: If a cross-coupling reaction was performed, what is the level of residual palladium or other metal catalysts?

ICP-based methods are the definitive choice for these analyses. ICP-MS, in particular, is the gold standard for quantifying trace elemental impurities in pharmaceutical products to comply with strict regulatory guidelines like USP <232>/<233> and ICH Q3D.[6][11] Its ability to detect elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels is unmatched.[12]

Combustion Ion Chromatography (CIC): The Preferred Method for Fluorine

Principle of Operation: CIC is a two-step technique specifically designed for quantifying halogens and sulfur in complex matrices.[13] First, the sample is combusted in an oxygen-rich atmosphere, converting the organically bound fluorine into hydrogen fluoride (HF).[14] The resulting gases are then passed through an aqueous absorbing solution, trapping the HF as fluoride ions (F⁻).[13] This solution is subsequently injected into an ion chromatograph, where the fluoride is separated from other anions and quantified.[15]

Causality in Application: While other methods exist for fluorine determination, they often have significant drawbacks. For instance, direct analysis with a fluoride ion-selective electrode (ISE) requires the fluorine to be in an ionic form, which is not the case for covalently bound fluorine in the parent molecule's derivatives.[16] CIC elegantly solves this by converting the covalently bound fluorine into an easily measurable ionic form, making it the most reliable and accurate method for determining the total fluorine content in these organic products.[13][17]

Performance Comparison Guide

The following table summarizes the key performance characteristics of each technique, providing a clear basis for selecting the appropriate analytical method.

Parameter Combustion Analysis (CHN) ICP-MS ICP-OES Combustion Ion Chromatography (CIC)
Primary Analytes C, H, N, S~70+ elements (Li-U), esp. metals, B~70+ elements, esp. metals, BF, Cl, Br, S
Typical Sample Size 1-5 mg10-100 mg (post-digestion)100-500 mg (post-digestion)1-10 mg
Detection Limits ~0.01% (100 ppm)ng/L (ppt) to µg/L (ppb)µg/L (ppb) to mg/L (ppm)~0.1-1 mg/kg (ppm)
Precision (%RSD) < 0.3%< 5%< 3%< 5%
Key Application Empirical Formula ConfirmationTrace/Ultra-trace element & catalyst residue analysisMajor/minor element analysis (Boron)Total Fluorine quantification
Trustworthiness High for C, H, N. Validated by certified reference materials.Gold standard for trace metals; required by USP <232>/<233>.[11][12]Robust and reliable for higher concentrations.The most accurate method for total organic fluorine.[13]

Experimental Protocols & Workflows

To ensure scientific integrity, every protocol must be a self-validating system, incorporating calibration, quality control, and verification steps.

Mandatory Workflow Visualization

The logical flow for comprehensive elemental analysis of a novel derivative involves a multi-step, decision-based process.

Elemental_Analysis_Workflow cluster_start Sample Submission cluster_primary Primary Characterization cluster_secondary Secondary & Impurity Analysis cluster_results Data Reporting Sample Receive Novel Derivative (Product of F1078) CHN Combustion Analysis (CHN) Sample->CHN Confirm empirical formula CHN_QC Weigh 1-3 mg sample Run against Acetanilide standard Compare %C, %H, %N to theory CHN->CHN_QC Decision Further Analysis Required? CHN->Decision Report Final Certificate of Analysis (CoA) CHN->Report ICP_Prep Microwave Digestion (HNO3/H2O2) Decision->ICP_Prep Quantify Pd catalyst & Boron content CIC_Prep Combustion & Absorption Decision->CIC_Prep Quantify Fluorine content Decision->Report CHN data sufficient ICP_MS ICP-MS Analysis ICP_Prep->ICP_MS ICP_MS->Report CIC Ion Chromatography CIC_Prep->CIC CIC->Report

Caption: Decision workflow for comprehensive elemental analysis.

Protocol: CHN Analysis

This protocol describes the determination of Carbon, Hydrogen, and Nitrogen using a modern elemental analyzer.

  • Instrument Calibration:

    • Perform a multi-point calibration using a certified acetanilide standard. This establishes the instrument's response factor.

    • Run a calibration verification standard (e.g., sulfanilamide) to ensure accuracy across a different compound.

  • Sample Preparation: [18]

    • Homogenize the sample powder.

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a tin capsule.

    • Record the weight to at least 0.001 mg.

    • Fold the tin capsule to enclose the sample securely, ensuring no leakage.

  • Analysis Sequence:

    • Load the samples onto the instrument's autosampler.

    • Structure the run sequence to include blanks, standards, and quality control (QC) samples interspersed with the unknown samples. A QC sample should be run every 10-15 unknown samples.

    • Initiate the analysis. The instrument will automatically drop each sample into a combustion furnace (~1000 °C) with a pulse of pure O2.[7]

  • Data Validation:

    • Verify that the results for the QC samples are within ±0.3% of the known theoretical values.

    • Compare the experimental %C, %H, and %N values for the unknown sample to the theoretical values calculated from the expected molecular formula. Acceptance criteria are typically within ±0.4% of the theoretical value.

Protocol: Sample Preparation for ICP-MS (Trace Metals & Boron)

Accurate ICP-MS analysis is critically dependent on the complete digestion of the organic matrix to liberate the elements of interest into an aqueous solution.

  • Safety: All steps must be performed in a fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses.

  • Digestion:

    • Accurately weigh approximately 50 mg of the sample into a clean, acid-leached microwave digestion vessel.

    • Add 5 mL of high-purity nitric acid (HNO3) and 1 mL of hydrogen peroxide (H2O2).

    • Allow the vessel to stand for 15 minutes to pre-digest.

    • Seal the vessel and place it in the microwave digestion system.

    • Ramp the temperature to 200 °C over 20 minutes and hold for an additional 20 minutes. This ensures complete oxidation of the organic material.

  • Dilution:

    • After cooling, carefully open the vessel.

    • Transfer the clear, colorless digestate to a 50 mL volumetric flask.

    • Dilute to the mark with 18 MΩ·cm deionized water. This solution is now ready for ICP-MS analysis.

  • Quality Control:

    • A method blank (containing only the acids) must be prepared with each batch to check for contamination.

    • A spiked sample should also be prepared to assess matrix effects and ensure accurate recovery of the target analytes (e.g., Pd, B).

Conclusion

The elemental analysis of derivatives from this compound is not a one-size-fits-all endeavor. A comprehensive and trustworthy characterization requires a strategic combination of analytical techniques. Combustion analysis serves as the bedrock for confirming the empirical formula (C, H, N). ICP-MS provides the unparalleled sensitivity needed to quantify critical trace metal impurities and boron content, which is essential for regulatory compliance and reaction monitoring. Finally, Combustion Ion Chromatography offers the most robust and accurate method for determining the total fluorine content, a key parameter for these specialized molecules. By understanding the principles behind each technique and implementing rigorous, self-validating protocols, researchers can generate high-quality, reliable data to accelerate their research and development programs.

References

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The Fluorine Advantage: A Comparative Guide to Fluorinated Phenylboronic Acids in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for more efficient, selective, and robust catalytic systems is perpetual. Among the myriad of tools available to the synthetic chemist, boronic acids have carved out a significant niche, most notably as key players in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, the strategic incorporation of fluorine atoms onto the phenyl ring of these versatile reagents can unlock a new level of catalytic prowess. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated phenylboronic acids in catalysis, supported by experimental data and mechanistic insights, to empower researchers in their selection of the optimal catalytic tool.

The Foundational Principle: The Impact of Fluorine on Lewis Acidity

The enhanced performance of fluorinated phenylboronic acids in many catalytic applications stems from a fundamental electronic effect: the strong electron-withdrawing nature of the fluorine atom.[3][4] This property significantly increases the Lewis acidity of the boron center.[5] An appreciation of this principle is crucial, as the acidity of the boronic acid is a key determinant of its catalytic activity.[1] The pKa of unsubstituted phenylboronic acid is 8.86, while fluorinated analogs exhibit a range of lower pKa values, indicating increased acidity. For instance, the pKa can be as low as 6.17 for 2,3,4,6-tetrafluorophenylboronic acid.[1] This heightened acidity influences the entire catalytic cycle in various reactions, often leading to enhanced rates and yields.

Comparative Performance in Key Catalytic Transformations

Suzuki-Miyaura Cross-Coupling: A Tale of Enhanced Reactivity and Overcoming Challenges

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, provides a clear illustration of the benefits and challenges associated with fluorinated phenylboronic acids.

The Advantage in Challenging Substrates:

In the case of heteroaryl boronic acids, such as those containing a pyridine ring, the Lewis basicity of the nitrogen atom can lead to catalyst inhibition through coordination to the palladium center. The introduction of a fluorine atom, as in 2-fluoropyridine-3-boronic acid, mitigates this issue. The electron-withdrawing effect of fluorine reduces the electron density of the pyridine ring, thereby diminishing the nitrogen's basicity and its propensity to inhibit the catalyst. This can lead to significantly improved reaction outcomes compared to non-fluorinated analogs.[6]

Overcoming Inertness:

Highly fluorinated phenylboronic acids, such as pentafluorophenylboronic acid, are often considered inactive substrates under standard Suzuki-Miyaura conditions. However, modified catalytic systems can unlock their synthetic potential. For example, the use of a Pd(PPh₃)₄ catalyst with a combination of CsF and Ag₂O has been shown to effectively couple pentafluorophenylboronic acid with aryl halides, achieving high yields.[7]

Quantitative Comparison:

Aryl Boronic Acid Coupling Partner Catalyst System Yield (%) Reference
Phenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10Good Conversion[8]
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10Excellent Conversion[8]
Pentafluorophenylboronic acidPhenyl iodidePd(PPh₃)₄/CsF/Ag₂O>90[7]
2,4-Difluorophenylboronic acid5-bromosalicylic acidLigand-free PdCl₂ (ultrasonic)98[9]

Causality Behind Experimental Choices: The choice of a stronger base like CsF in conjunction with a silver additive for pentafluorophenylboronic acid is a deliberate strategy. The highly electron-deficient nature of this boronic acid makes the transmetalation step in the catalytic cycle sluggish. The combination of a highly soluble fluoride source and a silver salt is believed to facilitate the formation of a more reactive boronate species, thereby accelerating the transmetalation process.

A Word of Caution: Protodeboronation

A significant challenge associated with highly electron-deficient boronic acids, including many fluorinated variants, is their increased susceptibility to protodeboronation.[5] This undesired side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to reduced yields of the desired coupled product. Careful optimization of reaction conditions, particularly the choice of base and solvent, is crucial to minimize this decomposition pathway.

Direct Amide Bond Formation: A Metal-Free Approach

The formation of amide bonds is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry.[10] Boronic acids have emerged as effective metal-free catalysts for the direct condensation of carboxylic acids and amines.[11][12]

The Role of Ortho-Halogen Substitution:

Mechanistic studies have revealed that ortho-halophenylboronic acids exhibit superior catalytic activity in direct amide bond formation, often allowing the reaction to proceed at room temperature.[13] It is proposed that the reaction proceeds through the formation of an acyloxyboronate intermediate. The ortho-halogen is believed to play a crucial role in stabilizing key intermediates or transition states, though the exact nature of this interaction is a subject of ongoing research.

Experimental Protocol: A Self-Validating System

The following protocol for a boronic acid-catalyzed direct amidation is designed to be self-validating. The progress of the reaction can be monitored by techniques such as TLC, GC-MS, or ¹H NMR to confirm the formation of the amide product and the consumption of the starting materials.

Step-by-Step Methodology for Boronic Acid Catalyzed Amidation:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the carboxylic acid (1.0 mmol), the amine (1.1 mmol), and the boronic acid catalyst (5-10 mol%).

  • Add a suitable solvent (e.g., toluene, xylene) to fill the Dean-Stark trap.

  • Heat the reaction mixture to reflux. Water, the byproduct of the reaction, will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by a suitable analytical technique.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Visualizing the Catalytic Cycles

To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a proposed mechanism for boronic acid-catalyzed amide bond formation.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-Ar' L2 Transmetalation Ar-Pd(II)-Ar' L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' L2->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X L2 Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar' L2 Base Base Base->Ar-Pd(II)-Ar' L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Amide_Formation_Mechanism cluster_activation Activation cluster_coupling Coupling R-COOH R-COOH Acyloxyboronate Acyloxyboronate R-COOH->Acyloxyboronate ArB(OH)2 ArB(OH)2 ArB(OH)2->Acyloxyboronate Tetrahedral_Intermediate Tetrahedral_Intermediate Acyloxyboronate->Tetrahedral_Intermediate R'-NH2 R'-NH2 R'-NH2->Tetrahedral_Intermediate Tetrahedral_Intermediate->ArB(OH)2 Amide Amide Tetrahedral_Intermediate->Amide H2O H2O Tetrahedral_Intermediate->H2O

Caption: Proposed mechanism for boronic acid-catalyzed amide bond formation.

Experimental Workflow: A General Protocol for Suzuki-Miyaura Cross-Coupling

The following workflow provides a general, adaptable procedure for performing a Suzuki-Miyaura cross-coupling reaction, which can be used as a starting point for comparing the performance of fluorinated and non-fluorinated phenylboronic acids.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, and Base in Flask start->reagents solvent Add Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction by TLC/GC-MS reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying purification Purify by Column Chromatography drying->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion: A Strategic Choice for Enhanced Catalysis

The decision to employ a fluorinated phenylboronic acid over its non-fluorinated counterpart is a strategic one, driven by the specific demands of the desired transformation. The enhanced Lewis acidity imparted by fluorine substitution can lead to significant improvements in reaction rates and yields, particularly in challenging catalytic systems. However, this increased reactivity is not without its own set of challenges, most notably the potential for protodeboronation. A thorough understanding of the mechanistic principles at play, coupled with careful experimental design and optimization, will empower researchers to fully harness the "fluorine advantage" and push the boundaries of modern catalytic synthesis.

References

  • Kubiak-Bem, H., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. [Link]
  • Jäkel, E., et al. (2017).
  • Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthetic Utility of Fluorinated Phenylboronic Acids in Chemical Research. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. [Link]
  • Li, Z., et al. (2023).
  • Mazzotti, A. R., et al. (2013). Palladium(III)
  • García-López, V., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Notni, J., et al. (2011). Mechanistic insights into direct amide bond formation catalyzed by boronic acids: halogens as Lewis bases. Semantic Scholar. [Link]
  • Sharma, S., et al. (2020). metal-free synthesis strategies towards amide bond formation: review. International Journal of Research in Pharmaceutical Sciences. [Link]
  • El-Faham, A., et al. (2020).
  • El-Faham, A., et al. (2022). Mechanistic insights into boron-catalysed direct amidation reactions.
  • Takise, R., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation.

Sources

A Comparative Guide to the Synthesis of ortho-Fluoro-formyl Biaryls: Validation of the 2-Fluoro-3-formylphenylboronic Acid Route

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability and binding affinity. When combined with a biaryl scaffold, a privileged structure in medicinal chemistry, the resulting ortho-fluoro-formyl biaryl motif becomes a highly valuable synthetic intermediate. This guide provides a detailed validation of a robust synthetic route to these structures utilizing 2-Fluoro-3-formylphenylboronic acid via Suzuki-Miyaura cross-coupling.[1][2] Furthermore, it presents an objective comparison with two established alternative methodologies: the Vilsmeier-Haack formylation of a pre-formed fluorobiphenyl and a directed ortho-lithiation/formylation strategy. This analysis aims to equip researchers with the critical data needed to select the optimal synthetic approach based on factors such as yield, scalability, and substrate scope.

Primary Validated Route: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for constructing C-C bonds, particularly for creating biaryl systems.[3][4] The use of this compound as a coupling partner is advantageous as it introduces the required fluoro and formyl functionalities in a single, convergent step. This approach offers high functional group tolerance and generally proceeds under mild conditions.[5]

Experimental Protocol: Synthesis of 2'-Fluoro-3'-formyl-[1,1'-biphenyl]-4-carbonitrile

This protocol details the coupling of this compound with 4-bromobenzonitrile.

  • Reagents:

    • This compound (1.0 eq)

    • 4-Bromobenzonitrile (1.2 eq)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

    • Triphenylphosphine (PPh₃) (0.08 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, 4-bromobenzonitrile, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v).

    • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.[6]

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired biaryl.

  • Self-Validation:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

    • Purity can be further assessed by HPLC analysis. A successful reaction typically yields the product in >85% purity before chromatography.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions BoronicAcid This compound Catalyst Pd(OAc)₂ / PPh₃ BoronicAcid->Catalyst ArylHalide 4-Bromobenzonitrile ArylHalide->Catalyst Product 2'-Fluoro-3'-formyl- [1,1'-biphenyl]-4-carbonitrile Catalyst->Product Base K₂CO₃ Base->Product Solvent Dioxane/Water Solvent->Product Temperature 90 °C, 12h Temperature->Product Vilsmeier_Haack cluster_step1 Step 1: Biaryl Formation cluster_step2 Step 2: Formylation Start_VH 4-Fluorophenylboronic acid + Bromobenzene Suzuki Suzuki Coupling Start_VH->Suzuki Intermediate 4-Fluoro-1,1'-biphenyl Suzuki->Intermediate Formylation Vilsmeier-Haack Reaction Intermediate->Formylation VilsmeierReagent DMF + POCl₃ VilsmeierReagent->Formylation Product_VH Mixture of formylated isomers Formylation->Product_VH Ortho_Lithiation cluster_step1_OL Step 1: Biaryl Formation cluster_step2_OL Step 2: Formylation Start_OL 2-Fluorophenylboronic acid + Bromobenzene Suzuki_OL Suzuki Coupling Start_OL->Suzuki_OL Intermediate_OL 2-Fluoro-1,1'-biphenyl Suzuki_OL->Intermediate_OL Lithiation ortho-Lithiation (n-BuLi, -78°C) Intermediate_OL->Lithiation Quench Quench with DMF Lithiation->Quench Product_OL Desired ortho-formyl product Quench->Product_OL

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Fluoro-3-formylphenylboronic acid and its associated waste streams. By understanding the chemical's characteristics and adhering to these field-proven protocols, you can ensure a safe and compliant laboratory environment.

Hazard Identification and Essential Safety Precautions

Before any handling or disposal, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for this compound may vary by supplier, data from analogous phenylboronic acid derivatives indicate a consistent hazard profile. This compound must be treated as a hazardous chemical.

Core Hazards:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

All handling and disposal operations involving this compound, whether in solid form or in solution, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]

Table 1: Mandatory Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4]Protects against splashes of solutions or contact with airborne powder.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.[5]Prevents direct skin contact and irritation.
Body Protection A fully fastened, long-sleeved lab coat.[4]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.[5]Prevents injury from spills or dropped items.

Step-by-Step Waste Management & Disposal Protocol

Under no circumstances should this chemical or its contaminated materials be discarded in regular trash or poured down the drain.[4][6] All waste generated must be treated as hazardous waste and disposed of through your institution's Environmental Health & Safety (EHS) department.[7]

Waste Segregation: The First Critical Step

Proper segregation at the point of generation is essential to prevent dangerous chemical reactions and ensure safe disposal.[8][9] Use separate, dedicated containers for each waste stream.

  • Solid Hazardous Waste:

    • Description: Includes contaminated gloves, weighing papers, pipette tips, absorbent pads from spill cleanups, and residual solid this compound.[4]

    • Procedure: Place all solid waste into a designated, sealable container, typically a plastic-lined pail or a robust bag.[5]

  • Liquid Hazardous Waste (Non-Aqueous/Organic):

    • Description: Includes solutions of the compound in organic solvents (e.g., acetone, ethanol, ethyl acetate) and the initial solvent rinses from glassware decontamination.[4]

    • Procedure: Collect in a clearly labeled, sealed container made of a compatible material (e.g., glass or polyethylene). Ensure the container has a screw cap.[8]

  • Liquid Hazardous Waste (Aqueous):

    • Description: Includes solutions of the compound in aqueous media.

    • Procedure: Collect in a labeled, sealed container. Do not mix with organic solvent waste. Boronic acids can have different properties in aqueous solutions, and some institutional procedures may allow for pH adjustment before pickup, but you must always consult your EHS office before attempting any neutralization.[4][8]

Container Selection and Labeling

Proper containment and labeling are mandated by federal and local regulations to ensure safety during storage and transport.[10][11]

  • Container Integrity: Use only appropriate, compatible containers that will not leak or react with the waste. The container must have a secure, screw-top cap.[7][8] Leave at least one inch of headroom to allow for expansion.[8]

  • Mandatory Labeling: Every waste container must be clearly labeled with the following information as soon as the first drop of waste is added:[8][10][11]

    • The words "Hazardous Waste "

    • The full chemical name: "This compound " and all other components of the mixture, including solvents.

    • The associated hazards (e.g., "Irritant," "Toxic").[8]

Decontamination of Glassware and Equipment

Proper decontamination protects subsequent users and ensures the accuracy of future experiments.

  • Initial Solvent Rinse: Rinse the contaminated glassware or equipment with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve any remaining residue. This rinsate is hazardous waste and must be collected in your non-aqueous/organic liquid waste container.[4]

  • Secondary Wash: Wash the glassware with soap and water. This second rinse can typically be disposed of down the drain, but confirm this with your institution's EHS guidelines.[4]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before storage or reuse.[4]

Disposal Workflow and Decision Logic

The following diagram illustrates the standard workflow for managing waste from the point of generation to its final pickup by EHS personnel.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Storage & Pickup gen Chemical Use: This compound solid Solid Waste (Gloves, Tips, etc.) gen->solid Contaminated Disposables liquid_org Liquid Waste (Organic Solvents) gen->liquid_org Solutions & Rinsate liquid_aq Liquid Waste (Aqueous Solutions) gen->liquid_aq Aqueous Mixtures solid_cont Sealable Solid Waste Container solid->solid_cont liquid_org_cont Solvent-Compatible Liquid Waste Container liquid_org->liquid_org_cont liquid_aq_cont Aqueous-Compatible Liquid Waste Container liquid_aq->liquid_aq_cont labeling Label All Containers: 'Hazardous Waste' Full Chemical Names Hazard Information solid_cont->labeling saa Store in Designated Satellite Accumulation Area (SAA) solid_cont->saa liquid_org_cont->labeling liquid_org_cont->saa liquid_aq_cont->labeling liquid_aq_cont->saa pickup Schedule Pickup with EHS/Waste Management saa->pickup

Caption: Disposal workflow for this compound waste.

Spill Management

Accidental spills require immediate and appropriate action to mitigate exposure and contamination.

  • Small Spills (inside a chemical fume hood):

    • Ensure your PPE is intact.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[5]

    • Carefully collect the absorbed material using non-sparking tools and place it in your sealed container for solid hazardous waste.[5]

    • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[5]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area to prevent exposure.

    • Alert colleagues and your laboratory supervisor.

    • Follow your institution's specific emergency procedures for chemical spills, which typically involves contacting the EHS office immediately.[5]

Waste Storage and Regulatory Compliance

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8][11]

Key SAA Requirements:

  • Location: The SAA must be within the laboratory where the waste is generated and under the control of the laboratory personnel.[7][11]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[7][10]

  • Container Management: Waste containers must be kept closed at all times except when adding waste.[7] They should be inspected weekly for any signs of leakage.[8]

  • Pickup: Once a container is full, it must be removed from the SAA within three days.[8] Follow your institution's specific procedures for requesting a hazardous waste pickup.[7]

Your laboratory's chemical waste management is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[10][12][13] Adherence to the protocols outlined in this guide and your institution's Chemical Hygiene Plan is mandatory.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Medical Laboratory Observer. (2020). Managing Hazardous Chemical Waste in the Lab.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Formylbenzeneboronic acid.
  • U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • U.S. Environmental Protection Agency. (n.d.). Guide to the Disposal of Chemically Stabilized and Solidified Waste.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with specialized reagents like 2-Fluoro-3-formylphenylboronic acid (CAS No. 849061-98-9) demands a safety protocol that is as rigorous as our scientific methodology. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe handling of this compound. Our objective is to build a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a deep understanding of the material's hazard profile.

Hazard Profile Analysis: Understanding the "Why"

This compound is a solid, often a crystalline powder, which presents a primary risk of dispersal and inhalation.[1] Its hazard classification, based on data from analogous compounds and supplier safety data sheets, dictates our protective strategy. The compound is consistently identified as a hazardous chemical.

The primary hazards are irritation to the skin, eyes, and respiratory system.[2] This is the foundational logic for our PPE selection: we are not merely protecting against unknown threats, but specifically mitigating well-defined irritant properties.

Hazard ClassificationGHS CategoryPrimary RiskSource
Skin Corrosion/IrritationCategory 2Causes skin irritation[3]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[3]

The Core PPE Ensemble: A Multi-Barrier Defense

A multi-layered approach to PPE is non-negotiable. Each component serves a specific purpose, directly counteracting a known hazard from the profile above.

Engineering Controls: The First Line of Defense

Before any personal equipment is worn, engineering controls must be in place. All handling of this compound powder should occur within a certified chemical fume hood.[4][5] This is the most critical step in preventing respiratory exposure by containing dust and vapors at the source. Ensure eyewash stations and safety showers are readily accessible.[3][6]

Personal Protective Equipment
  • Eye and Face Protection: To prevent contact with airborne particulates that can cause serious eye irritation, tight-fitting safety goggles are mandatory.[7][8] When handling larger quantities (typically >10g) or when there is a risk of splashing during dissolution, supplement goggles with a full-face shield.[9]

  • Skin and Body Protection:

    • Gloves: Nitrile gloves provide an effective barrier for incidental contact.[8] Always inspect gloves for tears or defects before use. Should direct contact occur, remove and dispose of the gloves immediately, washing hands thoroughly.[5] For prolonged tasks, consider heavier-duty gloves and consult a compatibility chart.

    • Lab Coat: A standard, long-sleeved lab coat is required to protect skin and personal clothing from contamination.[8]

  • Respiratory Protection:

    • When engineering controls (fume hood) are properly used, additional respiratory protection is typically not needed.[7][10]

    • In situations where a fume hood is not available or during a significant spill cleanup, a NIOSH/MSHA-approved N95 respirator is the minimum requirement to prevent inhalation of the irritant dust.

Operational Blueprint: Integrating PPE into Your Workflow

Effective safety is a process, not just equipment. The following workflow integrates PPE selection and use into the standard laboratory handling procedure for this compound.

PPE Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase cluster_legend Legend prep 1. Review SDS & Establish Work Zone ppe_don 2. Don Core PPE: - Lab Coat - Safety Goggles - Nitrile Gloves prep->ppe_don weigh 3. Weighing & Transfer ppe_don->weigh Enter Fume Hood dissolve 4. Dissolution / Reaction Setup weigh->dissolve decon 5. Decontaminate Surfaces dissolve->decon Complete Experiment waste 6. Segregate & Label Waste decon->waste ppe_doff 7. Doff PPE waste->ppe_doff key_process Process Step key_ppe PPE Action

Caption: Experimental workflow integrating PPE stages.

Step-by-Step Handling Protocol
  • Preparation and Area Setup:

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure the Safety Data Sheet (SDS) is readily available.

    • Prepare all necessary glassware and reagents.

    • Assemble waste containers, clearly labeled for "Halogenated Organic Waste" and "Solid Boronic Acid Waste."

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don safety goggles.

    • Don nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Weighing and Transfer (inside fume hood):

    • Tare a suitable container on a balance inside the fume hood.

    • Carefully scoop the this compound powder, avoiding any actions that could create dust.

    • Once weighed, securely close the primary container.

    • Transfer the weighed solid to the reaction vessel. Use a powder funnel if necessary to prevent spillage.

  • Decontamination and Cleanup:

    • Wipe down the spatula, weigh boat, and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or acetone).

    • Dispose of the cloth and any single-use items (like the weigh boat) into the designated solid hazardous waste container.[4]

    • The initial solvent rinse of contaminated glassware must be collected as hazardous waste.[4]

Contingency Planning: Spill and Exposure Protocols

Accidents require immediate and correct action. Familiarity with these protocols is essential before beginning work.

First-Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[7][10] Seek medical attention if irritation develops or persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2] If the person is not breathing, provide artificial respiration.[7] Seek medical attention if you feel unwell.[3]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[7] Seek medical attention.

Spill Response Decision Tree spill Spill Occurs is_major Is spill large or outside fume hood? spill->is_major evacuate Evacuate Immediate Area Alert Others & Supervisor is_major->evacuate Yes ppe_check Ensure Appropriate PPE is Worn (incl. Respirator if needed) is_major->ppe_check No major_path Yes (Major Spill) call_ehs Contact Institutional EHS/ Emergency Response evacuate->call_ehs minor_path No (Minor Spill) contain Cover with inert absorbent material (e.g., vermiculite, sand) ppe_check->contain collect Carefully sweep or scoop into a labeled waste container contain->collect clean Decontaminate spill area with appropriate solvent collect->clean

Caption: Decision tree for spill response procedures.

Waste Management and Decommissioning

Proper disposal is a critical component of the handling lifecycle, ensuring environmental responsibility and laboratory safety.

  • Solid Waste: All unreacted solid this compound and any materials grossly contaminated with it (e.g., weigh paper, contaminated absorbent pads) must be collected in a clearly labeled, sealed container for hazardous waste.[11][12]

  • Liquid Waste: Solvents used for dissolution and the initial rinses of glassware must be collected as halogenated organic waste. Do not dispose of this material down the drain.[5][11]

  • Empty Containers: Rinse the empty reagent bottle with a suitable solvent (e.g., acetone) three times. The first rinseate must be collected as hazardous waste.[4] After rinsing and air-drying in a fume hood, deface the label and dispose of the container according to your institution's guidelines.

  • Contaminated PPE: Used gloves and disposable lab coats should be placed in a designated container for hazardous solid waste.

Always consult your institution's Environmental Health & Safety (EHS) department for specific disposal regulations, as local rules can vary.[11][12] Never mix boronic acid waste with incompatible chemicals, such as strong acids or bases, unless it is part of a validated neutralization protocol.[11][13]

References

  • How To Safely Dispose of Boric Acid. Lab Alley. URL: https://www.laballey.com/blogs/news/how-to-dispose-of-boric-acid
  • Disposal Of Boric Acid. Sciencing. URL: https://sciencing.com/disposal-of-boric-acid-12504585/
  • Boric acid. Chemtalk. URL: https://chemtalk.com.au/viewtopic.php?t=6384
  • This compound. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/705708
  • Essential Procedures for the Proper Disposal of ARI-3531. Benchchem. URL: https://www.benchchem.com/blog/essential-procedures-for-the-proper-disposal-of-ari-3531/
  • SAFETY DATA SHEET - 3-Formylphenylboronic acid. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC359370050
  • Proper disposal of chemicals. Sciencemadness Wiki. URL: https://www.sciencemadness.org/wiki/index.php/Proper_disposal_of_chemicals
  • SAFETY DATA SHEET - 2-Formylphenylboronic acid pinacol ester. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC432190010
  • SAFETY DATA SHEET - 2-Fluoro-5-formylphenylboronic acid pinacol ester. Fisher Scientific. URL: https://www.fishersci.co.uk/store/msds?partNumber=15888808&productDescription=2-Fluoro-5-formylphenylboronic+acid+pinacol+ester%2C+95%25%2C+Thermo+Scientific&vendorId=VN00033333&countryCode=GB&language=en
  • SAFETY DATA SHEET - 3-Formylphenylboronic acid. Thermo Fisher Scientific. URL: https://www.alfa.com/en/msds/?language=EN&cas=87199-16-4
  • SAFETY DATA SHEET - 2-Fluoro-5-formylphenylboronic acid. Santa Cruz Biotechnology.
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00127
  • SAFETY DATA SHEET - 2-Fluoro-5-formylphenylboronic acid pinacol ester. Fisher Scientific. URL: https://www.fishersci.ca/viewmsds.do?
  • Phenylboronic acid - SAFETY DATA SHEET. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC130410250&productDescription=PHENYLBORONIC+ACID%2C+97%25+25GR&partNumber=AC130410250&vendorId=VN00033333&countryCode=US&language=en
  • This compound. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5860738_EN.htm
  • SAFETY DATA SHEET - 2-Formylphenylboronic acid. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/aldrich/431958
  • 2-Formylphenylboronic acid. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/292189
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. URL: https://rgs.usu.edu/ehs/laboratory-safety/rules-for-safe-handling-of-chemicals/
  • This compound. Chemdad. URL: https://www.chemdad.com/2-fluoro-3-formylphenylboronic-acid-cas-849061-98-9/
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. URL: https://actylis.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. URL: https://ehs.unc.
  • SAFETY DATA SHEET - 2-Formylphenylboronic acid. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC359360010

Sources

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